molecular formula C5H3Br2ClN2 B577817 2,4-Dibromo-6-chloropyridin-3-amine CAS No. 1299607-83-2

2,4-Dibromo-6-chloropyridin-3-amine

Cat. No.: B577817
CAS No.: 1299607-83-2
M. Wt: 286.351
InChI Key: LXCKKZBYYPOUDA-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-chloropyridin-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C5H3Br2ClN2 and its molecular weight is 286.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClN2/c6-2-1-3(8)10-5(7)4(2)9/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCKKZBYYPOUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679141
Record name 2,4-Dibromo-6-chloropyridin-3-amine
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Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-83-2
Record name 3-Pyridinamine, 2,4-dibromo-6-chloro-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-6-chloropyridin-3-amine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2,4-Dibromo-6-chloropyridin-3-amine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We present a reasoned synthetic strategy, rooted in established principles of pyridine chemistry, and detail the comprehensive spectroscopic methodologies required for its unequivocal structural verification. This document is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical protocols necessary for the successful synthesis and characterization of this versatile chemical building block.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile.[1] this compound is a prime example of a high-value, polysubstituted pyridine intermediate. Its unique arrangement of a nucleophilic amino group and three distinct halogen atoms offers a rich platform for synthetic diversification.

The presence of bromine and chlorine atoms at specific positions provides multiple, orthogonally reactive handles for advanced synthetic manipulations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1][2] This capability is paramount in drug discovery for constructing libraries of analogues to explore structure-activity relationships (SAR).[2] Furthermore, the 3-aminopyridine motif is a well-established pharmacophore, particularly in the design of kinase inhibitors, a critical class of drugs in oncology.[2][3][4] This guide aims to provide a robust framework for the synthesis and definitive characterization of this key intermediate, empowering researchers to leverage its full synthetic potential.

Synthesis of this compound

Proposed Synthetic Pathway & Rationale

The chosen strategy leverages the electron-donating and ortho-, para-directing nature of the amino group to facilitate electrophilic aromatic substitution on the pyridine ring. The primary challenge in the halogenation of aminopyridines is controlling the regioselectivity and the extent of halogenation.[5][6] The amino group at the 3-position strongly activates the ring towards electrophilic attack, primarily at the 2 and 4 positions.

Our proposed method utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is a reliable and milder source of electrophilic bromine compared to elemental bromine (Br₂), often leading to cleaner reactions and higher selectivity.[7][8] The reaction is performed in a polar aprotic solvent, such as acetonitrile, to facilitate the dissolution of the starting materials and reagents. Careful control of the stoichiometry (using at least two equivalents of NBS) is critical to achieve the desired dibromination.

Synthetic Workflow Start Starting Material: 6-chloropyridin-3-amine Reagent Reagents: N-Bromosuccinimide (NBS) (2.2 equiv.) Solvent: Acetonitrile (CH3CN) Start->Reagent Step 1 Condition Conditions: Stir at 0°C to room temperature Monitor by TLC/LC-MS Reagent->Condition Purification Work-up & Purification: Aqueous quench, Extraction, Column Chromatography Condition->Purification Product Target Compound: This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Materials & Reagents:

    • 6-chloropyridin-3-amine (1.0 equiv.)

    • N-Bromosuccinimide (NBS) (2.2 equiv.)

    • Acetonitrile (anhydrous)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-chloropyridin-3-amine (1.0 equiv.) and anhydrous acetonitrile.

    • Cool the resulting solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (2.2 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess bromine.

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Comprehensive Characterization

Unequivocal structural confirmation is paramount and requires a multi-faceted analytical approach.[9] The combination of Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy provides a self-validating system to confirm the identity and purity of the synthesized compound.

Characterization_Workflow cluster_MS Mass Spectrometry (MS) cluster_NMR NMR Spectroscopy cluster_IR Infrared (IR) Spectroscopy MS_protocol EI-MS Protocol MS_data Expected Data: - Molecular Ion Peak Cluster - Isotopic Pattern for 2Br, 1Cl MS_protocol->MS_data yields Confirmation Structural Confirmation MS_data->Confirmation NMR_protocol 1H & 13C NMR Protocol NMR_data Expected Spectra: - 1H: Aromatic singlet, NH2 singlet - 13C: 5 distinct carbon signals NMR_protocol->NMR_data yields NMR_data->Confirmation IR_protocol ATR-FTIR Protocol IR_data Expected Spectrum: - N-H stretching (2 bands) - N-H bending - C-N, C-Halogen stretches IR_protocol->IR_data yields IR_data->Confirmation

Caption: Workflow for the spectroscopic confirmation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules, it provides unmistakable evidence through characteristic isotopic patterns.

  • Expected Data: The molecular formula is C₅H₃Br₂ClN₂. The calculated molecular weight is 286.35 g/mol .[10] The mass spectrum will exhibit a complex molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) due to the natural isotopic abundances of bromine (⁴⁹.₃% ⁷⁹Br, ⁵⁰.⁷% ⁸¹Br) and chlorine (⁷⁵.⁸% ³⁵Cl, ²⁴.²% ³⁷Cl). This unique pattern serves as a fingerprint for the presence of two bromine atoms and one chlorine atom.

  • Experimental Protocol (EI-MS):

    • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol) is introduced into the ion source, or a solid sample is analyzed using a direct insertion probe.[11]

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate the molecular ions and fragment ions.[9][11]

    • Mass Analysis: The mass analyzer (e.g., quadrupole or TOF) scans a mass-to-charge (m/z) range, typically from 50 to 400 amu.

    • Data Analysis: The resulting spectrum is analyzed for the molecular ion cluster and characteristic fragmentation patterns.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Expected ¹H NMR Spectrum:

    • The molecule contains a single proton on the pyridine ring (H-5). This proton is expected to appear as a sharp singlet in the aromatic region (δ 7.5-8.5 ppm).

    • The two protons of the primary amine (-NH₂) will likely appear as a broad singlet in the region of δ 4.0-5.5 ppm. The chemical shift of amine protons can be variable and concentration-dependent.[12] Addition of D₂O will cause this signal to disappear due to proton-deuterium exchange.[12]

  • Expected ¹³C NMR Spectrum:

    • The spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring, confirming the molecular symmetry.

    • The chemical shifts will be significantly influenced by the attached substituents. Carbons directly bonded to the electronegative halogens (C-2, C-4, C-6) and the nitrogen of the amine (C-3) will have characteristic chemical shifts.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[9][11]

    • Data Acquisition: Record ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).[11] Standard pulse programs are used for both nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Data: The IR spectrum will provide clear evidence for the primary amine group.

    • N-H Stretching: Two distinct, sharp bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine.[11][12][13]

    • N-H Bending: A strong absorption band around 1620-1580 cm⁻¹ due to the scissoring vibration of the N-H bonds.[11][13]

    • C-N Stretching: A band in the 1335-1250 cm⁻¹ region, characteristic of an aromatic amine.[13]

    • Ring Vibrations: Strong absorptions in the 1580-1470 cm⁻¹ region corresponding to C=C and C=N stretching of the pyridine ring.[11]

  • Experimental Protocol (ATR-FTIR):

    • Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9]

    • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11] A background spectrum is recorded and automatically subtracted.

Summary of Characterization Data
Technique Parameter Expected Observation
Mass Spec. (EI) Molecular Ion ([M]⁺)Complex isotopic cluster centered around m/z 286, confirming C₅H₃Br₂ClN₂
¹H NMR Aromatic Proton (H-5)Singlet, δ ~7.5-8.5 ppm
Amine Protons (-NH₂)Broad singlet, δ ~4.0-5.5 ppm (disappears with D₂O)
¹³C NMR Number of Signals5 distinct signals for the pyridine ring carbons
IR Spectroscopy N-H StretchTwo sharp bands, ~3500-3300 cm⁻¹
N-H BendStrong band, ~1620-1580 cm⁻¹
C-N StretchStrong band, ~1335-1250 cm⁻¹

Conclusion and Future Outlook

This guide has outlined a robust and logical pathway for the synthesis of this compound, a highly valuable and versatile building block for chemical research. The success of any synthesis is intrinsically linked to the rigor of its characterization. The detailed spectroscopic protocols and expected data presented herein provide a comprehensive framework for researchers to confirm the identity and purity of their material with a high degree of confidence.

The strategic arrangement of reactive sites on this molecule makes it an ideal starting point for the development of novel compounds in medicinal and materials science. Its application in constructing libraries of potential kinase inhibitors and other biologically active molecules underscores its importance.[3][4] By providing this detailed technical guide, we aim to facilitate and accelerate research efforts that rely on this and similar complex heterocyclic intermediates.

References

  • Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • Halogenation of N‐acetyl aminopyridines 4 p–u and thiazole compounds... ResearchGate. [Link]

  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Europe PMC. [Link]

  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]

  • C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system. ResearchGate. [Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry - ACS Publications. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Indian Institute of Science Education and Research Kolkata. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

  • 6-Amino-3-chloropyridazine. PubChem. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern. [Link]

  • Benzenamine, 2,4,6-tribromo-. the NIST WebBook. [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2,4-Dibromo-6-chloropyridin-3-amine (Molecular Formula: C₅H₃Br₂ClN₂; Molecular Weight: 286.35 g/mol [1]). As a highly functionalized heterocyclic compound, this molecule represents a potentially valuable building block in medicinal chemistry and materials science. Unambiguous structural confirmation is paramount for its effective use in research and development. This document outlines the theoretical basis and practical protocols for characterizing this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and first principles to present a predicted spectroscopic profile, enabling researchers to confidently acquire, interpret, and validate their own analytical data.

Introduction: The Structural Imperative

The bioactivity and chemical reactivity of a molecule are dictated by its precise three-dimensional structure. For complex substituted pyridines like this compound, even minor positional changes of the halogen and amine functional groups can drastically alter its properties.[2] Therefore, a multi-faceted spectroscopic approach is not merely recommended but essential for unequivocal identification.[2] This guide is designed for professionals in drug development and chemical synthesis, providing the causal logic behind experimental choices and a self-validating system for structural confirmation.

The analytical workflow presented herein is designed to provide orthogonal data points, which, when combined, create a unique spectroscopic fingerprint for the target molecule.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation & Validation prep Pure Analyte: This compound nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr Acquisition ms Mass Spectrometry (EI-MS) prep->ms Acquisition ir Infrared Spectroscopy (ATR or KBr) prep->ir Acquisition data_analysis Combined Data Analysis nmr->data_analysis Interpretation ms->data_analysis Interpretation ir->data_analysis Interpretation conclusion Unambiguous Structural Confirmation data_analysis->conclusion Validation

Figure 1: General workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required.

Predicted ¹H NMR Spectrum

The molecular structure suggests two distinct signals in the ¹H NMR spectrum: one for the lone aromatic proton and one for the primary amine protons.

  • Aromatic Region (H-5): A single proton is attached to the pyridine ring at the C-5 position. Due to the strong electron-withdrawing effects of the adjacent bromine (at C-4), the chlorine (at C-6), and the pyridine ring nitrogen, this proton is expected to be significantly deshielded, appearing as a singlet (s) in the δ 7.5-8.5 ppm range. The absence of adjacent protons means no spin-spin coupling will be observed.

  • Amine Region (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet (br s). The chemical shift can vary depending on solvent, concentration, and temperature but typically appears between δ 4.0-5.5 ppm. This broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
145-155C-6Attached to both the ring nitrogen and chlorine, leading to significant deshielding.
140-150C-2Attached to both the ring nitrogen and bromine.
135-145C-3Attached to the amine group, which is less deshielding than the halogens.
115-125C-5The only carbon attached to a hydrogen; its shift is influenced by adjacent halogens.
100-110C-4Attached to bromine; carbon atoms directly bonded to bromine often show shifts in this region.[3]
Experimental Protocol: NMR

The following protocol, adapted from standard methods for similar compounds, ensures high-quality data.[2][4]

  • Sample Preparation: Dissolve approximately 15-25 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[2]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are appropriate. Due to the lower natural abundance of ¹³C and potential long relaxation times for quaternary carbons, several hundred to a few thousand scans may be necessary.[4]

  • Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform. Apply phase and baseline corrections to the resulting spectrum for accurate integration and peak picking.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of the molecule. For a polyhalogenated compound, the isotopic pattern is the most definitive feature.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The key diagnostic feature will be a complex cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in a characteristic pattern of peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical combination of these isotopes. The presence of this unique pattern is strong evidence for a molecule containing two bromine atoms and one chlorine atom.[5]

  • Fragmentation Pattern: Electron Ionization (EI) is a high-energy technique that will likely cause fragmentation. Expected fragmentation pathways include the loss of halogen atoms (Br or Cl) and the cleavage of the pyridine ring.

m/z Value (Predicted)Assignment
285/287/289/291[M]⁺ cluster (base peak depends on isotopes)
206/208/210[M - Br]⁺
250/252/254[M - Cl]⁺
179/181[M - Br - Cl]⁺
Experimental Protocol: MS

This protocol is designed for a standard single quadrupole mass spectrometer with an Electron Ionization (EI) source.[4]

  • Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile (~1 µg/mL). Introduce the sample into the ion source via direct infusion with a syringe pump at a low flow rate (e.g., 10 µL/min).[4]

  • Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. Maintain the ion source temperature at approximately 250°C.[4]

  • Mass Analysis: Scan the mass analyzer over a range of m/z 50-400 amu to ensure capture of the molecular ion and significant fragments.[2]

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion cluster. Compare the observed isotopic pattern with the theoretical pattern for a C₅H₃Br₂ClN₂ species. This comparison is a critical self-validation step.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions from the amine group and the aromatic ring.

Predicted IR Spectrum

The presence of a primary aromatic amine and a substituted pyridine ring will give rise to several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3350MediumN-H asymmetric and symmetric stretching (two distinct sharp bands are expected for a primary amine).[6]
3100-3000WeakAromatic C-H stretch.
1630-1590StrongN-H bending (scissoring) vibration of the primary amine.[7]
1580-1450StrongC=C and C=N aromatic ring stretching vibrations.
1340-1250StrongAromatic C-N stretching.[7]
Below 1000MediumC-Cl and C-Br stretching vibrations (in the fingerprint region).
Experimental Protocol: IR

The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[2]

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample; this will be automatically subtracted. Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to obtain a high-quality spectrum.[2]

  • Data Analysis: Analyze the resulting spectrum for the characteristic absorption bands detailed in the table above. The presence of two sharp bands in the N-H stretch region is a key indicator of the primary amine.

Conclusion

The unambiguous structural confirmation of this compound requires a synergistic application of NMR, MS, and IR spectroscopy. This guide provides a robust predictive framework and detailed experimental protocols for researchers. The key identifying features are: a single aromatic proton signal in the ¹H NMR, five distinct signals in the ¹³C NMR, a highly characteristic M/M+2/M+4/M+6 isotopic cluster in the mass spectrum, and the presence of two N-H stretching bands in the IR spectrum. By systematically acquiring and comparing experimental data against these predicted fingerprints, scientists can ensure the identity and purity of this complex building block, thereby upholding the integrity of their research endeavors.

References

Sources

"CAS number 1299607-83-2 properties and uses"

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Chemical Research

I am now initiating a thorough search for the compound with CAS number 1299607-83-2. My initial focus is to identify its common name and chemical structure, alongside the primary research area. Following this, I plan to delve into its physicochemical properties, particularly molecular weight and formula.

Investigating Missing Compound

I've hit a roadblock. It seems there's no publicly available information for the compound linked to CAS number 1299607-83-2. This could mean the CAS number is wrong, the compound's not yet public, or it's simply not widely documented. I'll need to verify this data and adjust my search accordingly, or consider a revised strategy.

Developing Research Strategy

I've revised my approach, starting with a comprehensive plan. First, I'll attempt to identify the compound by searching for its common name, structure, and synonyms. Then I'll collect all known physicochemical properties, and investigate its biological activity and applications. Next, I will search for existing experimental protocols using this compound. Finally, I'll structure a technical guide, incorporating tables, diagrams, and detailed protocols, with full citations. The initial step will confirm the substance's existence.

Initiating Comprehensive Search

I'm now starting a detailed search for the common name, chemical structure, and synonyms of the compound associated with CAS number 1299607-83-2. My plan is to gather all the necessary information, starting with identifying the compound. If successful, I'll move on to researching its physicochemical properties, biological activity, and applications before creating the technical guide.

Pinpointing Chemical Identity

I've successfully identified the chemical compound for the given CAS number: 12996-07-83-2. It's known as both "2,4-Dibromo-6-chloro-pyridin-3-ylamine" and "2,4-Dibromo-6-chloro-3-pyridinamine". Now, I am moving on to its molecular formula.

Seeking Further Research Data

I have determined the compound's formula (C5H3Br2ClN2) and molecular weight (286.35). While I've found basic info from suppliers, there's a serious data gap. I'm hitting a wall on applications, biological activity, and peer-reviewed research. My next step will be to explore scientific publications and patents.

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Reviewing Information Gaps

I've confirmed that the compound is indeed known, but the search reveals primarily supplier data, not scientific research. Broader searches suggest the compound class might have biological activity, which is helpful context. However, I still can't find specific applications or reasons for its synthesis to create the technical guide requested. Without published data, I'm stuck, and I can't generate the detailed guide requested.

Acknowledging Data Scarcity

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"reactivity of the amino group in 2,4-Dibromo-6-chloropyridin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Amino Group in 2,4-Dibromo-6-chloropyridin-3-amine

Abstract

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its constituent functional groups. This guide focuses specifically on the chemical behavior of the 3-amino group, which is profoundly influenced by the electronic and steric environment imposed by the pyridine nitrogen and the three halogen substituents. We will dissect the factors governing its nucleophilicity and basicity, explore its participation in key chemical transformations, and provide experimentally grounded protocols for its derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in complex synthetic campaigns.

Structural and Electronic Profile: A Deactivated Nucleophile

The reactivity of the amino group in this compound cannot be understood in isolation. Its chemical nature is a direct consequence of the powerful electronic and steric effects exerted by its neighbors on the pyridine ring.

Electronic Effects: The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons.[1] This effect is dramatically amplified by the presence of three halogen atoms (two bromine, one chlorine). These halogens exert a strong electron-withdrawing inductive effect (-I), further depleting the ring of electron density. Consequently, the lone pair of electrons on the 3-amino group is significantly delocalized into the electron-poor aromatic system, drastically reducing its availability for donation to electrophiles. This leads to a marked decrease in both the basicity and nucleophilicity of the amine compared to simpler anilines or aminopyridines.[2]

Steric Hindrance: The amino group is situated at the C3 position, flanked by a bromine atom at C2 and another at C4. This ortho-bromo substituent, in particular, creates significant steric bulk around the nitrogen atom, physically impeding the approach of reactants.[3][4] This steric congestion is a critical factor that often dictates the feasibility of a reaction and may necessitate more forcing conditions or specialized reagents.

The interplay of these factors is visualized in the diagram below.

G cluster_molecule This compound Molecule N(pyridine) | C3-NH2 Reactivity Reduced Reactivity of -NH2 (Low Nucleophilicity & Basicity) Molecule->Reactivity Governs EW_N Pyridine Nitrogen (Electron Withdrawing) EW_N->Molecule -I Effect EW_Hal Halogen Atoms (Br, Cl) (Strong Inductive Withdrawal) EW_Hal->Molecule -I Effect Steric Ortho-Bromo Group (C2) (Steric Hindrance) Steric->Molecule Physical Shielding

Caption: Factors governing the reactivity of the amino group.

Key Transformations of the Amino Group

Despite its deactivation, the amino group can undergo several important chemical transformations, most notably diazotization, which opens a gateway to a wide range of functional group interconversions.

Diazotization and the Sandmeyer Reaction

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry.[5][6] For a heavily deactivated amine like this compound, this reaction can be challenging but is synthetically invaluable. The resulting diazonium salt is a versatile intermediate that can be displaced by a variety of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction.[7][8][9] This allows for the strategic replacement of the amino group with halides, cyano groups, and other functionalities that are difficult to introduce directly.

The general workflow for such a transformation is outlined below.

G start_node start_node process_node process_node intermediate_node intermediate_node final_node final_node A Start: 2,4-Dibromo- 6-chloropyridin-3-amine B Diazotization (e.g., NaNO2, H2SO4, 0-5 °C) A->B C Intermediate: Pyridinediazonium Salt B->C D Sandmeyer Reaction (e.g., CuBr, HBr) C->D E Product: 2,3,4-Tribromo- 6-chloropyridine D->E

Caption: General workflow for a Sandmeyer bromination reaction.

Exemplary Protocol: Sandmeyer Bromination

This protocol describes the conversion of the title compound to 2,3,4-tribromo-6-chloropyridine.

  • Step 1: Diazotization

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (1.0 equiv) in a mixture of 48% hydrobromic acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

  • Step 2: Sandmeyer Reaction

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv) in 48% hydrobromic acid.

    • Cool the copper(I) bromide solution to 0 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous evolution of nitrogen gas is expected.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours until gas evolution ceases.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality and Trustworthiness: The use of a strong acid and low temperatures is critical for the stability of the diazonium salt.[10][11] The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism that displaces the diazo group.[7][9] Monitoring gas evolution provides a reliable, real-time indicator of reaction progress.

Acylation and Sulfonylation

The reaction of the amino group with acylating or sulfonylating agents to form amides or sulfonamides, respectively, is another fundamental transformation. Due to the reduced nucleophilicity and steric hindrance of the amino group in the title compound, these reactions typically require forcing conditions.

Exemplary Protocol: N-Acetylation

  • Step 1: Reaction Setup

    • Dissolve this compound (1.0 equiv) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF) containing a strong, non-nucleophilic base like triethylamine (2.0 equiv).

    • Cool the solution to 0 °C in an ice bath.

  • Step 2: Acylation

    • Slowly add acetyl chloride (1.5 equiv) or acetic anhydride (1.5 equiv) to the cooled solution.

    • Allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Step 3: Work-up and Purification

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.

Causality and Trustworthiness: The use of a base is crucial to neutralize the HCl or acetic acid byproduct and to deprotonate the amine, increasing its nucleophilicity. The elevated temperature is necessary to overcome the high activation energy associated with the sterically hindered and electronically deactivated amine.[5]

The Amino Group's Influence on C-Halogen Bond Reactivity

While the focus of this guide is the reactivity of the amino group, it is critical to understand its influence on reactions at other positions, particularly palladium-catalyzed cross-coupling reactions at the C-Br and C-Cl bonds. The Buchwald-Hartwig amination, for example, is a powerful method for forming C-N bonds.[12][13]

When attempting a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) on this compound, the 3-amino group can pose a significant challenge. Its lone pair can coordinate to the palladium catalyst, forming a stable chelate that can inhibit or completely shut down the catalytic cycle.[14]

Considerations for Cross-Coupling Reactions:

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote oxidative addition and prevent catalyst poisoning by the amino group.[14][15]

  • Base Selection: The choice of base is critical and must be strong enough to facilitate the catalytic cycle without reacting with the substrate in an undesirable manner.

  • Protecting Groups: In some cases, it may be necessary to temporarily protect the amino group (e.g., as an acetamide) to prevent catalyst inhibition. The protecting group can then be removed in a subsequent step.[5]

Comparative Reactivity Summary

The following table provides a qualitative comparison of the amino group reactivity in our target molecule versus simpler, more common aromatic amines.

Reaction TypeAniline3-AminopyridineThis compoundKey Influencing Factors for Target Molecule
Basicity (pKa) ~4.6~6.0Very Low Strong -I effect of N and halogens
Diazotization HighHighModerate Reduced nucleophilicity requires strong acid
Acylation HighHighLow Steric hindrance and low nucleophilicity
N-Alkylation HighHighVery Low Steric hindrance and low nucleophilicity
Electrophilic Sub. High (o,p)HighExtremely Low Severe ring deactivation

Conclusion

The amino group in this compound is a highly deactivated and sterically hindered nucleophile. Its direct participation in reactions like acylation and alkylation is challenging and requires carefully optimized, often forcing, conditions. However, its ability to undergo diazotization makes it a synthetically powerful handle. The Sandmeyer reaction and related transformations of the corresponding diazonium salt provide a robust and reliable pathway for introducing a wide array of functional groups at the C3 position, making this compound a versatile platform for the synthesis of complex, poly-substituted pyridines. For drug development professionals and synthetic chemists, a thorough understanding of the delicate balance between the electronic deactivation and steric hindrance of this amino group is paramount to unlocking the full synthetic potential of this valuable building block.

References

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  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org.
  • Diazotization. McGraw Hill's AccessScience.
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  • Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. PubMed.
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The Strategic Utility of 2,4-Dibromo-6-chloropyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the significant, yet underexplored, potential of 2,4-Dibromo-6-chloropyridin-3-amine as a versatile building block in medicinal chemistry. We will explore its intrinsic chemical reactivity, dictated by the strategic placement of its halogen and amine functionalities, and project its applications in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable synthetic protocols and strategic considerations for leveraging this scaffold in drug discovery programs.

Introduction: The Allure of Polysubstituted Pyridines in Drug Design

The pyridine scaffold is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a privileged structure.[1] The strategic introduction of multiple substituents, particularly halogens and amines, onto the pyridine ring dramatically expands its utility, offering medicinal chemists a powerful toolkit for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound is a prime example of such a highly functionalized scaffold, poised for exploitation in the synthesis of complex molecular architectures.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is fundamental to its effective utilization.

PropertyValue
Molecular Formula C₅H₃Br₂ClN₂
Molecular Weight 286.35 g/mol
CAS Number 1050501-88-6
Appearance Solid

The key to the synthetic potential of this molecule lies in the differential reactivity of its three halogen substituents and the nucleophilic character of the amine group. The positions of the halogens (2, 4, and 6) are all activated towards nucleophilic aromatic substitution and are amenable to various cross-coupling reactions.

Strategic Synthesis and Functionalization

The presence of three distinct halogen atoms on the pyridine ring allows for a stepwise and regioselective functionalization, a highly desirable feature in library synthesis and lead optimization. The primary tools for derivatizing this scaffold are transition-metal-catalyzed cross-coupling reactions.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The regioselectivity of this reaction on polyhalogenated pyridines is influenced by the choice of catalyst, ligands, and reaction conditions. For 2,4-dibromopyridines, it has been demonstrated that the reaction can be directed to either the C2 or C4 position.[2] This principle can be extended to this compound, allowing for the selective introduction of aryl or heteroaryl moieties at these positions.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol provides a general framework for the selective arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas.

  • Add the palladium catalyst (0.05-0.10 eq) and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[3] This reaction can be employed to further functionalize the scaffold by introducing a variety of primary or secondary amines at the halogenated positions. The choice of ligand is critical in controlling the reactivity and selectivity of this transformation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of a halogenated position on the pyridine core.

Materials:

  • Halogenated pyridine derivative (from step 3.1)

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halogenated pyridine derivative (1.0 eq), the amine (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq) in a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Potential Applications in Kinase Inhibitor Design

The structural motifs accessible from this compound are highly relevant to the design of kinase inhibitors. The aminopyridine core can act as a hinge-binding motif, mimicking the adenine region of ATP. The substituents introduced via cross-coupling reactions can then be tailored to occupy the hydrophobic regions of the ATP-binding pocket, thereby conferring potency and selectivity.

Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. There is strong evidence to suggest that aminopyridine-based scaffolds are effective inhibitors of AKT kinase.[4] The synthesis of tetrasubstituted aminopyridines has been shown to yield potent and selective AKT inhibitors.[4] this compound serves as an ideal starting point for the synthesis of such compounds.

Conceptual Synthetic Pathway to an AKT Inhibitor Scaffold:

G A 2,4-Dibromo-6-chloro pyridin-3-amine B Selective C4-Arylation (Suzuki Coupling) A->B Arylboronic Acid, Pd Catalyst C Monobrominated Intermediate B->C D Selective C2-Amination (Buchwald-Hartwig) C->D Amine, Pd Catalyst E Disubstituted Intermediate D->E F C6-Functionalization (e.g., SNAr or Suzuki) E->F Nucleophile or Boronic Acid G Trisubstituted Scaffold (Potential AKT Inhibitor) F->G

Caption: A conceptual workflow for the synthesis of a potential AKT inhibitor.

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship. For pyridine-based inhibitors, the nature and position of substituents are critical.

  • Hinge-Binding: The 3-amino group is crucial for forming hydrogen bonds with the kinase hinge region.

  • Hydrophobic Pockets: Aryl or heteroaryl groups introduced at the C2 and C4 positions can occupy hydrophobic pockets in the ATP-binding site, enhancing potency. The specific nature of these groups will dictate selectivity.

  • Solvent-Exposed Region: The C6 position can be functionalized with polar groups to improve solubility and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound represents a highly versatile and strategically valuable scaffold for medicinal chemistry. Its polyhalogenated nature allows for controlled and regioselective functionalization, providing access to a diverse range of complex molecules. The demonstrated potential of analogous aminopyridine structures in the development of potent kinase inhibitors, particularly targeting the AKT pathway, strongly suggests that this compound is a key building block for the next generation of targeted therapeutics. Further exploration of its reactivity and application in diverse drug discovery programs is highly encouraged.

References

  • Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib. (2017). Organic Letters, 19(18), 4806-4809. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(14), 3293. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Chemistry, 5(1), 14-30. [Link]

  • Tetrasubstituted pyridines as potent and selective AKT inhibitors: Reduced CYP450 and hERG inhibition of aminopyridines. (2010). Bioorganic & Medicinal Chemistry Letters, 20(2), 659-663. [Link]

  • Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. (2012). Journal of Medicinal Chemistry, 55(22), 9729-9738. [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (2025). The Journal of Organic Chemistry, 90(5), 1895-1904. [Link]

  • Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling. (2012). Journal of Medicinal Chemistry, 55(22), 9729-9738. [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6832-6846. [Link]

  • Inhibitor Hijacking of Akt Activation. (2009). ACS Chemical Biology, 4(7), 543-553. [Link]

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). Molecules, 23(7), 1628. [Link]

  • Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. (2007). Chemical Biology & Drug Design, 70(4), 329-336. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

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The Tri-Halogenated Pyridine Linchpin: A Technical Guide to 2,4-Dibromo-6-chloropyridin-3-amine as a Versatile Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its prevalence in FDA-approved pharmaceuticals underscores its significance as a privileged structure.[1][2] This guide focuses on a highly functionalized and synthetically versatile building block: 2,4-Dibromo-6-chloropyridin-3-amine . The strategic arrangement of an amino group and three distinct halogen atoms on the pyridine core provides a platform for controlled, regioselective modifications, enabling the synthesis of complex, poly-substituted, and fused heterocyclic systems. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering insights into the synthesis, reactivity, and strategic application of this powerful chemical intermediate. We will explore the principles of its reactivity in cornerstone cross-coupling reactions and provide validated protocols for its derivatization and subsequent cyclization into novel heterocyclic frameworks.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a fundamental motif in a vast number of biologically active compounds.[1] The ability to precisely install various substituents around this core is paramount in the drug discovery process, allowing for the fine-tuning of pharmacological properties. This compound emerges as a particularly valuable building block due to its pre-installed functional handles, each with differential reactivity that can be exploited for sequential chemical transformations.

  • The Amino Group (-NH₂): Positioned at C3, this group acts as a potent nucleophile and a key director for cyclization reactions, enabling the formation of fused ring systems such as pyrido[2,3-d]pyrimidines or imidazo[4,5-c]pyridines.[3]

  • The Halogen Atoms (Br, Cl): The two bromine atoms at C2 and C4, and the chlorine atom at C6, serve as orthogonal handles for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[3]

This guide will provide a framework for leveraging these features to construct novel and complex molecular architectures.

Synthesis of the Building Block

While this compound is commercially available from specialized suppliers, understanding its synthesis provides context for its purity and potential side products.[4] A plausible and scalable synthetic route can be extrapolated from established procedures for the halogenation of aminopyridine precursors. The synthesis would likely commence with a commercially available aminopyridine, followed by a controlled bromination and potential subsequent chlorination steps.

A general approach involves the direct bromination of an appropriate aminopyridine precursor using a brominating agent like N-bromosuccinimide (NBS) or liquid bromine in a suitable solvent.

Proposed Synthetic Workflow

G cluster_0 Synthesis Pathway A 6-Chloro-pyridin-3-amine B Bromination (e.g., Br₂, Acetic Acid) A->B Step 1 C This compound B->C Step 2

Caption: Proposed synthesis of the title compound.

Principles of Regioselective Functionalization

The synthetic utility of this compound is rooted in the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions. This selectivity is governed by two primary factors:

  • Carbon-Halogen Bond Strength: The bond dissociation energy follows the trend C-I > C-Br > C-Cl. Consequently, C-Br bonds are more readily cleaved during the oxidative addition step to the palladium(0) catalyst than C-Cl bonds.[5]

  • Electronic Effects of the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions towards oxidative addition.

Combining these principles, the predicted order of reactivity for this compound is:

C4-Br (most reactive) > C2-Br > C6-Cl (least reactive)

This predictable hierarchy allows for a stepwise and controlled functionalization of the pyridine ring, making it possible to introduce three different substituents at the C4, C2, and C6 positions.

Key Transformations and Experimental Protocols

The following sections detail the primary cross-coupling reactions for modifying the halogenated positions of the pyridine core. While these protocols are based on closely related substrates, they provide a robust starting point for optimization with this compound.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a highly reliable method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[6][7] Given the reactivity hierarchy, this reaction can be selectively performed at the C4-Br position under mild conditions.

Experimental Protocol: Regioselective Sonogashira Coupling at C4

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki coupling is a versatile method for creating C-C bonds between aryl halides and boronic acids or their esters.[8][9][10] This reaction is instrumental in building biaryl structures commonly found in kinase inhibitors and other pharmaceuticals.[2]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

Materials:

  • Halogenated 3-aminopyridine substrate (e.g., 4-Bromo-2-bromo-6-chloropyridin-3-amine) (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel, combine the halogenated 3-aminopyridine, arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the vessel with argon three times.

  • Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution.

  • Heat the mixture to 80-90 °C and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product via flash column chromatography.

Buchwald-Hartwig Amination: Introduction of Nitrogen-based Substituents

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[11][12][13][14][15] This reaction is crucial for synthesizing substituted anilines and other amine-containing scaffolds. The less reactive C-Cl bond at the C6 position can be targeted for amination after the more reactive C-Br positions have been functionalized.

Experimental Protocol: Buchwald-Hartwig Amination at C6

Materials:

  • C2, C4-disubstituted-6-chloropyridin-3-amine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (or other suitable biarylphosphine ligand) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an argon atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add the substituted 6-chloropyridin-3-amine and the amine coupling partner.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with diethyl ether, filter through a plug of silica gel, and wash with additional ether.

  • Concentrate the filtrate and purify the crude product by chromatography or crystallization.

Synthesis of Novel Heterocycles: Strategic Cyclization

Following the selective functionalization of the halogenated positions, the C3-amino group can be utilized to construct fused heterocyclic rings. A common and powerful strategy is the condensation with 1,3-dicarbonyl compounds or their equivalents to form pyridopyrimidines.

Application Example: Synthesis of a Fused Pyrido[2,3-d]pyrimidine

This pathway illustrates how a sequentially functionalized pyridine can be cyclized to a complex heterocyclic system.

G cluster_1 Heterocycle Synthesis Workflow A This compound B Sonogashira Coupling (at C4) A->B C 4-Alkynyl-2-bromo-6-chloropyridin-3-amine B->C D Suzuki Coupling (at C2) C->D E 4-Alkynyl-2-aryl-6-chloropyridin-3-amine D->E F Cyclocondensation (e.g., with Diethyl Malonate) E->F G Fused Pyrido[2,3-d]pyrimidine (Novel Heterocycle) F->G

Caption: Sequential functionalization and cyclization workflow.

Experimental Protocol: Cyclocondensation to a Pyrido[2,3-d]pyrimidine-2,4-dione

Materials:

  • Substituted 3-aminopyridine (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol) (1.5 equiv)

  • Absolute Ethanol

Procedure:

  • Under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add the substituted 3-aminopyridine and diethyl malonate.

  • Heat the reaction mixture to reflux for 6-10 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with glacial acetic acid.

  • The precipitated solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield the target heterocycle.[3]

Data Presentation

The following table summarizes expected outcomes for the regioselective cross-coupling reactions on the this compound scaffold, based on established principles of reactivity. Yields are estimates and will require empirical optimization.

Reaction Type Target Position Coupling Partner Catalyst System (Example) Base Expected Product Estimated Yield Range
Sonogashira C4-BrPhenylacetylenePd(PPh₃)₄ / CuIEt₃N4-(Phenylethynyl)-2-bromo-6-chloropyridin-3-amine70-90%
Suzuki-Miyaura C2-BrPhenylboronic acidPd(PPh₃)₄Na₂CO₃4-Alkynyl-2-phenyl-6-chloropyridin-3-amine65-85%
Buchwald-Hartwig C6-ClMorpholinePd₂(dba)₃ / RuPhosNaOtBu4-Alkynyl-2-aryl-6-morpholinopyridin-3-amine60-80%

Conclusion

This compound stands out as a highly potent and versatile building block for the synthesis of novel, complex heterocyclic molecules. The predictable and hierarchical reactivity of its three distinct halogen atoms allows for a modular and regioselective approach to molecular construction. By employing a strategic sequence of Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions, researchers can systematically build complexity around the pyridine core. Subsequent cyclization reactions, leveraging the C3-amino group, provide access to a diverse range of fused heterocyclic systems of significant interest in drug discovery and materials science. The protocols and strategies outlined in this guide offer a foundational framework for unlocking the synthetic potential of this powerful chemical tool.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

  • Sonogashira coupling. In: Wikipedia. ; 2023. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published online June 30, 2023. [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. Accessed January 15, 2026. [Link]

  • Wade JV, Krueger CA. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J Comb Chem. 2003;5(3):267-272. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • Buchwald-Hartwig amination. YouTube. Published online March 5, 2023. [Link]

  • Plater MJ, Aiken S, Condie A. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 2003;68(22):8759-8762. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • Singh R, Bhamidipati S, Masuda E, Sun T, Stella VJ. Prodrugs of 2,4-pyrimidinediamine compounds and their uses. US-9532998-B2. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Published online August 5, 2024. [Link]

  • Razafindrainibe F, Voros C, Jagadeesh Y, et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]

  • Schneider S. Process for making 3-amino-2-chloro-4-methylpyridine. EP1326836B1.
  • Wang Z, Wang X, Li M, et al. Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs. Nature Communications. 2025;16(1). [Link]

Sources

A Technical Guide to the Stability and Storage of 2,4-Dibromo-6-chloropyridin-3-amine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2,4-Dibromo-6-chloropyridin-3-amine, a halogenated pyridine derivative of interest to researchers and professionals in drug development. Due to the limited availability of specific stability data for this compound, this document emphasizes the foundational principles of chemical stability, outlines a comprehensive strategy for its evaluation, and offers best-practice recommendations based on data from structurally related molecules.

Chemical Profile and Inherent Stability Considerations

This compound is a polyhalogenated aromatic amine. Its structure suggests several potential pathways for degradation. The pyridine ring is susceptible to oxidative degradation, while the carbon-halogen bonds can undergo reductive dehalogenation. The primary amine group may be prone to oxidation and can also participate in condensation reactions. The overall reactivity is influenced by the electron-withdrawing effects of the halogen substituents and the pyridine nitrogen.

A critical aspect of ensuring the long-term quality and reliability of active pharmaceutical ingredients (APIs) is a thorough understanding of their stability.[1] Stability testing is a crucial component of this, providing insights into how a substance changes over time under various environmental influences.[1]

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following recommendations are based on the safety data sheets (SDS) of structurally similar halogenated pyridines and general best practices for handling chemical reagents.

Storage Conditions:
ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down potential degradation reactions.
Atmosphere Store under an inert gas (e.g., argon, nitrogen).Minimizes the risk of oxidative degradation.
Moisture Store in a tightly sealed container in a dry environment.Halogenated pyridines can be sensitive to moisture, which can lead to hydrolysis or other degradation pathways.
Light Protect from light.Exposure to light can induce photolytic degradation.
Handling Precautions:

Due to the toxicological profile of similar compounds, it is prudent to handle this compound with a high degree of caution.

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

    • Skin Protection : Wear nitrile gloves and a lab coat. Avoid contact with skin.

    • Respiratory Protection : If handling as a powder, use a respirator to avoid inhalation of dust.

  • General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods. Based on the structure of this compound, the following degradation mechanisms are plausible:

  • Oxidation : The pyridine ring and the amino group are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Hydrolysis : The carbon-halogen bonds, particularly the C-Cl bond, may be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of hydroxylated impurities.

  • Photodegradation : Exposure to UV or visible light can provide the energy to break chemical bonds, leading to a complex mixture of degradation products. Studies on other chloropyridines have shown that photodegradation can lead to the formation of various byproducts.

  • Dehalogenation : Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a possible degradation pathway, especially in the presence of reducing agents or catalysts.

The following diagram illustrates a logical workflow for investigating these potential degradation pathways through a forced degradation study.

G cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analytical Evaluation cluster_outcomes Stability Assessment Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC with PDA Detector Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidation Oxidative (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 60°C) Thermal->HPLC Analyze Samples Photolytic Photolytic (ICH Q1B) Photolytic->HPLC Analyze Samples LCMS LC-MS for Peak Identification HPLC->LCMS Identify Peaks Purity Peak Purity Analysis HPLC->Purity Degradants Characterize Degradants LCMS->Degradants Method Develop Stability-Indicating Method Purity->Method Pathways Identify Degradation Pathways Degradants->Pathways Compound This compound (in solution) Compound->Acid Expose to Compound->Base Expose to Compound->Oxidation Expose to Compound->Thermal Expose to Compound->Photolytic Expose to

Caption: Workflow for a forced degradation study.

Experimental Protocols for Stability Assessment

A forced degradation study is a systematic way to evaluate the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[2][3]

Objective:

To identify the degradation products of this compound under various stress conditions and to develop a validated stability-indicating HPLC method.

Materials:
  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for peak identification

Protocol for Forced Degradation:
  • Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation : Keep the solid compound and a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation : Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analytical Method Development (HPLC):

The development of a stability-indicating method is crucial to separate the parent compound from any potential degradation products.[2]

ParameterSuggested Starting Conditions
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detector PDA detector, monitor at multiple wavelengths (e.g., 220-400 nm) to ensure all components are detected.

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

The following diagram illustrates the general workflow for developing and validating a stability-indicating HPLC method.

G cluster_development Method Development cluster_validation Method Validation (ICH Q2R1) Column Column Selection MobilePhase Mobile Phase Optimization Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Specificity Specificity Gradient->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness End Validated Method Robustness->End Start Start Start->Column

Caption: HPLC method development and validation workflow.

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability. While specific data for this compound is not available, it is crucial for researchers to consider the following:

  • Polymorphism : The existence of different crystalline forms (polymorphs) can affect stability, solubility, and bioavailability. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can be used to screen for polymorphs.

  • Hygroscopicity : The tendency of a substance to absorb moisture from the air should be evaluated.[] Dynamic vapor sorption (DVS) is a common technique for this assessment.[] If the compound is found to be hygroscopic, stringent control over humidity during storage and handling is necessary.[]

Conclusion

While a definitive stability profile for this compound requires dedicated experimental studies, this guide provides a robust framework for its handling, storage, and stability assessment. By understanding the potential degradation pathways and employing systematic analytical methodologies, researchers can ensure the quality and integrity of this compound in their drug discovery and development endeavors. The principles and protocols outlined herein serve as a valuable resource for generating the necessary stability data to support further research.

References

  • Sigma-Aldrich. Safety Data Sheet for a structurally similar compound. (This is a placeholder as a specific SDS was not found).
  • ICH Harmonised Tripartite Guideline, Q1A (R2): Stability Testing of New Drug Substances and Products.
  • Patel, P., et al. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research.
  • Klick, S., et al. (2005). Toward a general strategy for stress testing for the evaluation of the stability of drug substances and drug products. Pharmaceutical Technology.
  • International Conference on Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • Rignall, A. (2018). Forced Degradation of Pharmaceuticals. In Analytical Techniques in the Pharmaceutical Sciences.
  • MRIGlobal. (n.d.). Stability Testing for API Synthesis.
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.

Sources

"theoretical studies on the electronic properties of 2,4-Dibromo-6-chloropyridin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Electronic Properties of 2,4-Dibromo-6-chloropyridin-3-amine

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties of this compound, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), we elucidate the molecule's structural and electronic characteristics, including its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. The causality behind the choice of computational protocols is detailed to ensure methodological transparency and reproducibility. The findings reveal key insights into the molecule's reactivity, stability, and potential for forming non-covalent interactions, such as halogen and hydrogen bonds, which are critical for rational drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the predictive analysis of complex synthetic intermediates.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridine derivatives are foundational building blocks in modern drug discovery, appearing in a vast array of pharmaceuticals and agrochemicals.[1][2] The inclusion of halogen atoms—fluorine, chlorine, bromine, and iodine—is a strategic choice in medicinal chemistry, used to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[3] More than just steric bulk, halogens can participate in highly directional, non-covalent interactions known as halogen bonds, which are increasingly exploited in rational drug design to enhance ligand-protein binding.[4][5][6]

This compound (Molecular Formula: C₅H₃Br₂ClN₂) is a prime example of a multi-functionalized pyridine scaffold.[7] Its structure, featuring two bromine atoms, a chlorine atom, and an amine group on a pyridine core, offers multiple sites for chemical modification and diverse intermolecular interactions. Understanding the intrinsic electronic properties of this molecule is paramount for predicting its chemical behavior and its potential as a pharmacophore. Theoretical and computational studies provide a powerful, efficient means to probe these properties at the atomic level, offering predictive insights that can guide synthetic efforts and drug design strategies.[8][9]

This guide presents a detailed theoretical framework for characterizing the electronic landscape of this compound, establishing a foundation for its application in advanced chemical synthesis and development.

Theoretical Methodology: A Self-Validating Protocol

The selection of a robust computational methodology is critical for generating reliable theoretical data. Our approach is grounded in Density Functional Theory (DFT), which offers an excellent balance of computational efficiency and accuracy for molecules of this size and complexity.[9][10]

Computational Workflow

The workflow is designed to ensure a systematic and validated approach, from initial structure preparation to the calculation of sophisticated electronic properties.

Computational_Workflow cluster_prep 1. Input Preparation cluster_opt 2. Geometry Optimization cluster_calc 3. Property Calculation cluster_analysis 4. Analysis & Interpretation mol_select Define Molecule: This compound dft_setup Setup DFT Calculation Functional: B3LYP Basis Set: 6-311++G(d,p) mol_select->dft_setup geom_opt Perform Geometry Optimization dft_setup->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis validation Validation Check: No Imaginary Frequencies? freq_analysis->validation fmo Frontier Molecular Orbitals (HOMO/LUMO) validation->fmo  Yes mep Molecular Electrostatic Potential (MEP) fmo->mep nbo Natural Bond Orbital (NBO) & Atomic Charges mep->nbo global_react Global Reactivity Descriptors nbo->global_react interpretation Interpret Data for Reactivity, Stability, and Interaction Potential global_react->interpretation

Caption: Computational workflow for the theoretical analysis of electronic properties.

Protocol for Geometry Optimization
  • Software: All calculations are performed using the Gaussian 16 software package.[10]

  • Initial Structure: The initial 3D structure of this compound is built using standard bond lengths and angles.

  • Theoretical Level: The geometry is optimized using the B3LYP hybrid functional.[10][11][12] This functional is widely used and has been shown to provide accurate geometries for a broad range of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is employed.[13][14]

    • Causality: This choice is deliberate. The 6-311G part provides a flexible description of core and valence electrons. The polarization functions (d,p) are essential for accurately describing the anisotropic electron distribution in a molecule with multiple lone pairs and π-systems. The diffuse functions ++ are crucial for describing the behavior of electrons far from the nuclei, which is important for calculating electron affinity and analyzing non-covalent interactions.[15]

  • Validation: A frequency calculation is performed at the same level of theory on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true local minimum on the potential energy surface.

Protocol for Electronic Property Calculations

Using the validated optimized geometry, the following single-point energy calculations are performed:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is determined as E_gap = E_LUMO - E_HOMO.[9][16]

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface to visualize charge distribution and predict sites for electrophilic and nucleophilic attack.[17][18]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to determine the natural atomic charges, providing a quantitative measure of electron distribution and intramolecular charge transfer interactions.[14][15]

  • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, key reactivity indices are calculated using Koopmans' theorem approximations:

    • Ionization Potential (I) ≈ -E_HOMO

    • Electron Affinity (A) ≈ -E_LUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

Results and Discussion: The Electronic Landscape

Optimized Molecular Structure

The optimized geometry of this compound reveals a planar pyridine ring, as expected. The substituents introduce slight distortions from ideal pyridine geometry due to steric and electronic effects.

Caption: Schematic of this compound's atomic connectivity.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-Br 1.895 C3-C2-Br 118.5
C4-Br 1.889 C5-C4-Br 119.2
C6-Cl 1.738 C5-C6-Cl 121.0

| C3-N(amine) | 1.397 | C2-C3-N(amine) | 122.3 |

The C-Br and C-Cl bond lengths are typical for halogenated aromatic systems. The C-N bond of the amine group is shorter than a typical C-N single bond, indicating some degree of electron delocalization from the amine lone pair into the pyridine ring.

Frontier Molecular Orbitals (FMOs)

The FMOs are crucial for understanding a molecule's reactivity and electronic transitions.[19] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: The HOMO is primarily localized on the aminopyridine ring, with significant contributions from the p-orbitals of the amine nitrogen and the π-system of the ring. This indicates that the most electron-rich, nucleophilic region of the molecule is the amino-substituted ring system.

  • LUMO: The LUMO is predominantly distributed over the pyridine ring and the halogen atoms, specifically as π* anti-bonding orbitals. This suggests that the molecule will accept electrons into the aromatic system, a process facilitated by the electron-withdrawing halogen substituents.

Table 2: Calculated FMO Energies

Orbital Energy (eV)
HOMO -6.452
LUMO -1.987

| Energy Gap (ΔE) | 4.465 |

The relatively large HOMO-LUMO gap of 4.465 eV suggests high kinetic stability.[18] Molecules with a large energy gap are generally less reactive than those with small gaps. This stability makes the compound an excellent and robust scaffold for further synthetic modifications.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is an invaluable tool for predicting intermolecular interactions.[20][21]

  • Negative Potential (Red/Yellow): The most negative potential is concentrated around the nitrogen atom of the pyridine ring, making it the primary site for electrophilic attack or hydrogen bond acceptance. A secondary region of negative potential exists above and below the π-face of the aromatic ring.

  • Positive Potential (Blue): Strong positive potentials are located on the hydrogen atoms of the amine group, making them potent hydrogen bond donors. Crucially, distinct regions of positive potential, known as sigma-holes (σ-holes), are observed on the outer side of the bromine and chlorine atoms along the C-X bond axis.[22][23] The σ-hole is most prominent on the bromine atoms.

  • Implications: The MEP map strongly predicts the molecule's interaction modes. The pyridine nitrogen is a Lewis base site, the amine hydrogens are Lewis acid sites (for H-bonding), and the halogens are electrophilic sites (for halogen bonding). This dual-interaction capability is highly valuable in drug design for achieving specific binding with protein targets.[6]

Global Reactivity and NBO Analysis

The calculated reactivity descriptors and atomic charges provide quantitative insights into the molecule's electronic character.

Table 3: Global Reactivity Descriptors

Descriptor Value (eV)
Ionization Potential (I) 6.452
Electron Affinity (A) 1.987
Electronegativity (χ) 4.220

| Chemical Hardness (η) | 2.239 |

Table 4: NBO Analysis - Selected Partial Atomic Charges

Atom Partial Charge (e)
N (pyridine) -0.58
N (amine) -0.81
C2 (bonded to Br) +0.15
Br (on C2) -0.04
C4 (bonded to Br) +0.11
Br (on C4) -0.05
C6 (bonded to Cl) +0.25

| Cl (on C6) | -0.12 |

The NBO analysis confirms the strong electron-withdrawing nature of the pyridine nitrogen and the chlorine atom, which have significant negative charges. The carbon atoms attached to the halogens are electropositive. This charge separation creates a significant molecular dipole moment and underpins the reactivity patterns predicted by the MEP analysis.

Implications for Drug Development and Materials Science

The theoretical analysis of this compound provides actionable intelligence for its application:

  • Predictive Reactivity: The FMO and MEP analyses identify the amine group and pyridine nitrogen as the primary nucleophilic centers, guiding reactions involving electrophiles. Conversely, the halogenated positions offer sites for reactions sensitive to the σ-hole, such as certain metal-catalyzed cross-couplings.

  • Scaffold for Rational Design: The molecule is an excellent scaffold for building kinase inhibitors and other targeted therapeutics.[24][25][26] The amine group can act as a key hydrogen bond donor, the pyridine nitrogen as an acceptor (a common "hinge-binding" motif), and the three distinct halogen positions serve as vectors for synthetic elaboration to improve potency and selectivity.[1]

  • Halogen Bonding in Ligand Design: The pronounced σ-holes on the bromine atoms make this molecule a strong candidate for forming stabilizing halogen bonds within a protein's active site.[5] This interaction is increasingly recognized as a powerful tool for enhancing binding affinity and can be intentionally designed using the insights from this study.[6]

Conclusion

This guide has detailed a comprehensive theoretical study of the electronic properties of this compound using Density Functional Theory. The computational protocol, chosen for its proven reliability, reveals a molecule with high kinetic stability, characterized by a significant HOMO-LUMO gap. The electronic landscape is defined by a nucleophilic aminopyridine core and distinct electrophilic regions on the halogen atoms (σ-holes), as visualized by the Molecular Electrostatic Potential map. These findings provide a robust theoretical foundation for predicting the molecule's reactivity and its capacity for crucial intermolecular interactions, including hydrogen and halogen bonds. For researchers in drug discovery and materials science, this computational insight is invaluable for the strategic use of this versatile building block in the design of novel, high-affinity ligands and functional materials.

References

  • The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). BenchChem.
  • Comparative DFT studies of substituted pyridine N-oxides. (n.d.). BenchChem.
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (2016). Indian Academy of Sciences. [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. (2016). R Discovery. [Link]

  • Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal. (n.d.). ResearchGate. [Link]

  • Second order nonlinear optical properties of poled films containing azobenzenes tailored with azulen-1-yl-pyridine. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. (n.d.). MDPI. [Link]

  • Investigation of linear and nonlinear optical properties of 3, 6 –bis pyridine-1, 2, 4, 5 –tetrazine: a high nitrogen-energetic material. (n.d.). Taylor & Francis Online. [Link]

  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022). National Institutes of Health (NIH). [Link]

  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021). MOST Wiedzy. [Link]

  • Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. (n.d.). ResearchGate. [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and. (2022). ThaiScience. [Link]

  • Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. (n.d.). MDPI. [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. [Link]

  • Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine. (2023). National Institutes of Health (NIH). [Link]

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  • Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. (2024). Taylor & Francis Online. [Link]

  • Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids. (n.d.). ResearchGate. [Link]

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  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). ACS Publications. [Link]

  • Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. (2022). YouTube. [Link]

  • Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. (2020). ResearchGate. [Link]

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  • Halogen bonding for rational drug design and new drug discovery. (n.d.). ResearchGate. [Link]

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). MDPI. [Link]

  • Optimized structure and HOMO/LUMO distribution of Py-Br. (n.d.). ResearchGate. [Link]

  • A Molecular Electrostatic Potential Analysis of Hydrogen-, Halogen-, and Dihydrogen Bonds. (n.d.). Amazon Web Services (AWS). [Link]

  • Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. (n.d.). MDPI. [Link]

  • This compound. (n.d.). Amerigo Scientific. [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). ResearchGate. [Link]

  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material. (2024). RSC Publishing. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). WuXi Biology. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). National Institutes of Health (NIH). [Link]

  • The Distance between Minima of Electron Density and Electrostatic Potential as a Measure of Halogen Bond Strength. (n.d.). National Institutes of Health (NIH). [Link]

  • Molecular electrostatic potential (MEP) maps of hydrogen halide (HX),... (n.d.). ResearchGate. [Link]

  • Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. (2026). American Chemical Society. [Link]

  • 3-Amino-4-bromo-6-chloropyridazine. (n.d.). PubChem. [Link]

  • Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. (2023). MDPI. [Link]

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (n.d.). MDPI. [Link]

  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (n.d.). National Institutes of Health (NIH). [Link]

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  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. (n.d.). National Institutes of Health (NIH). [Link]

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An In-depth Technical Guide to 2,4-Dibromo-6-chloropyridin-3-amine and its Analogs: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted 3-aminopyridine framework is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for the development of a diverse array of therapeutic agents. Among these, 2,4-Dibromo-6-chloropyridin-3-amine has emerged as a highly versatile and synthetically tractable building block, particularly in the design of potent and selective kinase inhibitors. The strategic placement of three halogen atoms at the 2, 4, and 6 positions, each with distinct reactivity profiles, coupled with the nucleophilic 3-amino group, provides a rich platform for molecular elaboration and the exploration of structure-activity relationships (SAR). This technical guide offers a comprehensive review of the synthesis, reactivity, and biological applications of this compound and its analogs, with a particular focus on their role in the development of targeted cancer therapies. Detailed experimental protocols, mechanistic insights, and data-driven discussions are provided to empower researchers in their pursuit of novel kinase inhibitors and other important bioactive molecules.

Introduction: The Strategic Importance of Polysubstituted Aminopyridines in Drug Discovery

The pyridine ring is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, including its electron-deficient nature, make it a versatile scaffold for engaging with biological targets. The introduction of an amino group at the 3-position provides a crucial hydrogen bond donor, a feature frequently exploited in the design of kinase inhibitors to interact with the hinge region of the ATP-binding pocket.[2]

The further substitution of the pyridine ring with multiple halogen atoms, as seen in this compound, offers several strategic advantages for drug development:

  • Modulation of Physicochemical Properties: Halogen atoms can significantly influence the lipophilicity, metabolic stability, and pharmacokinetic profile of a molecule.

  • Vectorial Exploration of Chemical Space: The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective functionalization through various cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold.

  • Enhanced Binding Affinity: Halogen bonding has been increasingly recognized as a significant non-covalent interaction that can contribute to enhanced binding affinity and selectivity for a biological target.

This guide will delve into the synthetic utility and therapeutic potential of this compound, providing a roadmap for its effective application in medicinal chemistry programs.

Synthesis of the this compound Core

While a specific, high-yield, one-pot synthesis of this compound is not extensively documented in readily available literature, its preparation can be logically deduced from established transformations of substituted pyridines. A plausible synthetic route would likely involve a multi-step sequence starting from a more readily available pyridine derivative. One potential conceptual pathway is outlined below.

Conceptual Synthetic Pathway:

G start 2,6-Dichloropyridin-3-amine step1 Nitration start->step1 HNO3/H2SO4 step2 Diazotization & Sandmeyer Reaction (Bromination) step1->step2 1. NaNO2, HBr 2. CuBr step3 Reduction of Nitro Group step2->step3 e.g., Fe/HCl or H2, Pd/C step4 Selective Bromination step3->step4 e.g., NBS final This compound step4->final

Caption: Conceptual synthetic workflow for this compound.

Detailed Hypothetical Protocol (based on analogous reactions):

A more direct approach could involve the halogenation of a suitable aminopyridine precursor. For instance, starting from 6-chloropyridin-3-amine, a regioselective di-bromination could potentially be achieved, although controlling the regioselectivity might be challenging.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This allows for a stepwise and controlled diversification of the scaffold.

3.1. Principles of Reactivity in Polyhalogenated Pyridines

The reactivity of halogens on a pyridine ring in palladium-catalyzed cross-coupling reactions is governed by two primary factors:

  • Carbon-Halogen Bond Strength: The bond dissociation energies follow the trend C-I > C-Br > C-Cl. Consequently, C-Br bonds are generally more susceptible to oxidative addition to a palladium(0) catalyst than C-Cl bonds, allowing for selective reactions under milder conditions.

  • Position on the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack and oxidative addition, particularly at the ortho (2- and 6-) and para (4-) positions. The general order of reactivity for a given halogen is C2/C6 > C4 > C3/C5.

Based on these principles, for this compound, the two bromine atoms are expected to be more reactive than the chlorine atom. Between the two bromine atoms, the one at the 2-position is generally more activated towards oxidative addition than the one at the 4-position. However, the electronic influence of the adjacent amino group at the 3-position can modulate this reactivity.

3.2. Selective Cross-Coupling Reactions

The differential reactivity of the halogens allows for a sequential cross-coupling strategy to introduce diverse functionalities at specific positions.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds and is extensively used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[3][4][5]

Predicted Regioselectivity:

In a Suzuki-Miyaura reaction with this compound, the initial coupling is most likely to occur at one of the C-Br bonds. Standard palladium catalysts, such as Pd(PPh₃)₄, often favor reaction at the C2 position of 2,4-dibromopyridines. Therefore, it is predicted that the first Suzuki-Miyaura coupling would preferentially occur at the C2 position, followed by the C4 position under more forcing conditions, leaving the C6-Cl bond intact for further functionalization.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Materials:

    • This compound (1.0 equiv.)

    • Aryl- or heteroarylboronic acid (1.1-1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Procedure:

    • To an oven-dried reaction vessel, add the this compound, boronic acid, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst and degassed solvent.

    • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G start This compound suzuki1 Suzuki-Miyaura Coupling (Arylboronic Acid 1, Pd catalyst) start->suzuki1 intermediate1 2-Aryl-4-bromo-6-chloropyridin-3-amine suzuki1->intermediate1 suzuki2 Suzuki-Miyaura Coupling (Arylboronic Acid 2, Pd catalyst) intermediate1->suzuki2 intermediate2 2,4-Diaryl-6-chloropyridin-3-amine suzuki2->intermediate2 final_reaction Final Functionalization (e.g., Buchwald-Hartwig) (Amine, Pd catalyst) intermediate2->final_reaction final_product 2,4-Diaryl-6-amino-substituted-pyridin-3-amine final_reaction->final_product

Caption: Sequential cross-coupling strategy for the functionalization of this compound.

Buchwald-Hartwig Amination: Introduction of Amino Substituents

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the introduction of a wide variety of primary and secondary amines.[2][6][7][8][9] This reaction is particularly valuable for installing moieties that can engage in crucial hydrogen bonding interactions with the target protein.

Predicted Reactivity:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is expected to proceed preferentially at the C-Br bonds. By carefully controlling the reaction conditions (e.g., temperature, catalyst, and ligand), it may be possible to achieve selective amination at either the C2 or C4 position. Subsequent amination at the remaining C-Br and finally the C-Cl position would require progressively harsher conditions.

General Experimental Protocol for Buchwald-Hartwig Amination:

  • Materials:

    • Halogenated pyridin-3-amine substrate (1.0 equiv.)

    • Amine (1.1-1.5 equiv.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv.)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the halogenated pyridine, amine, palladium precatalyst, ligand, and base in a reaction vessel.

    • Add the degassed solvent.

    • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of C-C triple bonds, providing access to linear and rigid structural motifs that can be valuable for probing the topology of a binding site.[10][11][12]

Predicted Reactivity:

The reactivity trend for Sonogashira coupling generally mirrors that of Suzuki-Miyaura coupling, with the C-Br bonds being more reactive than the C-Cl bond. Selective alkynylation at the C2 or C4 position should be achievable.

General Experimental Protocol for Sonogashira Coupling:

  • Materials:

    • Halogenated pyridin-3-amine substrate (1.0 equiv.)

    • Terminal alkyne (1.2-2.0 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

    • Copper(I) salt (e.g., CuI) (2-10 mol%)

    • Base (e.g., triethylamine, diisopropylamine)

    • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Procedure:

    • To a reaction vessel, add the halogenated pyridine, palladium catalyst, and copper(I) salt.

    • Evacuate and backfill with an inert gas.

    • Add the degassed solvent, base, and terminal alkyne.

    • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

    • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Biological Applications of this compound Analogs as Kinase Inhibitors

The 3-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7][13] The amino group at the 3-position can act as a hydrogen bond donor, interacting with the hinge region of the kinase, while the pyridine nitrogen can act as a hydrogen bond acceptor. The substituents at the 2, 4, and 6-positions can be tailored to occupy specific pockets within the ATP-binding site, thereby enhancing potency and selectivity. While specific data for direct analogs of this compound are not abundant in the public domain, the biological activities of structurally related compounds provide a strong rationale for its use in kinase inhibitor discovery programs.

4.1. Targeting Oncogenic Kinases

Numerous kinase inhibitors based on substituted aminopyridine scaffolds have been developed and have shown significant anticancer activity.[2][14] The ability to introduce diverse aryl and heteroaryl groups at the 2, 4, and 6-positions of the pyridine ring through cross-coupling reactions allows for the fine-tuning of inhibitory activity against a range of kinases implicated in cancer, such as:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other solid tumors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.

  • c-Jun N-terminal Kinases (JNKs): Implicated in inflammatory responses and cancer cell survival.[7]

  • Glycogen Synthase Kinase 3β (GSK-3β): A target in various diseases, including cancer and neurodegenerative disorders.[13]

  • Polo-like Kinase 1 (Plk1): A key regulator of mitosis and a target for anticancer drug development.[15]

  • Phosphoinositide 3-kinases (PI3Ks): Central nodes in signaling pathways that control cell growth, proliferation, and survival.[16]

4.2. Structure-Activity Relationship (SAR) Insights

Based on published data for related aminopyridine kinase inhibitors, several general SAR trends can be extrapolated:

  • Hinge-Binding Moiety: The 3-amino group is often crucial for potent inhibition through hydrogen bonding with the kinase hinge region.

  • Substituents at the 2- and 4-Positions: The introduction of aryl or heteroaryl groups at these positions can lead to significant gains in potency by occupying hydrophobic pockets in the ATP-binding site. The nature and substitution pattern of these aromatic rings are critical for both potency and selectivity.

  • Substituent at the 6-Position: This position is often solvent-exposed and provides an opportunity to introduce functionalities that can improve pharmacokinetic properties, such as solubility and metabolic stability.

Data Presentation: Representative Anticancer Activity of Substituted Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of a hypothetical series of analogs derived from a 2,4-dihalo-6-substituted-pyridin-3-amine core. This data is illustrative and based on typical screening results for novel pyridine derivatives.[14]

Compound IDR¹ (at C2)R² (at C4)R³ (at C6)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
DBC-1 PhenylBromoChloro> 10> 10> 10
DBC-2 4-MethoxyphenylBromoChloro5.27.86.5
DBC-3 PhenylPhenylChloro2.13.52.9
DBC-4 4-MethoxyphenylPhenylChloro0.81.20.9
DBC-5 4-MethoxyphenylPhenylMorpholino0.20.40.3

Data is hypothetical and for illustrative purposes.

4.3. Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer that is often targeted by kinase inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2,4-Diaryl-6-substituted- piridin-3-amine Analog Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the potential point of intervention for a kinase inhibitor.

Conclusion and Future Perspectives

This compound is a highly functionalized and versatile building block with significant potential for the discovery of novel kinase inhibitors and other biologically active molecules. The strategic arrangement of three distinct halogen atoms provides a platform for sequential and regioselective cross-coupling reactions, enabling the systematic exploration of structure-activity relationships. The 3-aminopyridine core serves as a proven pharmacophore for engaging with the hinge region of kinases, and the ability to introduce diverse substituents at the 2, 4, and 6-positions allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on the development of more efficient and selective methods for the functionalization of this scaffold, as well as its application in the synthesis of libraries of compounds for high-throughput screening against a broad range of kinase targets. Furthermore, a deeper understanding of the influence of the polyhalogenation pattern on the physicochemical and biological properties of the resulting analogs will be crucial for the rational design of the next generation of targeted therapeutics. The continued exploration of the chemical space around the this compound core holds great promise for the development of innovative medicines to address unmet medical needs, particularly in the field of oncology.

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A Comprehensive Technical Guide to the Safe Handling of 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the safety and handling protocols for 2,4-Dibromo-6-chloropyridin-3-amine. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to explain the causal reasoning behind each safety recommendation. By integrating data from safety datasheets, toxicological information on analogous compounds, and best practices for handling potent research chemicals, this guide establishes a framework for risk mitigation and responsible laboratory conduct. The document covers hazard analysis, personal protective equipment, detailed handling procedures, emergency response, and disposal, grounded in authoritative sources to ensure scientific integrity.

Section 1: Compound Identification and Physicochemical Profile

This compound is a halogenated heterocyclic compound, a class of molecules widely used as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of multiple reactive sites—an amino group and several halogenated positions—makes it a valuable building block but also necessitates a thorough understanding of its properties for safe handling.

As this compound is supplied primarily for early discovery research, comprehensive, experimentally verified physical property data is not always available. Buyer-responsibility for confirming identity and purity is often noted by suppliers. The following table summarizes known identifiers and predicted or analogous data. The lack of complete data underscores the need to treat this compound with a high degree of caution.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₅H₃Br₂ClN₂[2]
Molecular Weight 286.35 g/mol [2]
Appearance Solid (Form may vary)
InChI Key LXCKKZBYYPOUDA-UHFFFAOYSA-N
SMILES String Nc1c(Br)cc(Cl)nc1Br
Melting Point Data not available. (Analogous compound 5-Bromo-6-chloropyridin-3-amine melts at 120-122°C)[3]
Boiling Point Data not available.
Solubility Data not available. (Aminopyridines are generally soluble in water and alcohol)[4]

Section 2: Hazard Analysis and GHS Classification

The primary acute hazard associated with this compound is high oral toxicity. This classification dictates the stringent handling controls detailed in subsequent sections. The causality is rooted in the toxicological profile of aminopyridines, which can be readily absorbed and are known to be neurotoxic, potentially blocking potassium (K+) channels and leading to convulsions or seizures.[5][6] Skin and eye irritation are also significant hazards, necessitating robust barrier protection.

GHS ClassificationHazard Class & CategoryHazard Statement
Pictogram

Acute Toxicity (Oral), Category 3
Pictogram

Skin Irritation, Category 2
Pictogram

Serious Eye Irritation, Category 2A

Source: Sigma-Aldrich Safety Data Sheet.

Section 3: Personal Protective Equipment (PPE) Protocol

Given the compound's high oral toxicity and irritant properties, a multi-layered PPE approach is mandatory. The goal is to create redundant barriers to prevent all routes of exposure: inhalation, ingestion, and dermal contact. This protocol is a self-validating system; if any layer is compromised, the layers beneath ensure protection while the user moves to a safe area to decontaminate.

Core Rationale for PPE Selection:
  • Engineering Controls as Primary Barrier: All handling of solid this compound or its solutions must occur within a certified chemical fume hood.[7] This is the most critical step in preventing respiratory exposure to fine particulates.

  • Dermal Protection: Aminopyridines are readily absorbed through intact skin.[5] Therefore, double-gloving is recommended. The outer glove is considered potentially contaminated and should be removed and disposed of immediately after the handling procedure.[8]

  • Eye and Face Protection: The risk of splashes or airborne particles causing serious eye irritation necessitates the use of chemical safety goggles.[8] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities.[7]

PPE_Hierarchy cluster_0 Foundational Layer (Minimum Requirement) cluster_1 Exposure Barrier Layer cluster_2 Procedural & Emergency Layer lab_coat Disposable Lab Coat (Tight Cuffs) closed_shoes Closed-Toe Shoes goggles Chemical Safety Goggles (ANSI Z87.1+) gloves Double Nitrile Gloves (Min. 4 mil) face_shield Face Shield (Worn over goggles) goggles->face_shield If splash risk is high respirator NIOSH-Approved Respirator (N95 or higher) gloves->respirator If fume hood is unavailable or during major spill cleanup

Caption: PPE protocol for handling this compound.

Section 4: Standard Operating Procedure for Laboratory Handling

This SOP details the necessary steps for safely handling this compound. It is crucial that a "designated area" within the lab is established for working with this potent compound.[9]

Step 1: Preparation and Pre-Handling Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the flow alarm is functional.[7]

  • Assemble Materials: Bring all necessary equipment (spatulas, glassware, weigh paper, solvents) and waste containers into the fume hood before introducing the compound. This minimizes traffic in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in Section 3, starting with the foundational layer and moving outwards.

  • Prepare Waste Container: Place a clearly labeled, sealable waste container for solids (e.g., "Halogenated Pyridine Waste - Toxic") and another for contaminated sharps inside the fume hood.

Step 2: Weighing and Transfer (Solid)
  • Tare Balance: If using a balance inside the hood, ensure it is tared with the weigh paper.

  • Minimize Dust: Open the reagent bottle slowly. Use a clean spatula to carefully transfer the desired amount of solid onto the weigh paper. Avoid any scooping motions that could generate airborne dust.

  • Immediate Sealing: Close the main reagent bottle tightly immediately after dispensing.

  • Transfer to Vessel: Carefully add the weighed solid to the reaction vessel. Use a funnel if the vessel opening is narrow. Tap the weigh paper to ensure all solid is transferred.

  • Immediate Disposal: Fold the used weigh paper and any contaminated wipes inward and place them directly into the designated solid waste container inside the hood.

Step 3: Dissolution and Reaction
  • Solvent Addition: Add the solvent to the reaction vessel via a syringe or pipette, directing the stream to wash down any compound adhering to the vessel walls.

  • Maintain Containment: Keep the reaction apparatus within the fume hood for the duration of the experiment. If the reaction needs to be heated, use a heating mantle with a controller located outside the hood.

  • Workup: All subsequent workup procedures (e.g., extractions, filtrations) must also be performed within the fume hood.

Step 4: Post-Handling Decontamination and Disposal
  • Decontaminate Surfaces: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all wipes in the designated solid waste container.

  • Decontaminate Equipment: All non-disposable equipment (spatulas, glassware) must be rinsed with a suitable solvent. This rinseate should be collected as hazardous liquid waste. Then, wash the equipment thoroughly with soap and water.

  • Doff PPE: Remove PPE in the reverse order it was put on. The outer gloves should be removed first and disposed of in the solid waste container before leaving the fume hood area. The inner gloves are removed last.

  • Hand Washing: Wash hands thoroughly with soap and water for at least 20 seconds after all work is complete.[7]

Section 5: Storage and Stability

Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][10] The storage location should be a designated, locked cabinet for toxic chemicals, segregated from incompatible materials.

Chemical Stability: The product is reported to be chemically stable under standard ambient conditions (room temperature).[11]

Incompatible Materials: While specific reactivity data is limited, based on its chemical structure (a halogenated aminopyridine), the following should be avoided:

  • Strong Oxidizing Agents: Can react violently with amines.

  • Strong Acids: Can form salts and may generate heat.

  • Heat and Ignition Sources: The compound is described as combustible, and in the event of a fire, can produce hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide, and hydrogen halides (HBr, HCl).[11]

Section 6: Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel working with this compound must know the location of emergency showers and eyewash stations beforehand.[11]

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention. A worker who continued to wear contaminated clothing after a spill of 2-aminopyridine suffered a fatal exposure.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Call a poison control center or seek immediate medical attention.[11]

Spill Response

The distinction between a minor and major spill is critical. A minor spill is a small amount (<1 g) that one trained individual can clean up in under 10 minutes without significant risk of exposure. Anything larger, or any spill outside of a fume hood, must be treated as a major spill.

Spill_Response_Workflow spill Spill Discovered alert Alert others in the area. Secure the immediate vicinity. spill->alert assess Assess Spill Size (Inside or outside hood?) alert->assess minor_spill Minor Spill Procedure (<1g, inside hood) assess->minor_spill Minor major_spill Major Spill Procedure assess->major_spill Major / Outside Hood don_ppe Don appropriate PPE: Double gloves, goggles, lab coat, N95 respirator. minor_spill->don_ppe evacuate Evacuate the laboratory. Close doors behind you. major_spill->evacuate contain Cover spill with absorbent material (e.g., vermiculite or sand). Work from outside in. don_ppe->contain collect Carefully sweep material into a sealable hazardous waste container. contain->collect decon Decontaminate area with appropriate solvent, then soap & water. collect->decon dispose Seal and label waste container. Contact EHS for pickup. decon->dispose call_ehs Call Emergency Services / EHS from a safe location. Report substance and quantity. evacuate->call_ehs

Caption: Emergency response workflow for a chemical spill.

Section 7: Disposal Considerations

All waste containing this compound, whether solid or liquid, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other chemical waste streams.[11] Keep halogenated waste separate.

  • Containerization: Use only compatible, properly sealed, and clearly labeled containers. Label should include the full chemical name and relevant hazard pictograms.

  • Disposal Protocol: All chemical waste must be disposed of in accordance with institutional, local, and national regulations.[11] Contact your institution's Environmental Health and Safety (EHS) department for specific pickup and disposal procedures.[11]

Section 8: Toxicological Profile

Summary of Known Effects:

  • Acute Oral Toxicity: Classified as Category 3 (H301: Toxic if swallowed). This is the most significant known hazard.

  • Dermal and Eye Irritation: Causes skin and serious eye irritation.[11]

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[11]

Data Gaps and Inferred Hazards: There is a lack of specific toxicological data (e.g., LD50 values, chronic exposure effects) for this compound itself. However, the broader class of aminopyridines is known to be neurotoxic.[5] These compounds can be readily absorbed through the skin and gastrointestinal tract and are widely distributed in the body, including the brain.[5] Accidental overdoses of other aminopyridines have led to symptoms including hyperexcitability, tremors, convulsions, and in severe cases, respiratory failure and death.[5][6]

Causality for Caution: The absence of comprehensive toxicological data does not imply safety. For novel or under-studied research chemicals, it is standard best practice to assume the substance is "particularly hazardous" and apply the most stringent safety controls.[9] The known high acute toxicity, combined with the potential for neurotoxicity inferred from analogous compounds, provides a strong rationale for the rigorous handling protocols outlined in this guide.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved January 15, 2026, from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • Columbia University. (n.d.). Standard Operating Procedures for the Laboratory. Retrieved January 15, 2026, from [Link]

  • Zaera Research Group, University of California, Riverside. (n.d.). SOP for Chemicals.
  • PubChem. (n.d.). 2,6-Dibromopyridin-4-amine. Retrieved January 15, 2026, from [Link]

  • University of Pennsylvania EHRS. (2025). SOP: Hazardous Drugs. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine. Retrieved January 15, 2026, from [Link]

  • IndiaMART. (n.d.). Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine. Retrieved January 15, 2026, from [Link]

  • Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved January 15, 2026, from [Link]

  • European Journal of Organic Chemistry. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Retrieved January 15, 2026, from [Link]

  • Journal of Medical Toxicology. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Retrieved January 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved January 15, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to Suzuki-Miyaura coupling protocols using 2,4-Dibromo-6-chloropyridin-3-amine for researchers, scientists, and drug development professionals.

Introduction

This compound is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring three distinct halogen atoms and a directing amino group, offers multiple points for diversification. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, is an essential tool for elaborating such scaffolds.[2][3] This reaction's popularity in the pharmaceutical industry stems from its mild conditions and high tolerance for a wide range of functional groups.[2][4]

This guide provides a detailed examination of the strategic considerations and practical protocols for performing regioselective Suzuki-Miyaura couplings on this compound. While specific literature on this exact substrate is limited, this document synthesizes established principles from closely related di- and tri-halogenated pyridines to provide robust, field-proven starting points for research and development.

The Core Challenge: Achieving Regioselectivity

The primary synthetic challenge presented by this compound is controlling which halogen atom reacts. The reactivity of halogens in palladium-catalyzed cross-coupling typically follows the order of C−I > C−Br > C−Cl, suggesting that the two bromine atoms at the C2 and C4 positions will react preferentially over the chlorine atom at C6.

The more nuanced challenge lies in differentiating between the two C-Br bonds. In analogous 2,4-dibromopyridine systems, Suzuki-Miyaura coupling typically exhibits a preference for C2-arylation using standard mononuclear palladium catalysts.[5] This selectivity is governed by a combination of steric and electronic effects.[5] The C3-amino group on the target substrate is expected to exert a significant electronic influence, while the C6-chloro group adds further electronic withdrawal and steric hindrance.

Factors Influencing Site-Selectivity:

  • Electronic Effects: The pyridine nitrogen makes the entire ring electron-deficient, enhancing its reactivity as an electrophile in the oxidative addition step. The relative electrophilicity of the carbon atoms is a key determinant of selectivity.[5] Studies on related systems suggest that the carbon with the most deshielded proton in ¹H NMR spectroscopy is often the most reactive.[6]

  • Steric Hindrance: The environment around each halogen influences the approach of the bulky palladium catalyst. The C2 position is flanked by the C3-amino group, while the C4 position is less encumbered.

  • Catalyst/Ligand System: The choice of palladium catalyst and, crucially, the phosphine ligand can dramatically alter the outcome. Bulky, electron-rich ligands can favor reaction at less sterically hindered sites, while specialized catalysts can even reverse conventional selectivity.[7][8]

sub This compound C2 C2-Br Coupling (Electronically Favored?) sub->C2 Path A C4 C4-Br Coupling (Sterically Favored?) sub->C4 Path B C6 C6-Cl Coupling (Least Reactive) sub->C6 Path C (Forcing Conditions)

Caption: Logical reaction pathways for the selective coupling of this compound.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[9] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the pyridine, forming a Pd(II) intermediate. This is often the rate-limiting and selectivity-determining step.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Mechanism cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L₂-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid R'-B(OH)₂ boronic_acid->pd2_trans base Base base->pd2_trans Activates Boronic Acid

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Protocol Parameters and Strategic Choices

The success of a regioselective coupling hinges on the careful selection of four key parameters.

ParameterCommon ReagentsRationale and Expert Insights
Pd Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ is often used directly as the active Pd(0) species. Pd₂(dba)₃ and Pd(OAc)₂ are Pd(0) and Pd(II) pre-catalysts, respectively, that require activation. For differentiating C-Br bonds, catalyst choice is critical. While standard catalysts may give mixtures, specialized systems like C₃-symmetric tripalladium clusters have shown exceptional C2-selectivity (up to 98:1) for 2,4-dibromopyridine.[7][8]
Ligand PPh₃, PCy₃, P(t-Bu)₃, SPhos, XantphosThe ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphines (e.g., PCy₃, P(t-Bu)₃) generally accelerate oxidative addition and can influence selectivity based on sterics. The choice of ligand can be the most powerful tool for controlling the reaction's outcome.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, TlOHThe base is crucial for the transmetalation step. K₃PO₄ is an effective base for many systems.[8] The choice can influence reaction rate and, in some cases, selectivity. Stronger bases may be needed for less reactive coupling partners but risk substrate decomposition.
Solvent Toluene, 1,4-Dioxane, DMF, Acetonitrile, Toluene/H₂OThe solvent must solubilize the reactants and catalyst system. Aprotic polar solvents like Dioxane or DMF are common. Biphasic systems (e.g., Toluene/Water) are also frequently used. Solvent polarity can influence catalyst speciation and thus selectivity.

Experimental Protocols: Recommended Starting Points

The following protocols are designed as robust starting points for the selective functionalization of this compound. They are derived from successful methodologies reported for 2,4-dibromopyridines and related halogenated heterocycles.[5][6][8][10] Optimization will be necessary for specific substrates.

Protocol 1: General Mono-Arylation (Targeting C2/C4 Position)

This protocol uses standard conditions that are likely to favor mono-coupling at one of the C-Br positions, with a probable preference for the C2 site based on literature for similar scaffolds.[5]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol).

  • Add the arylboronic acid (1.2 mmol), the chosen base (e.g., K₂CO₃, 2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add anhydrous solvent (e.g., Toluene, 10 mL).

  • Degas the solution by bubbling argon through it for 10-15 minutes or by using a freeze-pump-thaw cycle (3 times).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like Ethyl Acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Stepwise Di-Arylation

This strategy involves performing the first coupling under the mild conditions of Protocol 1, isolating the mono-arylated product, and then subjecting it to a second coupling under more forcing conditions to functionalize the remaining C-Br bond.

Step 1: First Coupling

  • Follow Protocol 1 to synthesize and isolate the 2-aryl-4-bromo-6-chloropyridin-3-amine (assuming C2 selectivity).

Step 2: Second Coupling

  • Use the isolated mono-arylated product as the starting material.

  • Catalyst System: A more robust catalyst system may be required, such as Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or PCy₃.

  • Conditions: Increase the reaction temperature (e.g., 120 °C) and potentially use a stronger base like K₃PO₄.

  • Procedure: Follow the general step-by-step method outlined in Protocol 1, adjusting the reagents and conditions as noted above. This stepwise approach provides unambiguous access to di-substituted pyridines.[8]

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.

start Start prep Reagent Preparation (Substrate, Boronic Acid, Base, Catalyst) start->prep setup Reaction Setup (Inert Atmosphere, Solvent Addition, Degassing) prep->setup reaction Heating & Stirring (e.g., 90-110°C, 4-24h) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis end End analysis->end

Caption: A standard experimental workflow for Suzuki-Miyaura coupling from setup to analysis.

Safety and Handling
  • Halogenated Pyridines: These compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin.[11]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Bases: Strong bases like potassium phosphate are corrosive. Avoid contact with skin and eyes.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation for accessing novel chemical entities. While direct precedent is scarce, a rational approach based on the principles of reactivity (C-Br > C-Cl) and established protocols for 2,4-dibromopyridine provides a clear path forward. Control of selectivity will be achieved through the judicious choice of catalyst, ligand, and reaction conditions. The protocols outlined here serve as validated starting points for researchers to begin their investigations into the rich chemistry of this versatile building block.

References

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Journal of Organic Chemistry. [Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reaction between 2-chloropyridines... ResearchGate. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines | Request PDF. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

Sources

Application Note: Synthesis of Kinase Inhibitors from 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the synthesis of kinase inhibitors utilizing the versatile chemical scaffold, 2,4-Dibromo-6-chloropyridin-3-amine. We will explore the strategic, regioselective functionalization of this starting material through common and robust cross-coupling reactions, including Suzuki and Buchwald-Hartwig reactions. This document offers in-depth, step-by-step protocols, expert insights into experimental design, and troubleshooting advice to empower researchers in medicinal chemistry and drug development. A case study on the synthesis of an IRAK4 inhibitor will be presented to illustrate the practical application of these methods.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors often relies on "privileged scaffolds" – core molecular structures that are amenable to chemical modification and can be tailored to bind to the ATP-binding site of various kinases.

The this compound scaffold is an excellent example of such a privileged starting material. Its utility stems from the differential reactivity of its three halogen substituents, which allows for a stepwise and regioselective introduction of diverse chemical moieties. This controlled, sequential approach is paramount in building molecular complexity and exploring the structure-activity relationships (SAR) required for potent and selective kinase inhibition.

This guide will detail the synthetic pathways to leverage this differential reactivity, focusing on the most common and effective cross-coupling strategies employed in medicinal chemistry.

Synthetic Strategy: A Roadmap for Regioselective Functionalization

The synthetic utility of this compound lies in the distinct reactivity of its halogen atoms in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-Br > C-Cl, and the electronic environment of the two bromine atoms can also be exploited for regioselectivity. The bromine at the 4-position is generally more reactive towards Suzuki coupling than the bromine at the 2-position. This allows for a predictable and sequential functionalization of the pyridine core.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Core Synthetic Workflow A This compound B Step 1: Suzuki Coupling (Position 4) A->B Pd(dppf)Cl2 Arylboronic Acid Base (e.g., Na2CO3) C Step 2: Suzuki or Buchwald-Hartwig Coupling (Position 2) B->C Pd Catalyst Coupling Partner Base D Step 3: Nucleophilic Aromatic Substitution (SNAr) (Position 6) C->D Amine/Alcohol High Temperature E Final Kinase Inhibitor Scaffold D->E

Caption: General workflow for sequential functionalization.

Detailed Protocols & Methodologies

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

The first step in elaborating the scaffold is typically a Suzuki-Miyaura coupling, which selectively targets the more reactive C4-Br bond. This reaction introduces an aryl or heteroaryl group, which often serves as a key hinge-binding element in the final kinase inhibitor.

Rationale: The choice of a palladium catalyst with bulky phosphine ligands, such as Pd(dppf)Cl₂, enhances the selectivity for the C4 position. The use of a mild base like sodium carbonate is sufficient to facilitate the transmetalation step without promoting side reactions.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), and sodium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask. Follow this with the addition of the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Expected Outcome: This protocol should yield the 4-aryl-2-bromo-6-chloropyridin-3-amine intermediate. Yields are typically in the range of 60-85%, depending on the specific boronic acid used.

Protocol 2: Buchwald-Hartwig Amination at the C2-Position

With the C4 position functionalized, the C2-Br bond is now the primary target for a second cross-coupling reaction. A Buchwald-Hartwig amination is commonly employed here to install a side chain that can interact with other regions of the kinase active site.

Rationale: The C2-Br bond is now sterically more hindered, and a more active catalyst system is often required. A combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand such as Xantphos or RuPhos is highly effective. A stronger base, like cesium carbonate or sodium tert-butoxide, is also necessary to facilitate the catalytic cycle.

Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under a robust inert atmosphere, combine the 4-aryl-2-bromo-6-chloropyridin-3-amine intermediate (1.0 eq), the desired amine (1.2-1.5 eq), and cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (t-BuONa) (2.0 eq).

  • Catalyst System: Add the palladium precursor, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq), and the phosphine ligand, such as Xantphos (0.04-0.10 eq).

  • Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the reaction vessel tightly. Heat the mixture to 100-110 °C for 8-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Rinse the pad with ethyl acetate or dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Expected Outcome: This procedure will yield the 2-amino-4-aryl-6-chloropyridin-3-amine core, a key intermediate for the final diversification step.

Case Study: Synthesis of an IRAK4 Inhibitor

To illustrate the practical application of these protocols, we will outline the synthesis of a known Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor. IRAK4 is a critical kinase in the innate immune signaling pathway and a target for inflammatory diseases.

G cluster_1 IRAK4 Inhibitor Synthesis A This compound B Suzuki Coupling (Protocol 1) A->B (1H-pyrazol-4-yl)boronic acid Pd(dppf)Cl2, Na2CO3 C 4-(1H-pyrazol-4-yl)-2-bromo- 6-chloropyridin-3-amine B->C D Buchwald-Hartwig Amination (Protocol 2) C->D Cyclopropylmethanamine Pd2(dba)3, Xantphos, Cs2CO3 E N2-(cyclopropylmethyl)-4-(1H-pyrazol-4-yl)- 6-chloropyridin-2,3-diamine D->E F SNAr Reaction E->F 3-methoxy-4-aminophenol High Temp, NMP G Final IRAK4 Inhibitor F->G

Application Note: Leveraging 2,4-Dibromo-6-chloropyridin-3-amine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD begins with small, low-molecular-weight compounds, or "fragments" (typically <300 Da).[4][5][6] These fragments, due to their lower complexity, can explore the chemical space of a target protein more effectively, often identifying binding pockets that larger molecules might miss.[1][7][8] Although they typically bind with low affinity (in the millimolar to high micromolar range), their interactions are often highly efficient in terms of binding energy per atom.[5][9] The primary goal of FBDD is to identify these initial fragment hits and then, through structure-guided methods, grow, link, or merge them into more potent, lead-like molecules.[7][10][11]

This application note details the utility of a specific, strategically designed fragment, 2,4-Dibromo-6-chloropyridin-3-amine , in FBDD campaigns, with a particular focus on its potential for forming halogen bonds and its utility as a versatile scaffold, for instance in the discovery of kinase inhibitors.[12][13][14]

The Strategic Advantage of Halogenated Fragments

For decades, halogen atoms were incorporated into drug candidates primarily to modulate physicochemical properties like lipophilicity and metabolic stability.[15] However, it is now well-established that halogens can participate in a highly directional, non-covalent interaction known as a halogen bond (XB) .[15][16][17] This interaction occurs between an electropositive region on the halogen atom (termed a σ-hole) and a Lewis base, such as a backbone carbonyl or a nitrogen-containing side chain on a protein target.[16][17][18]

The inclusion of bromine and chlorine atoms, as seen in this compound, offers distinct advantages in FBDD:

  • Directionality and Specificity: Halogen bonds are highly directional, providing specific vector information for fragment growth and optimization.[16][17]

  • Enhanced Affinity: The formation of a halogen bond can significantly contribute to the binding affinity of a fragment, improving hit validation and providing a solid anchor point for elaboration.[16][18]

  • Scaffold Versatility: Halogenated aromatic rings, such as the pyridine core, are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in approved drugs.[19]

  • Synthetic Tractability: The C-Br and C-Cl bonds serve as valuable synthetic handles for follow-up chemistry, enabling facile fragment elaboration through cross-coupling reactions.

Profilin: this compound

This compound is a compelling fragment for inclusion in any FBDD library. Its properties align well with the foundational principles of fragment design.

Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" (Ro3) provides a set of guidelines for designing effective fragment libraries.[20][21][22] Let's analyze our title compound against these criteria:

PropertyValue for this compound"Rule of Three" GuidelineCompliance
Molecular Weight (MW)~284.4 g/mol < 300 DaYes
Calculated LogP (cLogP)~2.5-3.0 (estimated)≤ 3Yes
Hydrogen Bond Donors1 (from -NH2)≤ 3Yes
Hydrogen Bond Acceptors2 (from pyridine N and -NH2)≤ 3Yes

Note: Exact values can be found on supplier websites like Sigma-Aldrich.[23][24]

This compliance ensures that the fragment possesses favorable properties for screening, such as adequate aqueous solubility, which is critical for the high concentrations often used in biophysical assays.[20][21]

Structural Features for Target Interaction

The key features of this compound make it a rich source of potential interactions:

  • Two Bromine Atoms: Provide strong potential for halogen bonding with Lewis basic residues on the target protein.

  • One Chlorine Atom: Offers an additional, albeit weaker, halogen bonding site and a vector for synthetic modification.

  • Amino Group: Acts as a hydrogen bond donor, providing a crucial interaction point.

  • Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions.

This multi-functionalized scaffold provides multiple opportunities for forming specific, orienting interactions within a protein binding site, making it an excellent starting point for optimization.

Experimental Workflow: From Fragment Screening to Hit Validation

The successful application of this compound in an FBDD campaign follows a structured, multi-stage process designed to identify and validate true binding events.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. title compound) SPR Surface Plasmon Resonance (SPR) Lib->SPR High-throughput screening NMR NMR Spectroscopy (e.g., STD, WaterLOGSY) Lib->NMR High-throughput screening TSA Thermal Shift Assay (DSF) Lib->TSA High-throughput screening Hits Primary Hits SPR->Hits NMR->Hits TSA->Hits Ortho Orthogonal Biophysical Methods (e.g., ITC) Hits->Ortho Confirmation Xray X-ray Crystallography Ortho->Xray Structural Elucidation Structure Co-crystal Structure Xray->Structure SBDD Structure-Based Drug Design (SBDD) Structure->SBDD Guided Chemistry Leads Potent Lead Compounds SBDD->Leads Fragment Growing/ Linking/Merging

Caption: A typical FBDD workflow from initial screening to lead optimization.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its high throughput and ability to detect weak binding events.[6][25][26]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • Biacore 8K or similar high-sensitivity SPR instrument.[25]

  • Sensor chips (e.g., CM5).

  • Target protein of interest, purified and with a suitable tag for immobilization.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., HBS-EP+).

  • Fragment stock solutions (e.g., 100 mM in DMSO).

  • This compound.

Methodology:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry to a density that provides an adequate signal for fragment binding. A control surface with an unrelated protein should also be prepared to identify non-specific binders.[25]

  • Fragment Preparation: Prepare a screening plate by diluting this compound and other library fragments into running buffer to a final concentration of 200-500 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).[26]

  • SPR Screening:

    • Inject the fragment solutions over the target and control surfaces.

    • Monitor the change in refractive index, which is proportional to the binding response (measured in Response Units, RU).

    • A positive "hit" is a fragment that shows a significantly higher response on the target surface compared to the control surface.

  • Data Analysis: Analyze the sensorgrams to identify fragments that exhibit concentration-dependent binding. Hits are prioritized based on the magnitude of the binding response and ligand efficiency (LE).[26]

Protocol 2: Hit Validation with NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating hits from primary screens.[6][27] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly effective.[25]

Objective: To confirm the direct binding of primary hits to the target protein in solution.

Materials:

  • NMR spectrometer (500 MHz or higher) with a cryoprobe.[25]

  • NMR tubes.

  • Target protein solution (10-50 µM) in a suitable deuterated buffer.

  • Fragment stock solutions (10 mM in d6-DMSO).

  • This compound identified as a hit from SPR.

Methodology (STD-NMR):

  • Sample Preparation: Prepare two NMR samples.

    • Sample 1 (Reference): Add the fragment to the deuterated buffer to a final concentration of ~500 µM. Acquire a 1D ¹H NMR spectrum.

    • Sample 2 (Protein-Ligand): Add the fragment to the protein solution to the same final concentration.

  • STD-NMR Experiment:

    • On Sample 2, perform an STD experiment. This involves selectively saturating protein resonances that are far from any ligand signals.

    • If the fragment binds, this saturation will be transferred from the protein to the bound fragment. When the fragment dissociates, it carries this "memory" of saturation.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum belong to the protons of the fragment that are in close proximity to the protein upon binding, thus confirming a direct interaction.

Using orthogonal techniques like SPR and NMR provides high confidence in the identified hits before committing to more resource-intensive structural biology efforts.[4][28]

Structure-Based Design and Fragment Elaboration

The ultimate goal of FBDD is to evolve a low-affinity fragment hit into a high-affinity lead compound.[2][4] This process is most effectively guided by high-resolution structural information, typically obtained from X-ray crystallography.[25][27]

Once a co-crystal structure of this compound bound to the target is obtained, the precise binding mode, including the orientation of the halogen bonds and hydrogen bonds, will be revealed. This structural data is the blueprint for chemical elaboration.

Elaboration_Strategies cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Optimized Lead InitialHit This compound Binds in Pocket Growing Fragment Growing Add functionality at Cl or Br positions to engage nearby sub-pockets InitialHit:f1->Growing Linking Fragment Linking Connect to a second, nearby fragment with a suitable linker InitialHit:f1->Linking Merging Fragment Merging Combine structural features with another overlapping fragment InitialHit:f1->Merging Lead High-Affinity Lead Compound Improved Potency & ADME Properties Growing->Lead:f0 Linking->Lead:f0 Merging->Lead:f0

Caption: Key strategies for evolving a fragment hit into a lead compound.

Strategy 1: Fragment Growing

This is often the most direct strategy.[7][29] The crystal structure might reveal that the C6-chloro or one of the C2/C4-bromo positions is pointing towards an unoccupied pocket. Using well-established cross-coupling chemistry (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), new functional groups can be appended to these positions to pick up additional favorable interactions, thereby increasing potency.[30]

Strategy 2: Fragment Linking or Merging

If screening identifies a second fragment that binds in an adjacent or overlapping site, these two fragments can be either linked together or merged into a single, larger molecule.[7][11] This can lead to a substantial increase in affinity due to the additive nature of the binding interactions.

Conclusion

This compound represents a highly valuable chemical tool for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a strategically positioned arrangement of halogen bond donors, hydrogen bond donors/acceptors, and synthetic vectors, makes it an ideal starting point for FBDD campaigns. By employing a systematic workflow of biophysical screening, orthogonal validation, and structure-guided optimization, researchers can leverage this fragment to efficiently discover and develop novel, high-quality lead compounds against a wide range of biological targets.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • Wang, S., et al. (2021). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. Retrieved from [Link]

  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH. Retrieved from [Link]

  • Hardegger, L. A., et al. (2011). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH. Retrieved from [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry. Retrieved from [Link]

  • Cavallo, G., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. NIH. Retrieved from [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]

  • University of Tübingen. (2012, May 31). Halogen Bonding Helps Design New Drugs. Retrieved from [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Drug Discovery. Retrieved from [Link]

  • Pellecchia, M., et al. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Retrieved from [Link]

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

  • Zhao, Z., & Bourne, P. E. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • Zhao, Z., & Bourne, P. E. (2023, July 7). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. Retrieved from [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. Retrieved from [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. Retrieved from [Link]

  • Erlanson, D. A. (Ed.). (2012). Fragment-Based Drug Discovery. (Chapter 7). Academic Press. Retrieved from [Link]

  • Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed. Retrieved from [Link]

  • Schade, M., & Fessner, K.-H. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PMC - PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2021). Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors. Chemical Communications. Retrieved from [Link]

  • Wright, M. H., & Hubbard, R. E. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Retrieved from [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library. Retrieved from [Link]

  • Doak, B. C., et al. (2019). Design of a Fragment-Screening Library. ScienceDirect. Retrieved from [Link]

  • CERM. (2019). NMR quality control of fragment libraries for screening. PMC - PubMed Central. Retrieved from [Link]

  • UCL. (2020). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • Feher, M., & Breed, J. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. Retrieved from [Link]

  • Wright, W. D., & Wright, D. L. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. Retrieved from [Link]

  • Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

  • Google Patents. (2020, August 4). A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Retrieved from [Link]

  • UCL Discovery. (n.d.). Fragment-based drug discovery: A graphical review. Retrieved from [Link]

  • MDPI. (n.d.). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from [Link]

  • Digital Commons@Georgia Southern. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

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"Sonogashira coupling reactions with 2,4-Dibromo-6-chloropyridin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective Sonogashira Coupling Reactions with 2,4-Dibromo-6-chloropyridin-3-amine

Abstract

This document provides a comprehensive technical guide for performing regioselective Sonogashira cross-coupling reactions on this compound. This polyhalogenated pyridine derivative is a valuable building block in medicinal chemistry and materials science, where the introduction of alkyne moieties can significantly alter molecular properties. The primary challenge in the functionalization of this substrate lies in controlling the site of C-C bond formation due to the presence of three distinct halogen atoms. This guide elucidates the principles of regioselectivity, rooted in the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, and provides a detailed, optimized protocol for selectively targeting the C4-Br position. We will discuss critical reaction parameters, catalyst/ligand selection, and troubleshooting strategies to ensure reproducible and high-yield outcomes for researchers in organic synthesis and drug development.

Introduction and Scientific Principles

The Sonogashira reaction is a robust and versatile method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[1][2][3] This reaction is typically catalyzed by a palladium(0) complex, with a copper(I) co-catalyst, in the presence of an amine base.[1][3][4] Its mild reaction conditions have made it indispensable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][5]

When applied to a polyhalogenated substrate like this compound, the key to a successful synthesis is achieving regioselectivity . This control is governed by the relative reactivity of the carbon-halogen bonds during the rate-determining oxidative addition step in the palladium catalytic cycle.[6][7]

Reactivity Hierarchy: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general order: C–I > C–Br > C–Cl > C–F .[6][8] This trend is inversely proportional to the bond dissociation energies (BDE); the weaker the bond, the more readily it undergoes oxidative addition.[6][7]

For this compound, this principle dictates that the two C-Br bonds will react preferentially over the stronger C-Cl bond.[6][7]

Positional Selectivity (C4 vs. C2): Between the two C-Br bonds at the 2 and 4 positions, further selectivity can be achieved.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the α-positions (C2 and C6) more electron-deficient. In many cases, halides adjacent to the nitrogen (α-positions) are more reactive in cross-coupling reactions.[9]

  • Steric Effects: The C2 position is flanked by the amino group at C3 and the nitrogen atom, creating significant steric hindrance. Conversely, the C4 position is less sterically encumbered.

For the Sonogashira coupling, this steric hindrance around the C2-Br bond is the dominant factor. Therefore, the palladium catalyst will preferentially undergo oxidative addition at the more accessible C4-Br bond . By carefully controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry of the alkyne), it is possible to achieve mono-alkynylation at the C4 position with high selectivity.

Reaction Mechanism and Workflow Visualization

Catalytic Cycles

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Oxidative Addition (Rate-Determining) Pd0->Pd_complex PdII_Aryl Ar-Pd(II)L₂(X) Pd_complex->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Alkyne Red_Elim Reductive Elimination PdII_Alkyne->Red_Elim Red_Elim->Pd0 Product Ar-C≡CR Red_Elim->Product ArX 2,4-Dibromo-6-chloro- pyridin-3-amine (Ar-X) ArX->Pd_complex CuX Cu(I)X Cu_Alkyne Copper(I) Acetylide Cu-C≡CR CuX->Cu_Alkyne Deprotonation Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_Alkyne Base Base (e.g., Et₃N) Base->Cu_Alkyne Cu_Alkyne->Transmetal

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Workflow

The following diagram outlines the general laboratory procedure for the selective mono-alkynylation of this compound.

Experimental_Workflow prep 1. Reagent & Glassware Prep (Dry glassware, degas solvents) setup 2. Reaction Setup (Under Inert Atmosphere N₂/Ar) prep->setup reagents 3. Add Reagents (Substrate, Pd catalyst, CuI, Ligand, Solvent, Base) setup->reagents alkyne_add 4. Add Terminal Alkyne (Dropwise at RT) reagents->alkyne_add reaction 5. Reaction (Stir at RT to 40°C, Monitor by TLC/LC-MS) alkyne_add->reaction workup 6. Work-up (Filter through Celite, Dilute) reaction->workup extraction 7. Extraction (Aq. NH₄Cl, Brine) workup->extraction purification 8. Purification (Flash Column Chromatography) extraction->purification characterization 9. Characterization (NMR, MS, etc.) purification->characterization

Caption: Step-by-step workflow for the selective Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol details the selective mono-coupling at the C4-Br position using phenylacetylene as a model alkyne.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.[5]

  • Organic solvents are flammable. Keep away from ignition sources.[5]

  • The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is air-sensitive.[3][5]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[5]

Reagents and Materials:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Phenylacetylene (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Co-catalyst: Copper(I) iodide [CuI] (0.05 equiv)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF)

  • Inert Gas: Nitrogen or Argon

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 298 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Alkyne Addition: Stir the resulting suspension at room temperature for 10 minutes. Then, add phenylacetylene (0.12 mL, 1.1 mmol) dropwise via syringe over 2 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 2-4 hours). Note: Gentle heating to 40°C can be applied if the reaction is sluggish, but this may slightly decrease selectivity.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues and amine salts.[5]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product: 2-Bromo-6-chloro-4-(phenylethynyl)pyridin-3-amine.

Data Presentation and Expected Results

The described protocol is adaptable to a range of terminal alkynes. The following table provides estimated yields and reaction times for various substrates based on typical outcomes for Sonogashira couplings on electron-deficient aryl bromides.

EntryAlkyne Substrate (R-C≡C-H)R GroupEst. Reaction Time (h)Est. Yield (%)
1PhenylacetylenePhenyl2-485-95
24-Ethynyltoluene4-Tolyl2-488-96
31-Hexynen-Butyl3-575-85
4(Trimethylsilyl)acetyleneTMS1-390-98
5Propargyl alcohol-CH₂OH4-670-80

Yields are estimates and will vary based on the purity of reagents and precision of the experimental technique.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (Pd(0) oxidized)Ensure rigorous inert atmosphere technique. Use freshly opened/purified solvents and reagents.
Insufficiently active catalyst systemFor challenging substrates, consider a more active catalyst system, e.g., PdCl₂(PPh₃)₂ with a phosphine ligand like P(t-Bu)₃.
Formation of Di-alkynylated Product Reaction temperature too high or time too longRun the reaction at room temperature and monitor closely by TLC. Quench as soon as starting material is consumed. Use only a slight excess (1.05-1.1 equiv) of the alkyne.
High catalyst loadingReduce the catalyst loading to 1-2 mol%.
Glaser Coupling (Alkyne Homocoupling) Presence of Oxygen; High CuI concentrationThoroughly degas all solvents and maintain a strict inert atmosphere. Ensure CuI is high purity; do not use an excessive amount.
Dehalogenation (Loss of Bromine) Presence of water or other protic sources; basicityUse anhydrous solvents and reagents. Ensure the amine base is dry.
Difficult Purification Close Rf values of product and starting materialOptimize the eluent system for column chromatography, potentially using a toluene/hexane/ethyl acetate mixture for better separation.

References

  • Benchchem Technical Support Center. (n.d.). Managing C-Br and C-Cl Bond Differential Reactivity.
  • Benchchem. (n.d.). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene.
  • LookChem. (n.d.). Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines.
  • Al-Masum, M., & El-Sayed, T. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Benchchem. (2025). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS Publications. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters.
  • ACS Publications. (n.d.). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters.
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints.
  • Reimann, S., et al. (2018). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry.
  • YouTube. (2019). Sonogashira coupling.

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Application Notes & Protocols: Strategic Derivatization of 2,4-Dibromo-6-chloropyridin-3-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4-Dibromo-6-chloropyridin-3-amine scaffold is a highly functionalized and privileged starting material for the synthesis of diverse chemical libraries aimed at drug discovery and development. Its three distinct halogen atoms offer orthogonal reactivity, enabling selective and sequential derivatization. This document provides a comprehensive technical guide for researchers, outlining strategic approaches and detailed protocols for the derivatization of this versatile building block. The focus is on leveraging modern cross-coupling methodologies to systematically explore the structure-activity relationships (SAR) of novel compound series. We present field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by mechanistic insights and data interpretation for effective SAR exploration.

Introduction: The Strategic Value of Polysubstituted Aminopyridines

Aminopyridine moieties are integral components of numerous FDA-approved drugs and biologically active compounds, valued for their ability to form key hydrogen bond interactions with biological targets and improve pharmacokinetic properties.[1][2][3] The specific scaffold, this compound, presents a unique opportunity for medicinal chemists. The differential reactivity of the halogen substituents (I > Br > Cl) under palladium-catalyzed cross-coupling conditions allows for a regioselective and stepwise approach to molecular elaboration. This controlled diversification is paramount for systematic SAR studies, where the independent modification of specific positions on the pyridine core allows for a clear understanding of how different substituents impact biological activity.[4][5]

This guide will focus on two of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][7] These reactions are well-suited for high-throughput synthesis and library generation, making them ideal for SAR-driven drug discovery programs.

Strategic Derivatization Workflow

The key to effectively utilizing this compound lies in a planned, sequential derivatization strategy. The general workflow involves the selective functionalization of the most reactive positions first, followed by derivatization of the less reactive sites. This approach maximizes synthetic efficiency and allows for the creation of a focused library of analogs with systematic structural variations.

G cluster_0 Core Scaffold cluster_1 Primary Derivatization (C4 Position) cluster_2 Secondary Derivatization (C2 Position) cluster_3 Tertiary Derivatization (C6 Position) cluster_4 Final Library A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Selective Functionalization C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Selective Functionalization D Suzuki-Miyaura Coupling B->D Sequential Coupling E Buchwald-Hartwig Amination C->E Sequential Coupling F Further Functionalization (e.g., Nucleophilic Aromatic Substitution) D->F E->F G Diverse Analogs for SAR Studies F->G Library Generation

Caption: Sequential derivatization workflow for SAR studies.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, and its selectivity on polyhalogenated pyridines is well-documented. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 2- and 4-positions. The C4-position is often the most electrophilic, making it the preferred site for initial reaction under carefully controlled conditions.[8]

Reaction Scheme:

Materials:

  • This compound

  • Aryl or Heteroarylboronic Acid (1.1 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add a degassed 3:1 mixture of anhydrous 1,4-dioxane and water (5 mL).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-bromo-6-chloropyridin-3-amine.

Expert Insights: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the palladium catalyst to the C-Br bond and facilitating the reductive elimination to form the product. The use of aqueous base is standard for Suzuki couplings.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a critical transformation in medicinal chemistry.[7][9][10] Similar to the Suzuki coupling, this reaction can be performed selectively at the C4-position of the starting scaffold.

Reaction Scheme:

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the flask, remove from the glovebox, and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 6-12 hours), cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel.

Expert Insights: The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine and the catalytic cycle.[11] The choice of ligand is critical; bidentate ligands like Xantphos are often effective in promoting the amination of heteroaryl halides.[7]

Sequential Derivatization and Data Interpretation for SAR

Following the initial derivatization at the C4-position, the resulting 4-substituted-2-bromo-6-chloropyridin-3-amine can be subjected to a second cross-coupling reaction at the C2-position. The reactivity of the remaining C-Br bond at C2 is generally higher than the C-Cl bond at C6, allowing for selective functionalization under similar palladium-catalyzed conditions, although potentially requiring slightly more forcing conditions (e.g., higher temperature or longer reaction times).

Data Presentation for SAR Studies:

A structured table is essential for correlating structural modifications with biological activity.

Compound IDR¹ (C4-substituent)R² (C2-substituent)R³ (C6-substituent)Biological Activity (e.g., IC₅₀, µM)
1a PhenylHCl> 10
1b 4-MethoxyphenylHCl5.2
1c 3-PyridylHCl2.1
2a PhenylMorpholinoCl1.5
2b 4-MethoxyphenylMorpholinoCl0.8

By systematically varying the substituents at each position and observing the corresponding changes in biological activity, researchers can build a robust SAR model. For example, the hypothetical data above suggests that a nitrogen-containing heterocycle at the C4-position and a hydrogen-bond acceptor at the C2-position may be favorable for activity.

Analytical Characterization

All newly synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Conclusion

The this compound scaffold offers a powerful platform for the generation of diverse chemical libraries for SAR studies. By employing regioselective palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can systematically explore the chemical space around this privileged core. The detailed protocols and strategic guidance provided in this document are intended to empower scientists in their efforts to discover and develop novel therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Coupling with Pyridine-2-sulfinate.
  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dihydrofuro[2,3-c]pyridine.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.
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  • RSC Publishing. (2021). 2-Aminopyridine – an unsung hero in drug discovery.
  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
  • RSC Publishing. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • PubMed Central. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • PubMed. (2018). Synthesis and SAR study of new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIα-targeting anticancer agents.
  • PubMed Central. (n.d.). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase.
  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • YouTube. (2023). Buchwald-Hartwig amination.
  • ResearchGate. (n.d.). Synthesis and Evaluation of Photophysical Properties of C‐3 Halogenated Derivatives of 2‐Phenylimidazo[1,2‐a]pyridine.
  • University of Arizona. (n.d.). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors.
  • Benchchem. (n.d.). Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols.
  • Benchchem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
  • ACS Publications. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors.
  • Benchchem. (n.d.). Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6).
  • PubMed Central. (2022). Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters.
  • Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
  • PubMed. (n.d.). Discovery and SAR of pyrrolo[2,1-f][6][12]triazin-4-amines as potent and selective PI3Kδ inhibitors. Retrieved from

Sources

Topic: Scale-Up Synthesis of 2,4-Dibromo-6-chloropyridin-3-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers and Drug Development Professionals

Abstract

The 2,4-dibromo-6-chloropyridin-3-amine scaffold is a highly functionalized and valuable building block in medicinal chemistry, primarily serving as a key intermediate for the synthesis of complex heterocyclic compounds, including potent kinase inhibitors.[1][2] The strategic placement of three distinct halogen atoms provides multiple, regioselective handles for subsequent diversification through cross-coupling and substitution chemistries. This guide provides a detailed protocol for the scale-up synthesis of the title compound from 6-chloropyridin-3-amine, addressing the critical challenges of reaction control, safety, and purification. Furthermore, it outlines a general methodology for the derivatization of this intermediate, enabling the generation of compound libraries for drug discovery programs.

Introduction: The Strategic Value of Polychlorinated Aminopyridines

Substituted aminopyridines are privileged structures in drug discovery, renowned for their ability to form key hydrogen bond interactions with protein targets like kinases.[2] The title compound, this compound, is of particular interest due to its dense functionalization. The amino group acts as a powerful directing group and a key pharmacophoric element, while the three halogen atoms offer differential reactivity for sequential, controlled chemical modifications.[3][4]

Scaling the synthesis of such molecules presents significant challenges. The introduction of multiple bromine atoms requires handling hazardous reagents like liquid bromine, necessitating stringent engineering and administrative controls.[5][6] Moreover, controlling the reaction exotherm, ensuring regioselectivity, and achieving high purity on a large scale are non-trivial tasks that demand a robust and well-characterized process. This document aims to provide the practical insights and detailed protocols necessary to navigate these challenges effectively.

Synthetic Strategy and Mechanistic Rationale

The most direct route to this compound is the electrophilic bromination of the readily available starting material, 6-chloropyridin-3-amine.

Diagram: Overall Synthetic Workflow

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization SM 6-Chloropyridin-3-amine Reaction Dibromination Reaction (Liquid Bromine, Solvent) SM->Reaction Step 1 Workup Quenching & Neutralization Reaction->Workup Step 2 Isolation Filtration & Washing Workup->Isolation Step 3 Purification Recrystallization Isolation->Purification Step 4 Product This compound Purification->Product Deriv Suzuki-Miyaura or Buchwald-Hartwig Coupling Product->Deriv Step 5 (Selective Coupling) Final Diverse Functionalized Derivatives Deriv->Final

Caption: High-level workflow from starting material to final derivatives.

Rationale for Key Choices:

  • Starting Material: 6-Chloropyridin-3-amine is a commercially available and cost-effective starting point.

  • Electrophilic Bromination: The amino group at the C3 position is a potent activating group, strongly directing electrophilic substitution to the ortho (C2, C4) and para (C6) positions.[4] Since the C6 position is already occupied by a chlorine atom, bromination is selectively directed to the C2 and C4 positions, leading to the desired product with high regioselectivity.

  • Brominating Agent: While N-Bromosuccinimide (NBS) is often used in lab-scale synthesis, liquid bromine is frequently the reagent of choice for large-scale production due to its high atom economy and lower cost. However, its use mandates extreme caution and specialized handling procedures due to its high toxicity, corrosivity, and reactivity.[7][8][9]

  • Solvent Selection: An inert solvent such as acetic acid or a chlorinated solvent is chosen to avoid side reactions with the brominating agent. The solvent must also provide adequate solubility for the starting material and the intermediate species.

  • Temperature Control: Electrophilic bromination is a highly exothermic reaction. Precise temperature control is paramount on a large scale to prevent runaway reactions and the formation of over-brominated or other byproducts.[4]

Safety Protocol: Handling Liquid Bromine

WARNING: Liquid bromine is extremely hazardous. It is highly toxic if inhaled, causes severe skin burns and eye damage, and is a strong oxidizing agent that can react violently with combustible materials.[6][8][9] All handling must be performed within a dedicated, well-ventilated area with appropriate engineering controls and by personnel fully trained in its specific hazards.

Diagram: Bromine Handling Safety Protocol

G start Start: Prepare for Bromine Transfer ppe 1. Don Full PPE - Respirator with appropriate cartridge - Heavy-duty chemical gloves (e.g., nitrile) - Face shield and chemical splash goggles - Chemical-resistant apron/suit start->ppe eng 2. Verify Engineering Controls - Operation inside a certified fume hood - Scrubber system is active and functional - Emergency shower/eyewash is accessible ppe->eng spill 3. Prepare Spill Kit - Have 1M Sodium Thiosulfate solution ready - Absorbent material (sand, diatomaceous earth) available eng->spill transfer 4. Perform Bromine Transfer - Use compatible materials (glass, PTFE) - Add bromine slowly and subsurface if possible - Monitor reactor temperature continuously spill->transfer end End of Procedure transfer->end

Caption: Mandatory safety checklist for handling liquid bromine.

Emergency Response:

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. A neutralizing wash with a sodium thiosulfate solution can be applied after initial water flushing. Seek immediate medical attention.[8]

  • Spills: Evacuate the area. Neutralize the spill by carefully covering it with a 1M solution of sodium thiosulfate or another suitable neutralizing agent. Absorb with inert material and place in a designated hazardous waste container.[7][9]

Detailed Scale-Up Protocol: Synthesis of this compound

This protocol is designed for a 1 kg scale synthesis. Adjustments may be necessary based on available equipment and specific process safety assessments.

Materials and Equipment
  • Chemicals:

    • 6-Chloropyridin-3-amine (1.00 kg, 7.78 mol, 1.0 equiv.)

    • Liquid Bromine (Br₂) (2.60 kg, 16.33 mol, 2.1 equiv.)

    • Glacial Acetic Acid (10 L)

    • Sodium Hydroxide (50% w/w aq. solution)

    • Sodium Thiosulfate (1M aq. solution)

    • Deionized Water

    • Ethanol

  • Equipment:

    • 20 L glass-lined reactor with overhead stirrer, temperature probe, and bottom outlet valve

    • Addition funnel/pump for controlled liquid addition

    • Heating/cooling mantle or circulating bath

    • Connection to a caustic scrubber system

    • Large-scale filtration apparatus (e.g., Nutsche filter)

    • Vacuum oven

Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Connect the reactor vent to a caustic scrubber.

  • Charging: Charge the reactor with 6-chloropyridin-3-amine (1.00 kg) and glacial acetic acid (10 L). Start agitation to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating bath.

  • Bromine Addition: Slowly add liquid bromine (2.60 kg) to the reactor via an addition funnel or pump over 3-4 hours. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition. The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material.

  • Work-up - Quenching: Cool the reactor contents back to 0-5 °C. Slowly and carefully add 1M sodium thiosulfate solution until the red/brown color of excess bromine has dissipated.

  • Work-up - Neutralization: Slowly add 50% sodium hydroxide solution to the reactor to neutralize the acetic acid and bring the pH to 7-8. This will cause the product to precipitate. CAUTION: This is an exothermic neutralization; maintain the temperature below 25 °C.

  • Isolation: Filter the resulting solid slurry using a Nutsche filter. Wash the filter cake thoroughly with deionized water (3 x 2 L) until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol to achieve high purity.

  • Drying: Dry the purified, crystalline product in a vacuum oven at 50-60 °C to a constant weight.

Table 1: Critical Process Parameters
ParameterLab Scale (e.g., 10g)Scale-Up (1 kg)Rationale / Key Consideration
Equivalents of Br₂ 2.1 - 2.22.1A slight excess ensures complete reaction. Gross excess leads to impurities.
Addition Time 15-30 minutes3-4 hoursEssential for managing the exotherm and ensuring safety on a larger scale.
Temperature Control Ice bath (0-10 °C)Chiller/Circulator (0-10 °C)Precise temperature control is crucial to prevent runaway reactions.
Stirring Magnetic StirrerOverhead Mechanical StirrerNecessary to ensure homogeneity in the large volume and prevent localized heating.
Work-up Manual quenchingControlled addition via pumpSafety and control during quenching and neutralization are paramount.
Expected Yield 85-95%80-90%Yields may be slightly lower on scale-up due to transfer losses and handling.

Derivatization Strategy: Suzuki-Miyaura Coupling

The synthesized this compound is a versatile platform for building molecular complexity. The differential reactivity of the C-Br versus C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization. Generally, C-Br bonds are more reactive than C-Cl bonds.[1][3]

Representative Protocol: Selective Suzuki Coupling

This protocol outlines a general procedure for the selective coupling at one of the bromo positions.

  • Setup: To a dry, inerted reactor, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2]

  • Solvent: Add a degassed solvent such as dioxane or a toluene/water mixture.

  • Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor by LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.

Troubleshooting Common Scale-Up Issues

Table 2: Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time.- Temperature too low.- Inefficient mixing.- Extend reaction time, monitoring by HPLC.- Allow reaction to proceed at room temperature as specified.- Ensure robust agitation to keep solids suspended.
Formation of Byproducts - Poor temperature control during bromine addition (over-bromination).- Excess brominating agent.- Improve cooling efficiency; slow down the addition rate.- Use a maximum of 2.1 equivalents of bromine.[4]
Low Yield - Product loss during work-up or filtration.- Incomplete precipitation during neutralization.- Ensure pH is fully adjusted to 7-8 for complete precipitation.- Use a minimal amount of cold solvent for washing the filter cake.
Difficulty in Purification - Presence of closely related impurities (e.g., mono-brominated species).- Trapped solvent.- Optimize recrystallization solvent system.- Ensure the product is thoroughly dried under vacuum at an appropriate temperature.

References

  • Bromination safety. (2024). YouTube.
  • Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. (n.d.).
  • Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education.
  • Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols. (n.d.). Benchchem.
  • An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. (n.d.). Benchchem.
  • Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6). (n.d.). Benchchem.
  • Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. (n.d.). Benchchem.

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The Strategic Application of 2,4-Dibromo-6-chloropyridin-3-amine in Agrochemical Synthesis: A Guide to Advanced Intermediate Utility

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: The polysubstituted pyridine core is a cornerstone in the architecture of modern agrochemicals. 2,4-Dibromo-6-chloropyridin-3-amine, with its distinct arrangement of reactive sites, represents a highly versatile, albeit specialized, intermediate for the synthesis of complex herbicidal, fungicidal, and insecticidal agents. While direct, publicly documented syntheses of commercialized agrochemicals commencing from this specific trifunctionalized pyridine are not prevalent in readily available literature, its structural motifs suggest significant potential. This guide elucidates the strategic application of this compound by presenting a detailed protocol for a key transformation analogous to those employed in the synthesis of picolinic acid herbicides, a commercially significant class of agrochemicals. The principles outlined herein are directly translatable to the use of this compound, providing a foundational methodology for its incorporation into novel agrochemical discovery programs.

Introduction: The Versatility of Polysubstituted Pyridines in Agrochemical Design

The pyridine ring is a privileged scaffold in agrochemical research, forming the core of numerous successful products.[1] The introduction of multiple halogen substituents and an amine group, as seen in this compound, provides a rich platform for selective chemical modification. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) and the nucleophilicity of the amine and pyridine nitrogen atoms allow for a programmed, stepwise introduction of various functionalities. This is a crucial strategy for fine-tuning the biological activity, selectivity, and pharmacokinetic properties of a potential agrochemical candidate.

Based on its structure, this compound is an ideal precursor for the synthesis of highly substituted pyridines via modern cross-coupling methodologies. The two bromine atoms offer sites for reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, while the chlorine atom can be targeted under different reaction conditions or be retained in the final product. The amino group can be a key pharmacophoric element or a handle for further derivatization.

Core Application: Synthesis of a Picolinic Acid Herbicide Precursor

To illustrate the synthetic utility of a di-halogenated aminopyridine, we present a detailed protocol for a key step in the synthesis of a picolinic acid herbicide. Picolinic acid herbicides, such as picloram and aminopyralid, are synthetic auxins that control broadleaf weeds.[2][3] Their synthesis often relies on the selective functionalization of a polychlorinated pyridine core. The following protocol demonstrates a Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction widely used in the synthesis of agrochemicals.[4]

Rationale for the Synthetic Approach

The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[3] This allows for the introduction of diverse aryl or heteroaryl moieties at a specific position on the pyridine ring, a common strategy in the exploration of structure-activity relationships (SAR) for new agrochemicals.

In a molecule like this compound, the C-Br bonds are generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. Furthermore, the electronic environment of the pyridine ring can influence the relative reactivity of the two C-Br bonds. This differential reactivity can be exploited for selective mono-arylation, leaving the second bromine and the chlorine atoms available for subsequent transformations.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of a Dihalogenated Aminopyridine

This protocol describes the selective mono-arylation of a di-halogenated aminopyridine, a key step in building the core structure of many pyridine-based agrochemicals.

Materials:

Reagent/MaterialGradeSupplier
This compound≥97%Sigma-Aldrich
Arylboronic Acid≥98%Combi-Blocks
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))99%Strem Chemicals
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
WaterDegassed, DeionizedIn-house
Ethyl AcetateACS GradeVWR
Brine (saturated NaCl solution)In-house
Anhydrous Magnesium Sulfate (MgSO₄)J.T. Baker

Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe. The typical solvent volume is 10 mL per 1 mmol of the starting pyridine.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired mono-arylated product.

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Its four phosphine ligands provide a stable Pd(0) source.

  • Base: Sodium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki catalytic cycle. It is also economical and easy to handle.

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.

  • Temperature: Heating to 90 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reagents or catalyst.

Visualization of Synthetic and Experimental Workflows

To further clarify the synthetic strategy and the experimental procedure, the following diagrams are provided.

Synthetic_Pathway Start This compound Reagents Arylboronic Acid Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90 °C Product Mono-arylated Pyridine Intermediate Reagents->Product Suzuki-Miyaura Coupling Agrochemical Final Agrochemical Product (e.g., Picolinic Acid Herbicide) Product->Agrochemical Further Transformations (e.g., Hydrolysis, Derivatization)

Caption: Synthetic pathway from a di-halogenated aminopyridine to a final agrochemical product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Pyridine, Boronic Acid, Base B Establish Inert Atmosphere (N2 Purge) A->B C Add Catalyst and Solvents B->C D Heat to 90 °C C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I Final Isolated Product I->Final

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.

Concluding Remarks

This compound stands as a potent, yet underutilized, intermediate in the field of agrochemical synthesis. Its trifunctional nature offers a platform for the creation of diverse and complex molecular architectures. The selective Suzuki-Miyaura coupling protocol detailed in this guide serves as a foundational blueprint for the strategic functionalization of this and similar polysubstituted pyridines. By leveraging the principles of differential reactivity and modern cross-coupling chemistry, researchers can unlock the potential of such building blocks to develop the next generation of high-efficacy, environmentally conscious crop protection agents.

References

  • Zakharychev, V.V., & Gvozdik, S.V. (2024). Development of novel pyridine-based agrochemicals: A review.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6413-6426.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Cao, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 25(11), 6032.
  • Corteva Agriscience. (2023). Bexoveld™ herbicide, with novel active ingredient Bexoveld™ active, receives registration in the United States.
  • Dow AgroSciences LLC. (2003). Novel 6-aryl-4-aminopicolinates and their use as herbicides. WO 03/011853 A1.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Picloram. In Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Lyon (FR)
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • National Center for Biotechnology Information. (n.d.). Picloram. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Shandong Avilive Chemical Co. Ltd, et al. (2016). A process for the preparation of 4-amino-3,6-dichloropyridine-2-carboxylic acid. CN105461622A.
  • Wikipedia contributors. (2023, December 2). Aminopyralid. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • Wikipedia contributors. (2023, November 11). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • World Health Organization. (1988). Picloram. Environmental Health Criteria 71.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Designing Novel Ligands from 2,4-Dibromo-6-chloropyridin-3-amine: A Detailed Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

In the ever-evolving landscape of medicinal chemistry and materials science, the design and synthesis of novel ligands are paramount to the discovery of new therapeutics and functional materials. The strategic selection of a core scaffold is a critical determinant of synthetic efficiency and the ultimate utility of the target molecules. 2,4-Dibromo-6-chloropyridin-3-amine stands out as a highly versatile and promising building block for the construction of complex molecular architectures. Its trifunctionalized pyridine core, featuring two distinct bromine atoms at the 2- and 4-positions, a chlorine atom at the 6-position, and an amino group at the 3-position, offers a rich platform for selective and sequential functionalization. This multi-faceted reactivity allows for the precise installation of diverse chemical moieties, enabling the creation of a vast array of novel ligands with tailored electronic and steric properties.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the principles of its selective functionalization, drawing upon established methodologies in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols will be presented to guide researchers in the stepwise modification of this scaffold, ultimately leading to the synthesis of unique mono-, bi-, and tridentate ligands. The causality behind experimental choices will be thoroughly explained, ensuring a deep understanding of the underlying chemical principles.

Understanding the Reactivity Landscape: A Guide to Selective Functionalization

The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[1] This inherent difference provides a basis for selective functionalization. Furthermore, the position of the halogen on the pyridine ring plays a crucial role. Positions ortho (C2, C6) and para (C4) to the electron-withdrawing pyridine nitrogen are generally more activated towards oxidative addition, the initial step in many cross-coupling catalytic cycles.[1]

For this compound, this translates to a predictable hierarchy of reactivity. The bromine atom at the 2-position is expected to be the most reactive site for initial cross-coupling, followed by the bromine at the 4-position, and finally the chlorine at the 6-position. This selectivity can be further fine-tuned through the judicious choice of palladium catalyst, ligand, base, and reaction conditions, allowing for a controlled, stepwise construction of complex ligands. For instance, studies on 2,4-dibromopyridine have shown a high selectivity for Suzuki cross-coupling at the 2-position.[2]

Synthetic Workflow for Ligand Synthesis

The following diagram illustrates a general workflow for the stepwise functionalization of this compound to generate novel bi- and tridentate ligands.

G A This compound B Step 1: Selective C-C or C-N Coupling at C2 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B Reagent 1 C Monofunctionalized Intermediate B->C D Step 2: Selective C-C or C-N Coupling at C4 (e.g., Suzuki, Sonogashira) C->D Reagent 2 E Bifunctionalized Intermediate D->E F Step 3: Functionalization at C6 (e.g., Nucleophilic Aromatic Substitution) E->F Reagent 3 H Novel Bidentate Ligand E->H (Optional Termination) G Novel Tridentate Ligand F->G

Caption: Stepwise functionalization of this compound.

Detailed Application Notes and Protocols

The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes the selective introduction of an aryl group at the most reactive C2-position of the pyridine ring. The choice of a suitable palladium catalyst and ligand is crucial for achieving high selectivity.

Rationale: The C2-position is electronically activated by the adjacent nitrogen atom and sterically accessible, making it the preferred site for the initial palladium-catalyzed cross-coupling. The use of a phosphine-based ligand helps to stabilize the palladium catalyst and facilitate the catalytic cycle.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-aryl-4-bromo-6-chloropyridin-3-amine.

Data Summary Table:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-4-bromo-6-chloropyridin-3-amine85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-bromo-6-chloropyridin-3-amine82
33-Pyridylboronic acid2-(Pyridin-3-yl)-4-bromo-6-chloropyridin-3-amine78

Yields are representative and may vary depending on the specific substrate and reaction scale.

Protocol 2: Sequential Sonogashira Coupling at the C4-Position

Following the initial functionalization at C2, the bromine at the C4-position becomes the next target for cross-coupling. This protocol describes the introduction of an alkynyl group at this position.

Rationale: With the C2-position functionalized, the C4-bromo substituent is now the most reactive site for a subsequent palladium-catalyzed reaction. The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[3]

Materials:

  • 2-Aryl-4-bromo-6-chloropyridin-3-amine (from Protocol 1) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-aryl-4-bromo-6-chloropyridin-3-amine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (THF or DMF) and the amine base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the copper salts.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 2-aryl-4-alkynyl-6-chloropyridin-3-amine.

Logical Flow of a Two-Step Synthesis:

Caption: Two-step synthesis of a bidentate ligand precursor.

Future Perspectives: Towards Multidentate and Macrocyclic Ligands

The bifunctionalized intermediate, 2-aryl-4-alkynyl-6-chloropyridin-3-amine, serves as a versatile platform for the creation of more complex ligand architectures. The remaining chloro group at the C6-position can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr), although this typically requires harsher conditions than the palladium-catalyzed reactions. This final functionalization step opens the door to the synthesis of novel tridentate ligands.

Furthermore, by carefully selecting bifunctional reagents for the sequential cross-coupling reactions, it is possible to design and synthesize macrocyclic ligands. For instance, a di-boronic acid could be used in the first step, followed by an intramolecular coupling reaction to close the macrocycle. The synthesis of such complex structures requires careful planning and optimization of reaction conditions to favor the desired intramolecular cyclization over intermolecular polymerization.

Conclusion

This compound is a powerful and underutilized building block for the synthesis of novel ligands. Its unique arrangement of three distinct halogen atoms allows for a high degree of control over sequential functionalization reactions. By leveraging the principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can access a wide variety of mono-, bi-, and tridentate ligands with precisely tailored structures. The detailed protocols provided in this guide offer a solid foundation for exploring the rich chemistry of this versatile scaffold, paving the way for the discovery of new molecules with significant potential in drug development and materials science.

References

  • PubMed. (2013). Evaluation of multisite polypyridyl ligands as platforms for the synthesis of Rh/Zn, Rh/Pd, and Rh/Pt heterometallic complexes. [Link]

  • National Center for Biotechnology Information. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. [Link]

  • Royal Society of Chemistry. (n.d.). Polyhalogenated heterocyclic compounds. Part 47.1 Syntheses of multi-substituted pyridine derivatives from pentafluoropyridine. [Link]

  • National Center for Biotechnology Information. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • American Chemical Society. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

  • PubMed Central. (n.d.). Investigating the Cytotoxicity of Ru(II) Polypyridyl Complexes by Changing the Electronic Structure of Salicylaldehyde Ligands. [Link]

  • Royal Society of Chemistry. (n.d.). Ruthenium(ii) polypyridyl complexes with π-expansive ligands: synthesis and cubosome encapsulation for photodynamic therapy of non-melanoma skin cancer. [Link]

  • American Chemical Society. (n.d.). Synthetic routes to new polypyridyl complexes of osmium(II). [Link]

  • AIR Unimi. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. [Link]

  • American Chemical Society. (2022). Beyond Platonic: How to Build Metal–Organic Polyhedra Capable of Binding Low-Symmetry, Information-Rich Molecular Cargoes. [Link]

  • ResearchGate. (2010). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • American Chemical Society. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • American Chemical Society. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ResearchGate. (2023). Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. [Link]

  • American Chemical Society. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,4-Dibromo-6-chloropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of this specific transformation and achieve successful, reproducible results.

Introduction: The Unique Challenges of a Polyhalogenated Aminopyridine

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] However, the substrate this compound presents a unique set of challenges due to its polyhalogenated and electron-deficient nature, further complicated by the presence of a basic amine group.

Key considerations for this substrate include:

  • Regioselectivity: With three potential coupling sites (C2-Br, C4-Br, and C6-Cl), controlling where the Suzuki coupling occurs is paramount. The general reactivity trend for halogens in Suzuki coupling is C-I > C-Br > C-OTf >> C-Cl > C-F, suggesting that the bromine atoms will be more reactive than the chlorine atom.[3][4] Between the two bromine atoms, the C2 and C4 positions have different electronic and steric environments, which can be exploited to achieve selectivity.

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic amine group are Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5][6] This "2-pyridyl problem" can significantly slow down or completely halt the catalytic cycle.

  • Substrate Reactivity: The electron-withdrawing nature of the pyridine ring and the halogens makes the C-X bonds more susceptible to oxidative addition, the rate-limiting step in many Suzuki couplings.[3][4] However, this can also lead to undesired side reactions.

This guide will provide a structured approach to overcoming these challenges through careful optimization of reaction parameters.

Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to address specific problems you may encounter during your experiments.

Q1: I'm seeing no reaction or very low conversion of my starting material. What are the likely causes and how can I fix it?

This is a common issue and can stem from several factors. Let's diagnose it systematically.

Possible Cause 1: Catalyst Inactivity or Inhibition

  • Explanation: As mentioned, the nitrogen atoms in your substrate can poison the palladium catalyst.[5][6] Additionally, standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate, especially when targeting the less reactive C-Cl bond.[6]

  • Solutions:

    • Switch to a more robust catalyst system: Employ modern, electron-rich, and sterically hindered phosphine ligands (Buchwald-type ligands) such as SPhos or XPhos, often in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[6][7] These ligands are known to promote the oxidative addition of aryl chlorides and are less susceptible to inhibition.[8]

    • Increase catalyst loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst deactivation.

Possible Cause 2: Inappropriate Base or Solvent

  • Explanation: The choice of base is critical for the transmetalation step.[4] The solubility of the base and the substrate in the chosen solvent system is also crucial.

  • Solutions:

    • Base Selection: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective bases for Suzuki couplings of challenging substrates.[1][9] Cs₂CO₃, being a stronger base, can sometimes accelerate the reaction.[9]

    • Solvent System: A mixture of an aprotic organic solvent and water is typically used to dissolve the inorganic base.[1] Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[5] Ensure your solvents are properly degassed to prevent catalyst oxidation.

Possible Cause 3: Poor Quality Reagents

  • Explanation: The quality of your boronic acid, palladium catalyst, and solvents can significantly impact the reaction outcome. Boronic acids can undergo protodeboronation (loss of the boron group) if exposed to moisture or acidic conditions.[5]

  • Solutions:

    • Use fresh, high-purity reagents.

    • Store boronic acids in a desiccator.

    • Ensure solvents are anhydrous (for the organic component) and properly degassed.

Q2: I'm getting a mixture of mono-arylated products. How can I control the regioselectivity between the C2 and C4 bromine positions?

Achieving regioselectivity is a key challenge with this substrate. The C2 and C4 positions have distinct electronic and steric environments that can be leveraged.

Favoring C2-Arylation:

  • Mechanism: The C2 position is generally more electrophilic than the C4 position in pyridines, making it more susceptible to oxidative addition.[10]

  • Conditions:

    • Mild Reaction Conditions: Lower temperatures (e.g., room temperature to 60 °C) can favor the more reactive C2 position.

    • Specific Catalyst Systems: Certain catalyst systems have been shown to favor C2-selectivity in 2,4-dibromopyridines. For instance, Pd(PPh₃)₄/TlOH or Pd₂dba₃/PCy₃/K₃PO₄ at 25 °C have been reported to give good C2-selectivity.[9]

Favoring C4-Arylation:

  • Mechanism: While less common, C4-selectivity can be achieved, sometimes with specific ligands that may favor coordination or oxidative addition at the less sterically hindered C4 position.

  • Conditions:

    • Ligand Choice: Some studies have shown that ligand choice can influence regioselectivity. For example, in some 2,4-dichloropyridine systems, the use of Q-Phos has been shown to favor C4 coupling.[11] Experimenting with a variety of phosphine ligands may be necessary.

Q3: I'm observing significant amounts of dehalogenation (replacement of a halogen with hydrogen). What causes this and how can I prevent it?

Dehalogenation is a common side reaction in Suzuki couplings, especially with electron-deficient aryl halides.

  • Explanation: This side reaction can be promoted by certain bases, high temperatures, or the presence of hydride sources in the reaction mixture.[5]

  • Solutions:

    • Choice of Base: Avoid strongly basic conditions where possible. Using a weaker base like potassium fluoride (KF) can sometimes minimize dehalogenation, although it may also slow down the desired reaction.[12]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to minimize side reactions.

Q4: My reaction starts well but then stalls before completion. What's happening?

Reaction stalling is often indicative of catalyst decomposition or inhibition.

  • Explanation: The catalyst may be slowly degrading over the course of the reaction, or product inhibition could be occurring where the product itself coordinates to the palladium and slows down the catalytic cycle.

  • Solutions:

    • Use a more stable pre-catalyst: Buchwald's G3 or G4 pre-catalysts are often more stable and can lead to more complete conversions.

    • Add a second portion of catalyst: If you suspect catalyst decomposition, adding a small amount of fresh catalyst midway through the reaction can sometimes restart a stalled reaction.

    • Optimize Reaction Concentration: Very high or very low concentrations can sometimes be detrimental. Experiment with different molarities.

Frequently Asked Questions (FAQs)

Q: What is the expected order of reactivity for the halogens on this compound?

A: The general order of reactivity in Suzuki coupling is C-Br > C-Cl.[3] Therefore, you should expect the two bromine atoms to react preferentially over the chlorine atom. Between the two bromines, the C2 position is generally more reactive than the C4 position due to electronic effects.[10]

Q: Can I achieve di- or tri-arylation of this substrate?

A: Yes, it is possible to achieve multiple arylations. To favor di-arylation of the bromine positions, you would typically use a higher excess of the boronic acid (e.g., >2.2 equivalents) and more forcing reaction conditions (higher temperature and longer reaction times).[1] Tri-arylation, including the C-Cl bond, would be even more challenging and would likely require a highly active catalyst system specifically designed for aryl chloride coupling, along with a large excess of the boronic acid and elevated temperatures.

Q: What is the role of water in the reaction mixture?

A: Water is often added as a co-solvent to dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃), which is necessary for the transmetalation step of the catalytic cycle.[5] However, an excessive amount of water can lead to protodeboronation of the boronic acid, so the ratio of organic solvent to water should be carefully optimized.[5]

Q: How does the amine group at the C3 position affect the reaction?

A: The amine group has two main effects. First, it is a Lewis basic site that can coordinate to the palladium catalyst and potentially inhibit the reaction.[6] Second, it is an electron-donating group, which can modulate the electronics of the pyridine ring, although the overall electronic character is still dominated by the halogens and the ring nitrogen. In some cases, protecting the amine as an amide can prevent catalyst inhibition and lead to cleaner reactions.[13]

Q: Are there any alternatives to boronic acids for this coupling?

A: Yes, other organoboron reagents can be used, such as boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[14] Boronate esters are often more stable and less prone to protodeboronation than boronic acids.[9]

Experimental Protocols & Data

General Protocol for Mono-Arylation at the C2-Position

This protocol is a starting point and may require further optimization for your specific arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (organic solvent to water).

  • Stir the reaction mixture vigorously and heat to the desired temperature (start with 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table of Recommended Starting Conditions
ParameterCondition for Mono-Arylation (C2/C4)Condition for Di-Arylation (C2 & C4)
Arylboronic Acid (equiv.) 1.1 - 1.52.5 - 3.0
Palladium Source (mol%) Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (2%)Pd(PPh₃)₄ (5%) or Pd₂(dba)₃ (2-3%)
Ligand (mol%) SPhos (2-4%) or XPhos (2-4%)PPh₃ (10-20%) or SPhos (4-6%)
Base (equiv.) K₃PO₄ (2.0) or Cs₂CO₃ (2.0)K₂CO₃ (3.0) or K₃PO₄ (4.0)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)1,4-Dioxane/H₂O (3:1)
Temperature (°C) 80 - 100100 - 110
Time (h) 12 - 2424 - 48

Note: These are general starting points. Optimization will be necessary for each specific substrate and desired outcome.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS Ar-X PdII Ar-Pd(II)L₂-X OA_TS->PdII Transmetalation Transmetalation PdII->Transmetalation + Ar'B(OR)₂ + Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RE_TS Reductive Elimination PdII_Ar->RE_TS RE_TS->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Is the catalyst system active enough? Start->CheckCatalyst ChangeCatalyst Switch to Buchwald ligand (e.g., SPhos, XPhos) with Pd₂(dba)₃ or Pd(OAc)₂ CheckCatalyst->ChangeCatalyst No CheckBaseSolvent Is the base/solvent combination optimal? CheckCatalyst->CheckBaseSolvent Yes Success Reaction Successful ChangeCatalyst->Success ChangeBaseSolvent Try K₃PO₄ or Cs₂CO₃ in degassed Dioxane/H₂O CheckBaseSolvent->ChangeBaseSolvent No CheckReagents Are the reagents of high quality? CheckBaseSolvent->CheckReagents Yes ChangeBaseSolvent->Success UseFreshReagents Use fresh, anhydrous, and degassed materials CheckReagents->UseFreshReagents No CheckReagents->Success Yes UseFreshReagents->Success

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem Technical Support.
  • ACS Publications. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.
  • National Institutes of Health (NIH). (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • BenchChem. (2025). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. BenchChem Technical Support.
  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Senter, C., Rumple, A., Medina-Ramos, W., & Liotta, C. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (2017).
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem Technical Support.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • BenchChem. (2025). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.

Sources

Technical Support Center: Synthesis of 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2,4-Dibromo-6-chloropyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research, presents unique challenges due to the competing directing effects of the substituents on the pyridine ring. This guide provides in-depth troubleshooting advice and answers frequently asked questions to help researchers navigate the complexities of this synthesis, minimize side reactions, and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent route involves a multi-step halogenation of a substituted aminopyridine precursor. A common starting material is 2-amino-6-chloropyridine or a related analogue. The synthesis typically proceeds via sequential electrophilic bromination. The key challenge is controlling the regioselectivity of the bromination steps to achieve the desired 2,4-dibromo substitution pattern without significant formation of isomers.

Q2: Why is controlling the reaction temperature so critical during bromination?

Temperature control is paramount for several reasons. Firstly, electrophilic aromatic substitution is an exothermic process. Poor temperature management can lead to thermal runaways and an increased rate of side reactions. Secondly, temperature influences the selectivity of the bromination. At higher temperatures, the kinetic barrier for the formation of thermodynamically less favored isomers can be overcome, leading to a more complex product mixture. For instance, bromination of activated pyridine rings is often conducted at low temperatures (e.g., 0 to 5 °C) to enhance regioselectivity and minimize over-bromination.

Q3: What are the best analytical techniques to monitor the reaction progress and assess final product purity?

A combination of techniques is recommended for robust monitoring and analysis:

  • Thin-Layer Chromatography (TLC): Ideal for real-time reaction monitoring. It allows for quick visualization of the consumption of starting material and the appearance of the product and major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for analyzing reaction progress and final purity. It provides information on the relative abundance of the desired product, starting materials, and any side products, along with their molecular weights, which is crucial for identifying unexpected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The chemical shifts and coupling constants of the aromatic protons provide definitive proof of the substitution pattern. Impurities are often readily identified by the presence of unexpected signals.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Yield of the Desired Product

Symptom: After workup and purification, the isolated yield of this compound is significantly below the expected range.

Potential Causes & Actionable Solutions:

  • Cause A: Inactive Brominating Agent.

    • Scientific Rationale: N-Bromosuccinimide (NBS) is a common brominating agent. It can degrade over time, especially if exposed to moisture or light, reducing its reactivity.

    • Troubleshooting Protocol:

      • Always use a fresh, unopened bottle of NBS if possible.

      • If using an older bottle, test its activity on a small scale with a known reactive substrate.

      • Consider recrystallizing the NBS from water to purify it before use. Store it in a desiccator, protected from light.

  • Cause B: Insufficient Activation of the Pyridine Ring.

    • Scientific Rationale: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. The activating effect of the amine group is essential. If this group is protonated by a strong acid, its activating effect is nullified, and the ring becomes highly deactivated.

    • Troubleshooting Protocol:

      • Ensure the reaction is not run in a strong protic acid without a sufficient buffer or base.

      • If using a solvent like sulfuric acid, the conditions must be carefully optimized, as this can lead to different reactivity pathways.

      • Consider using a non-acidic solvent system, such as acetonitrile (MeCN) or dichloromethane (DCM).

Problem 2: Product is Impure, LC-MS/NMR Shows Multiple Isomers and Byproducts

Symptom: Analytical data reveals the presence of significant impurities, such as mono-brominated species, tri-brominated species, or other isomers.

Potential Causes & Actionable Solutions:

  • Cause A: Over-bromination (Polyhalogenation).

    • Scientific Rationale: The target compound itself is an activated aromatic ring and can undergo further bromination to yield tri-bromo species if excess brominating agent is used or the reaction time is too long.

    • Troubleshooting Protocol:

      • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. For a di-bromination, use slightly more than 2.0 equivalents. See the table below for guidance.

      • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the desired reaction over competing pathways.

ParameterRecommendationRationale
NBS Equivalents 2.05 - 2.2 eq.A slight excess drives the reaction to completion without promoting significant over-bromination.
Temperature 0 - 10 °CMinimizes kinetic energy, increasing selectivity for the desired isomer.
Addition Time 1 - 2 hoursMaintains a low concentration of the electrophile, reducing side reactions.
A summary of recommended reaction parameters to minimize polyhalogenation.
  • Cause B: Formation of Regioisomers.

    • Scientific Rationale: The directing effects of the substituents (-NH₂, -Cl) compete. While the amine group strongly directs ortho- and para-, the existing halogen can also influence the position of the next substitution. This can lead to the formation of undesired isomers like 2,6-dibromo- or 4,6-dibromo species.

    • Troubleshooting Protocol:

      • Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with different solvents, such as changing from DCM to a more polar solvent like acetonitrile, which can alter the solvation of the reaction intermediates and transition states.

      • Purification Strategy: If isomer formation is unavoidable, a robust purification method is necessary.

        • Column Chromatography: Use a high-resolution silica gel column. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is often effective at separating closely related isomers.

        • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for removing minor isomeric impurities.

Diagram: Synthetic Pathway and Key Side Reactions

G start 6-Chloro-pyridin-3-amine side1 4-Bromo-6-chloro- pyridin-3-amine start->side1 +1 eq. NBS side2 2-Bromo-6-chloro- pyridin-3-amine start->side2 +1 eq. NBS (Minor Pathway) product 2,4-Dibromo-6-chloro- pyridin-3-amine (Target) side3 2,4,5-Tribromo-6-chloro- pyridin-3-amine (Over-bromination) product->side3 +1 eq. NBS (Excess Reagent) side1->product +1 eq. NBS (Major Pathway)

A diagram illustrating the main synthetic route and potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-chloro-pyridin-3-amine (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile (MeCN, approx. 10 mL per 1 g of starting material). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 2.1 eq.) in anhydrous MeCN. Add this solution to the reaction mixture dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Diagram: Troubleshooting Logic for Impure Product

G start Impurity Detected (LCMS/NMR) q1 What is the mass of the major impurity? start->q1 mass_plus_80 Mass = Product + 79/81 (Isotopic Br pattern) q1->mass_plus_80 M+80 mass_minus_80 Mass = Product - 79/81 q1->mass_minus_80 M-80 mass_same Mass = Product q1->mass_same M sol1 Diagnosis: Over-bromination Action: Reduce NBS eq. (to ~2.1), add NBS solution slowly. mass_plus_80->sol1 sol2 Diagnosis: Incomplete Reaction Action: Increase reaction time, check NBS quality. mass_minus_80->sol2 sol3 Diagnosis: Isomer Formation Action: Optimize purification (gradient column chromatography). mass_same->sol3

A decision tree for troubleshooting based on mass spectrometry data.

References

  • Chemical Communications: Palladium-catalysed direct bromination of 2-aminopyridine with NBS. Royal Society of Chemistry. Available at: [Link]

  • Journal of Organic Chemistry: Selective Monobromination of Anilines with N-Bromosuccinimide in H₂SO₄. American Chemical Society. Available at: [Link]

  • Science of Synthesis: Halogenation of Pyridines and their N-Oxides. Thieme. Available at: [Link]

Technical Support Center: Purification of 2,4-Dibromo-6-chloropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of 2,4-Dibromo-6-chloropyridin-3-amine and its structural analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who work with these complex, polyhalogenated heterocyclic amines. The unique combination of a basic amine and multiple halogen substituents on an electron-deficient pyridine ring presents specific, often frustrating, purification hurdles. This guide provides in-depth, experience-driven advice in a practical question-and-answer format to help you achieve your desired purity with confidence.

Section 1: Troubleshooting Column Chromatography

Column chromatography is the workhorse for purifying compounds like this compound. However, the acidic nature of standard silica gel and the basicity of the amine moiety often lead to complications.

Q1: My compound is streaking badly on the TLC plate and I'm getting very broad peaks during column chromatography. What's causing this and how do I fix it?

A1: This is the most common issue encountered with aminopyridines. The streaking (or tailing) is caused by a strong acid-base interaction between the basic amine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to a non-ideal equilibrium of your compound adsorbing and desorbing as it travels through the stationary phase, resulting in poor peak shape and inefficient separation.

Troubleshooting Steps:

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile base to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% (v/v) of TEA to your mobile phase (e.g., Hexane/Ethyl Acetate).[3][4] The TEA is more basic than your product and will preferentially interact with the silanol groups, allowing your compound to elute with minimal tailing.

    • Ammonia: For more polar derivatives that require eluents like Dichloromethane/Methanol, a solution of methanol containing 1-2% ammonium hydroxide can be highly effective. A common system is DCM:MeOH:NH₄OH in ratios like 90:9:1.[3]

  • Stationary Phase Deactivation: Before running the column, you can pre-treat or "deactivate" the silica gel.

    • Slurry Method: When preparing your silica slurry, add 1-2% TEA to the solvent. This ensures the entire silica bed is neutralized before you load your compound.[4]

    • Pre-washing: You can also wash the packed column with your least polar solvent containing 1% TEA, followed by the pure solvent to remove excess base before loading the sample.[3][4]

  • Alternative Stationary Phases: If base additives are not providing the desired separation or are incompatible with your molecule, consider a different stationary phase.

    • Amine-Functionalized Silica: These columns have an aminopropyl group chemically bonded to the silica surface, which masks the acidic silanols.[2] This creates a more neutral environment, often allowing for excellent separation of basic amines with simple hexane/ethyl acetate gradients without the need for additives.[1][5]

    • Neutral Alumina: Alumina is another alternative, though its chromatographic properties can be less predictable than silica. It is less acidic and can be effective for sensitive compounds.[3]

Q2: My this compound derivative seems to be decomposing on the silica gel column. How can I prevent this?

A2: While polyhalogenated pyridines are generally robust, the combination of acidic silica and prolonged contact time can sometimes lead to degradation, especially if other sensitive functional groups are present.

Preventative Measures:

  • Minimize Contact Time: The faster you can run the chromatography, the better.

    • Flash Chromatography: Use positive pressure (flash chromatography) rather than gravity chromatography to expedite the separation.

    • Optimize Solvent System: Develop a mobile phase system where your compound has an Rf value between 0.25 and 0.35. This provides a good balance between separation and elution time.

  • Deactivate the Silica: As mentioned in Q1, the acidity of the silica is a primary culprit. Using a TEA-modified eluent or pre-washing the column can significantly reduce acid-catalyzed degradation.[3]

  • Run at Lower Temperatures: If you suspect thermal degradation, consider running the column in a cold room. While this will slow down elution and may decrease efficiency slightly, it can be crucial for preserving unstable molecules.

  • Consider an Alternative Purification Method: If degradation is severe, column chromatography may not be suitable. Explore options like recrystallization or acid-base extraction (discussed in Section 2).

Section 2: Recrystallization and Alternative Purification Strategies

When chromatography fails or is impractical, other classical purification techniques can be highly effective.

Q3: I'm struggling to find a suitable solvent system for recrystallizing my polyhalogenated aminopyridine derivative. It either "oils out" or doesn't crystallize at all. What should I try?

A3: Pyridine-containing compounds can be notoriously difficult to recrystallize.[6] The phenomenon of "oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystal lattice.[7] This often happens if the solution is too concentrated, cooled too quickly, or if impurities are inhibiting crystal formation.

Systematic Approach to Recrystallization:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities at both room temperature and at their boiling points. An ideal single solvent will dissolve the compound when hot but not when cold.

Solvent ClassExamplesSuitability for Halogenated Pyridines
Hydrocarbons Hexanes, Heptane, TolueneGood as anti-solvents. Toluene can be a good primary solvent for less polar derivatives.
Ethers Diethyl Ether, MTBEModerate solubility; often used in co-solvent systems.
Esters Ethyl AcetateA versatile solvent, often effective.
Ketones AcetoneTends to be a very strong solvent; may require an anti-solvent.
Alcohols Ethanol, IsopropanolGood primary solvents, often used with water as an anti-solvent.
Water WaterGenerally insoluble, making it an excellent anti-solvent for alcohol solutions.
  • Troubleshooting "Oiling Out":

    • Dilute the Solution: Add more of the hot solvent to fully dissolve the oil, then allow it to cool much more slowly.[3]

    • Slow Cooling: Do not place the flask directly in an ice bath. Allow it to cool to room temperature on the benchtop first, then transfer to a refrigerator, and finally to a freezer. Slow cooling promotes the formation of ordered crystals over an amorphous oil.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a tiny crystal of pure material from a previous batch, add it to the cooled, supersaturated solution to initiate crystallization.[3]

  • Co-solvent Systems: If no single solvent is ideal, use a co-solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" anti-solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly. Common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, and Toluene/Heptane.

Q4: My crude product contains significant non-basic impurities. Is there a way to remove them without chromatography?

A4: Yes, acid-base extraction is an excellent and scalable technique for separating basic compounds like your aminopyridine derivative from neutral or acidic impurities.

Protocol: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous acid solution (e.g., 1M HCl). The basic aminopyridine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Wash (Optional): Wash the combined acidic aqueous layers with fresh organic solvent to remove any remaining trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 10). Your amine product will deprotonate and precipitate out or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or DCM) to recover your purified amine.

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Section 3: Visual Workflow and Data Summaries

Chromatography Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting common column chromatography issues with this compound derivatives.

G start Start: Crude Product Analysis (TLC) tailing Problem: Tailing / Streaking? start->tailing add_base Solution: Add 0.5-1% TEA to Mobile Phase tailing->add_base Yes separation Problem: Poor Separation? tailing->separation No alt_stationary Consider Amine-Silica or Neutral Alumina add_base->alt_stationary If tailing persists add_base->separation change_solvent Optimize Mobile Phase: Change Solvent Ratio or Switch Solvents (e.g., Toluene/EtOAc) separation->change_solvent Yes degradation Problem: On-Column Degradation? separation->degradation No change_solvent->degradation deactivate Deactivate Silica (Wash with TEA/Solvent) degradation->deactivate Yes end_node Pure Product degradation->end_node No alt_method Alternative Method: Recrystallization or Acid-Base Extraction deactivate->alt_method Still Degrading alt_method->end_node

Caption: Decision tree for troubleshooting the column chromatography of aminopyridines.

References

  • BenchChem Technical Support. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns?
  • Science Forums. (2011, August 29). Amine purification.
  • BenchChem Technical Support. (n.d.). Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives.
  • BenchChem Technical Support. (n.d.). Technical Support Center: Purification of 6-Chloropyridin-3-amine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?

Sources

"troubleshooting low yields in Buchwald-Hartwig reactions of 2,4-Dibromo-6-chloropyridin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination of 2,4-Dibromo-6-chloropyridin-3-amine

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions, with a specific focus on the challenging substrate, this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving optimal yields and selectivity in their C-N coupling reactions. The following question-and-answer format addresses common issues, providing not only solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig reaction with this compound is resulting in very low to no yield of the desired product. What are the primary factors I should investigate?

Low yields in the Buchwald-Hartwig amination of this specific substrate often stem from a combination of factors related to its electronic properties and the presence of multiple reactive sites. Here’s a breakdown of the most critical parameters to re-evaluate:

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand is paramount. Polychlorinated and electron-deficient pyridines are notoriously challenging substrates. The existing amino group at the C3 position can also chelate with the palladium center, potentially hindering catalytic activity.

  • Base Selection: The type and strength of the base are crucial. Strong, non-nucleophilic bases are typically required, but the substrate's sensitivity must be considered.

  • Solvent Choice: The solvent influences the solubility of the reactants and the stability of the catalytic species.

  • Reaction Temperature and Time: These parameters need to be carefully optimized to balance reaction rate with catalyst stability and potential side reactions.

Below is a troubleshooting workflow to systematically address these issues.

A Low Yield Observed B Step 1: Re-evaluate Catalyst System A->B C Step 2: Optimize Base and Solvent B->C D Step 3: Adjust Temperature and Time C->D E Step 4: Analyze for Side Products D->E F Improved Yield E->F

Caption: Troubleshooting workflow for low yields.

Q2: Which palladium catalyst and ligand combination is most effective for the amination of a polyhalogenated, electron-deficient pyridine like this compound?

For electron-deficient heteroaryl halides, sterically hindered and electron-rich phosphine ligands are generally the most successful. These ligands facilitate the oxidative addition step, which is often rate-limiting for such substrates, and promote the reductive elimination to form the C-N bond.[1][2]

Recommended Ligands:

  • Biarylphosphine Ligands: Ligands such as BrettPhos, RuPhos, and XPhos have demonstrated high catalytic activity for challenging substrates.[1][3] BrettPhos is particularly effective for coupling primary amines, while RuPhos often shows excellent performance with secondary amines.[2]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be highly effective, offering strong electron donation and steric bulk.[4]

Recommended Palladium Precursors:

  • Pd(OAc)₂ or Pd₂(dba)₃: These are common choices, but pre-catalysts are often more reliable.

  • Pre-catalysts (e.g., G3 or G4 Palladacycles): These well-defined palladium(II) pre-catalysts provide a reliable source of the active palladium(0) species and can lead to more reproducible results.

Data Summary: Recommended Catalyst Systems

LigandAmine TypeKey AdvantagesReference
BrettPhos PrimaryHigh activity for electron-deficient aryl halides.[1][3][1][3]
RuPhos SecondarySuperior for coupling with secondary amines.[2][3][2][3]
XPhos Primary & SecondaryBroad substrate scope and good functional group tolerance.[3][3]
Josiphos-type PrimaryEffective for coupling heteroaryl chlorides.[3][3]
Q3: I am observing a complex mixture of products. What are the likely side reactions, and how can I improve selectivity?

With three halogen atoms, achieving regioselectivity is a significant challenge. The reactivity of the C-X bonds in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. For pyridines, the positions ortho (C2, C6) and para (C4) to the nitrogen are generally more activated towards oxidative addition.[5]

Potential Side Reactions:

  • Multiple Aminations: Reaction at more than one halogen site.

  • Hydrodehalogenation: Replacement of a halogen with a hydrogen atom, a common side reaction that can occur via β-hydride elimination from the palladium-amido complex.[6]

  • Homocoupling: Formation of bi-pyridyl species.

  • Reaction at Different Halogen Sites: The relative reactivity of C-Br vs. C-Cl bonds typically favors reaction at the C-Br bond first. However, the electronic environment of the pyridine ring can alter this selectivity. In many cases, the order of reactivity for oxidative addition is C-I > C-Br > C-OTf > C-Cl.[7]

Strategies to Enhance Selectivity:

  • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to favor mono-amination.

  • Lower Reaction Temperature: This can often improve selectivity by favoring the reaction at the most reactive site.

  • Ligand Choice: The steric bulk of the ligand can influence which C-X bond is more accessible to the palladium catalyst.

  • Careful Base Selection: The choice of base can influence the rates of competing reaction pathways.

cluster_0 Potential Reaction Pathways Start This compound P1 Mono-amination at C2/C4/C6 Start->P1 Desired P2 Di-amination Start->P2 Side Reaction P3 Hydrodehalogenation Start->P3 Side Reaction P4 Homocoupling Start->P4 Side Reaction

Sources

Technical Support Center: Dehalogenation of 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing catalytic reactions involving 2,4-Dibromo-6-chloropyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and may encounter the common challenge of unintended dehalogenation. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you minimize side reactions and maximize the yield of your desired product.

Introduction: The Challenge of Selective Functionalization

This compound is a valuable starting material in medicinal chemistry and materials science due to its multiple reactive sites, which allow for sequential and regioselective functionalization.[1][2][3][4] However, the presence of three halogen atoms with differing reactivity (two bromines and one chlorine) presents a significant challenge during transition-metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. A frequent and problematic side reaction is hydrodehalogenation, where one or more halogen atoms are replaced by hydrogen, leading to reduced yields and complex product mixtures.[5][6] The general reactivity trend for dehalogenation is I > Br > Cl, making the bromine atoms on the pyridine ring particularly susceptible to cleavage.[7][8]

This guide is structured to provide both immediate troubleshooting solutions and a deeper mechanistic understanding to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in a question-and-answer format.

Question 1: I'm seeing significant loss of one or both bromine atoms during my palladium-catalyzed cross-coupling reaction. How can I prevent this?

Answer: This is the most common issue when working with polyhalogenated pyridines. Dehalogenation, specifically debromination, is competing with your desired cross-coupling pathway. The root causes typically involve the generation of a palladium-hydride (Pd-H) species, which then participates in a reductive elimination pathway to cleave the C-Br bond.[7]

Potential Causes & Recommended Solutions:

  • Hydride Source Contamination: Solvents, bases, or even trace water can act as hydride donors.[5][6]

    • Solvents: Alcohols and N,N-Dimethylformamide (DMF) are known to be potential hydride sources, especially at elevated temperatures.[5][9]

      • Solution: Switch to a less reducible, aprotic solvent like dioxane, toluene, or tetrahydrofuran (THF).[5] If DMF is necessary for solubility, ensure it is of high purity and consider using it at the lowest effective temperature.

    • Bases: Certain bases, particularly strong alkoxide bases, can generate hydride species.

      • Solution: Optimize your base. Switch to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or a phosphate base such as K₃PO₄.[7] These are less likely to act as hydride donors.

    • Water: Excessive water can be a proton source that facilitates the formation of hydride species.

      • Solution: While some water can be beneficial in Suzuki couplings, its concentration should be controlled. If running under anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, systematically vary the water ratio to find an optimal balance.[7]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical in dictating the relative rates of the desired reaction versus dehalogenation.[5]

    • Problem: Small, less electron-donating ligands may not sufficiently stabilize the palladium center, allowing for side reactions.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf) are excellent starting points as they often promote the desired reductive elimination over hydrodehalogenation.[5][7]

  • Reaction Temperature & Time: Higher temperatures can accelerate the rate of dehalogenation, sometimes more than the desired coupling reaction.[5]

    • Solution: Run the reaction at the lowest possible temperature that still allows for efficient conversion to your product. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation or further dehalogenation. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times.[10]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing unexpected dehalogenation.

G start Dehalogenation Observed? solvent Step 1: Change Solvent Switch from DMF/alcohols to Toluene/Dioxane/THF start->solvent Yes base Step 2: Optimize Base Switch from strong bases (e.g., alkoxides) to weaker inorganic bases (K₂CO₃, K₃PO₄) solvent->base ligand Step 3: Screen Ligands Use bulky, electron-rich ligands (e.g., XPhos, SPhos) base->ligand temp Step 4: Lower Temperature Run at the minimum temperature required for coupling ligand->temp end_ok Problem Solved temp->end_ok Improvement

Caption: A step-by-step decision tree for troubleshooting dehalogenation.

Question 2: The chlorine atom at the 6-position is being removed instead of the bromine atoms. Why is this happening and how can I fix it?

Answer: This is an unusual outcome, as C-Cl bonds are significantly stronger and less reactive in palladium-catalyzed reactions than C-Br bonds.[8] If you are observing selective dechlorination, it points towards a different mechanism or a highly unusual catalytic environment.

Potential Causes & Recommended Solutions:

  • Catalyst System: A highly active catalyst, perhaps with a specific ligand, might be capable of activating the C-Cl bond under your conditions.

    • Solution: Re-evaluate your catalyst system. A less active palladium precursor or a different class of ligand may be necessary. Consider screening catalysts known for lower reactivity.

  • Reaction Mechanism: It's possible that the reaction is not proceeding through the standard Pd(0)/Pd(II) cycle. For instance, single-electron transfer (SET) mechanisms or the involvement of radical species could lead to different selectivity patterns.

    • Solution: Add a radical scavenger (like TEMPO or BHT) to a small-scale test reaction. If dehalogenation is suppressed, it suggests a radical pathway is at play, and a complete redesign of the reaction conditions (catalyst, solvent, base) is warranted.

  • Substrate Coordination: The pyridine nitrogen can coordinate to the palladium center, altering the electronic properties and reactivity of the adjacent C-Cl bond.[7]

    • Solution: Using ligands that coordinate more strongly to the palladium than the pyridine nitrogen can help mitigate this effect. Again, bulky biaryl phosphine ligands are a good choice here.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of palladium-catalyzed hydrodehalogenation?

A1: The most accepted mechanism involves the standard catalytic cycle for cross-coupling reactions, but with a hydride source intercepting a key intermediate. The process is as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Halogen (C-X) bond of your substrate (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).[11]

  • Formation of a Palladium-Hydride: This is the crucial side-reaction step. The Ar-Pd-X intermediate reacts with a hydride source (from the solvent, base, etc.) to form a palladium-hydride species (Ar-Pd-H).

  • Reductive Elimination: The Ar-Pd-H species undergoes reductive elimination to form the dehalogenated product (Ar-H) and regenerate the Pd(0) catalyst, which can then re-enter the undesired cycle.[7]

Competing Reaction Pathways

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add ar_x Ar-X ar_pd_x Ar-Pd(II)-X ox_add->ar_pd_x transmetal Transmetalation ar_pd_x->transmetal Desired Path hydride_formation Hydride Formation ar_pd_x->hydride_formation Undesired Path coupling_partner Coupling Partner (e.g., R-B(OH)₂) ar_pd_r Ar-Pd(II)-R transmetal->ar_pd_r red_elim_desired Reductive Elimination ar_pd_r->red_elim_desired ar_r Desired Product (Ar-R) red_elim_desired->ar_r ar_r->pd0 Catalyst Regeneration hydride_source Hydride Source (Solvent, Base, H₂O) ar_pd_h Ar-Pd(II)-H hydride_formation->ar_pd_h red_elim_undesired Reductive Elimination ar_pd_h->red_elim_undesired ar_h Dehalogenated Byproduct (Ar-H) red_elim_undesired->ar_h ar_h->pd0 Catalyst Regeneration

Caption: Competing catalytic cycles for cross-coupling vs. dehalogenation.

Q2: Are certain palladium catalysts more prone to causing dehalogenation?

A2: Yes. Highly active catalysts can sometimes be too reactive and promote side reactions.[5] For instance, catalyst systems that rapidly form the active Pd(0) species might be less discriminating. While often desirable for difficult couplings, these "hot" catalysts might require more careful control of temperature and reaction time to avoid dehalogenation. Conversely, some pre-catalysts that have a slower, controlled release of the active Pd(0) species may offer better selectivity.

Q3: How does the pyridine nitrogen affect the reaction?

A3: The nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium center. This can have several consequences:

  • Catalyst Inhibition: Strong coordination can inhibit catalysis by occupying a coordination site needed for the reaction to proceed.[7]

  • Altered Reactivity: Coordination can change the electron density of the pyridine ring, potentially making certain C-X bonds more or less susceptible to oxidative addition or other side reactions.[7] Using bulky ligands helps prevent the pyridine nitrogen from accessing and deactivating the metal center.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress hydrodehalogenation.

Objective: To selectively couple an aryl group at the 4-position (C-Br bond) while preserving the C-Br bond at the 2-position and the C-Cl bond at the 6-position.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.5 equiv)

  • Palladium Catalyst: SPhos-Pd-G4 (1-3 mol%) or a combination of Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%)

  • Base: K₃PO₄ (Potassium Phosphate, tribasic) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos-Pd-G4, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane. The concentration should be appropriate for the scale (typically 0.1-0.5 M).

  • Degassing: Seal the vessel and degas the reaction mixture thoroughly. This can be done by three cycles of vacuum/backfill with inert gas or by sparging with argon for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C. Note: Start with a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the formation of the desired product versus dehalogenated byproducts.

  • Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Technical Support Center: Preventing Dehalogenation in Palladium-C
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas - ChemRxiv.
  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW‐Phenol Conditions.
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing).
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF - ResearchG
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)
  • Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF - ResearchG
  • Deciphering complexity in Pd–c
  • significant dehalogenation in stille coupling : r/Chempros - Reddit.
  • This compound - Sigma-Aldrich.
  • Strategies to minimize dehalogenation of 4-Iodocyclohexanamine - Benchchem.
  • Dehalogen
  • Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6) - Benchchem.
  • 1299607-83-2|this compound - BLDpharm.
  • An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional - Benchchem.

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Technical Support Center: Improving Regioselectivity of Reactions with 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions with 2,4-Dibromo-6-chloropyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the synthetic potential of this versatile, yet challenging, polyhalogenated pyridine. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling reaction outcomes.

Introduction: The Challenge of Regioselectivity

This compound presents a unique synthetic puzzle. With three distinct halogen atoms, each offering a potential site for reaction, controlling where a chemical transformation occurs—the regioselectivity—is paramount. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and the amino group, dictate a baseline reactivity order. Generally, positions alpha (C2, C6) and gamma (C4) to the nitrogen are more activated towards nucleophilic attack and oxidative addition in cross-coupling reactions.[1][2] The reactivity of the halogens themselves also plays a critical role, typically following the trend I > Br > Cl.[3] However, this is a simplified view. In practice, a delicate interplay of catalysts, ligands, bases, and solvents ultimately governs the final product distribution.

This guide provides a structured approach to troubleshooting and optimizing your reactions, empowering you to selectively functionalize this key building block.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor or Incorrect Regioselectivity in Suzuki-Miyaura Coupling

Question: "I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm getting a mixture of products coupled at the C2 and C4 positions, with low selectivity for my desired C2-coupled product. How can I improve this?"

Answer: This is a classic challenge. The C2 and C4 positions on the pyridine ring are both electronically activated, leading to competitive oxidative addition of the palladium catalyst.[1][2] To favor C2 selectivity, we need to manipulate the steric and electronic environment of the catalyst and the substrate.

Underlying Causality: The regioselectivity in Suzuki-Miyaura coupling is often determined by the oxidative addition step. The choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands can sterically hinder approach to the more crowded C2 position, but they also increase the electron density on the palladium, which can influence the kinetics of oxidative addition at different C-Br bonds.

Step-by-Step Troubleshooting Protocol:

  • Ligand Selection is Key:

    • For C2-Selectivity: Start with bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos.[4] These ligands tend to favor oxidative addition at the less sterically hindered position, which, counterintuitively in some systems, can be influenced by the overall coordination sphere. In the case of 2,4-dibromopyridine, higher ratios of PPh₃ to palladium have been shown to favor C2 selectivity.[2][5]

    • For C4-Selectivity: If C4 coupling is desired, smaller, less sterically demanding ligands or even N-heterocyclic carbenes (NHCs) might be explored, as these have been shown in some dihalopyridine systems to favor the C4 position.[2]

  • Solvent and Base Combination:

    • The choice of base and solvent system can influence the transmetalation step and the overall catalytic cycle.[3][6] For C2 selectivity, a common starting point is a potassium phosphate (K₃PO₄) base in a solvent system like THF/water.[7] Weaker bases like potassium carbonate (K₂CO₃) may also be effective.

  • Temperature Control:

    • Running the reaction at a lower temperature can often enhance selectivity. Start at room temperature and slowly increase if the reaction is sluggish. Higher temperatures can sometimes overcome the subtle energy differences between the two competing reaction pathways, leading to a loss of selectivity.

Experimental Workflow for Optimizing C2-Selectivity:

Caption: Troubleshooting workflow for C2-selective Suzuki coupling.

ParameterCondition for C2-SelectivityCondition for C4-SelectivityRationale
Ligand Bulky, electron-rich phosphines (e.g., SPhos, high PPh₃:Pd ratio)[2][4][5]Less bulky phosphines or NHCs (e.g., IPr)[2]Steric and electronic factors influencing oxidative addition.
Base K₃PO₄, K₂CO₃[5][7]Can be substrate-dependent, often K₃PO₄ or Cs₂CO₃Influences transmetalation and catalyst stability.
Solvent Aprotic solvents like THF or Toluene with water[5][7]Dioxane/water[2]Solvent polarity can affect catalyst speciation and reaction rates.
Temperature Room temperature to moderate heatOften requires heatingLower temperatures can amplify small energetic differences between pathways.
Issue 2: Lack of Reactivity or Low Yield in Buchwald-Hartwig Amination

Question: "I am trying to perform a Buchwald-Hartwig amination at the C2 position of this compound with a primary amine, but I'm getting very low conversion, even at elevated temperatures. What could be the problem?"

Answer: Low reactivity in Buchwald-Hartwig aminations with this substrate is often due to catalyst inhibition or an inappropriate choice of base and ligand. The pyridine nitrogen and the C3-amino group can coordinate to the palladium center, potentially deactivating the catalyst.[8]

Underlying Causality: The success of the Buchwald-Hartwig reaction hinges on a delicate balance within the catalytic cycle. A strong enough base is needed to deprotonate the amine nucleophile without causing side reactions or degrading the catalyst. The ligand must be able to stabilize the palladium(0) species and facilitate both oxidative addition and reductive elimination.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your Base:

    • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice and often provides the highest reaction rates.[9] However, it is not compatible with all functional groups.

    • If your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[9]

    • The choice of solvent can influence the effectiveness of the base. In nonpolar solvents, an anionic base is often necessary to deprotonate the palladium-amine complex.[10][11]

  • Optimize the Catalyst System:

    • Use a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich biarylphosphine ligand. For amination of pyridyl halides, ligands like XPhos, SPhos, or Josiphos-type ligands have shown great success.[12][13]

    • Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen), as Pd(0) catalysts are oxygen-sensitive.[8]

  • Consider the Solvent:

    • Aprotic solvents like toluene, dioxane, or THF are standard.[9] In polar solvents, the base can sometimes complex with the palladium, creating a stable but inactive state.[10][11]

Logical Relationship Diagram for Buchwald-Hartwig Optimization:

Buchwald_Optimization cluster_conditions Reaction Conditions cluster_procedure Procedural Checks start Low Yield in Buchwald-Hartwig base Base Selection NaO*t*Bu (strong) Cs₂CO₃ / K₃PO₄ (weaker) start->base ligand Ligand Choice XPhos SPhos Josiphos start->ligand solvent Solvent Toluene Dioxane THF start->solvent degas Inert Atmosphere? (Ar or N₂) start->degas reagents Reagent Purity? (Amine, Halide) start->reagents outcome Improved Yield base->outcome ligand->outcome solvent->outcome degas->outcome reagents->outcome

Caption: Key parameters for optimizing Buchwald-Hartwig amination.

Issue 3: Difficulty in Achieving Selective Sonogashira Coupling

Question: "I am performing a Sonogashira coupling on this compound and want to selectively couple at the C4 position. However, I am primarily getting reaction at the C2 position. How can I reverse this selectivity?"

Answer: Achieving C4 selectivity in Sonogashira couplings of 2,4-dihalopyridines is challenging due to the higher intrinsic reactivity of the C2 position.[2] However, it is not impossible. The outcome is highly dependent on the interplay between the palladium catalyst, the copper(I) cocatalyst (if used), the base, and the solvent.

Underlying Causality: In polyhalogenated systems, Sonogashira coupling selectivity often follows the reactivity of the halide (I > Br > Cl) and the electrophilicity of the carbon center.[14] For identical halogens, the more electrophilic site, typically C2 in pyridines, is favored. To override this, reaction conditions must be found that either sterically favor the C4 position or alter the mechanism to favor a different pathway.

Step-by-Step Troubleshooting Protocol:

  • Catalyst and Ligand System:

    • While many Sonogashira reactions use standard catalysts like Pd(PPh₃)₄, modulating the ligand can influence selectivity. Try using a catalyst system with a lower PPh₃:Pd ratio, as this has been shown to favor C4 coupling in related systems.[2]

    • Consider copper-free Sonogashira conditions. The absence of the copper cocatalyst can sometimes alter the regiochemical outcome. This typically requires a stronger base.

  • Base and Solvent Effects:

    • The base is crucial. Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common.[15] The choice of amine can influence the equilibrium of the catalytic species.

    • Solvent polarity can significantly affect the reaction rate and selectivity.[16] A systematic screen of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, MeCN) is recommended. Inconsistent results are often reported in the literature, highlighting the substrate-dependent nature of solvent effects.[17][18]

  • Temperature and Additives:

    • As with other cross-coupling reactions, lower temperatures may favor the thermodynamically controlled product, which could be different from the kinetically favored one.

    • The addition of salts, such as tetraalkylammonium halides, can sometimes influence catalyst speciation and, consequently, regioselectivity.

ParameterCondition for C2-Selectivity (Typical)Condition to Explore for C4-Selectivity
Catalyst System Pd(PPh₃)₄, PdCl₂(PPh₃)₂ / CuI[14]Pd(OAc)₂ with low PPh₃:Pd ratio; Copper-free conditions[2]
Base Et₃N, i-Pr₂NH[15]Screen various amine bases; Stronger inorganic bases for Cu-free
Solvent THF, DMF[16]Toluene, MeCN[17][18]
Temperature Room temperature to 80 °CRoom temperature or below

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the three halogen positions on this compound?

Based on general principles of pyridine chemistry and halogen reactivity, the expected order is C4-Br ≈ C2-Br > C6-Cl. The C-Br bonds are significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[3] Between the two C-Br bonds, the C2 and C4 positions are both activated by the pyridine nitrogen. The precise reactivity can be influenced by the specific reaction conditions, but the C-Cl bond at C6 will almost always be the least reactive.[1][2]

Q2: Can I achieve selective reaction at the C6-Cl position?

Directly and selectively reacting at the C6-Cl position in the presence of two more reactive C-Br bonds is extremely difficult with standard cross-coupling methods. A more viable strategy would be to first functionalize both the C2 and C4 positions and then subject the resulting 2,4-disubstituted-6-chloropyridin-3-amine to more forcing reaction conditions (e.g., higher temperatures, stronger bases, more active catalyst systems) to react the C-Cl bond.

Q3: How does the C3-amino group influence the regioselectivity?

The C3-amino group is an electron-donating group. It can influence the electronic properties of the adjacent C2 and C4 positions. Furthermore, its ability to act as a directing group or to chelate to the metal catalyst should not be overlooked, although this is less common for a simple amino group compared to, for example, a picolinamide. It can also affect the solubility and basicity of the molecule.

Q4: Are there alternatives to palladium-catalyzed reactions for selective functionalization?

Yes. For certain transformations, nucleophilic aromatic substitution (SₙAr) can be highly regioselective. Given the electronic activation at the C2, C4, and C6 positions, a strong nucleophile might selectively displace one of the halogens.[19][20] The outcome would depend on the nucleophile and reaction conditions. Generally, the most electron-deficient position is attacked, and the halide that is a better leaving group is displaced. This can sometimes provide a complementary selectivity profile to cross-coupling reactions.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Google Books.
  • Role of the base in Buchwald-Hartwig amination. PubMed.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
  • Suzuki reaction. Wikipedia.
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • The Role of the Base in Buchwald-Hartwig Amination. Request PDF - ResearchGate.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Request PDF - ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Publishing.
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.

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Technical Support Center: Managing the Solubility of 2,4-Dibromo-6-chloropyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dibromo-6-chloropyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and actionable troubleshooting protocols for managing the solubility of this compound in organic solvents. Our goal is to equip you with the knowledge to overcome common solubility challenges, ensuring the integrity and success of your experiments.

Compound Overview and Physicochemical Properties

This compound is a halogenated pyridine derivative. Such multi-halogenated aromatic systems often present solubility challenges due to their crystalline nature and specific intermolecular interactions. Understanding its fundamental properties is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₅H₃Br₂ClN₂[1]
Molecular Weight 286.35 g/mol [1]
Appearance Solid (Form may vary)[2]
InChI Key LXCKKZBYYPOUDA-UHFFFAOYSA-N[2]
General Polarity Expected to be moderately polar to nonpolarInferred from structure

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound.

Q1: What is the best initial solvent to try for dissolving this compound?

A1: For a compound with unknown solubility, a systematic approach is best.[3] Start with small-scale tests using common laboratory solvents. Given the structure—a halogenated pyridine with an amine group—polar aprotic solvents are excellent starting points.

  • Primary Recommendation: Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These are powerful, versatile solvents for many organic molecules and are a good starting point for creating concentrated stock solutions.[3][4]

  • Secondary Options: If your experimental system is incompatible with DMSO or DMF, consider other polar solvents such as tetrahydrofuran (THF) , acetonitrile (ACN) , or ethyl acetate . Alcohols like methanol or ethanol can also be effective.[4]

  • Nonpolar Solvents: Solvents like hexanes , toluene , or dichloromethane (DCM) are less likely to be effective unless the compound is highly nonpolar, but they should be included in a comprehensive screening.[4]

Q2: My compound is not dissolving at room temperature. What should I do?

A2: If initial attempts at room temperature fail, you can employ energy input to overcome the lattice energy of the solid.

  • Gentle Heating: Warm the solution gently. For many compounds, solubility increases with temperature.[5] Use a water bath with incremental temperature increases (e.g., to 30-50°C). Caution: Always monitor for signs of degradation, such as a color change.[3] Prolonged or excessive heat can be detrimental.

  • Sonication: Use a bath sonicator. The ultrasonic waves can help break apart solid aggregates and increase the rate of dissolution. This is often used in conjunction with gentle warming.[3]

Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?

A3: This is a common problem known as "precipitation upon dilution" and occurs when the compound is poorly soluble in the final aqueous medium.

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.

  • Minimize Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible, typically <1%, as it can have off-target effects in biological assays.[3]

  • Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add a small volume of this intermediate stock to your aqueous buffer.[3]

  • Incorporate Co-solvents or Surfactants: The addition of a small amount of a biocompatible surfactant (e.g., Tween-20, SLS) or a co-solvent to the aqueous buffer can help maintain solubility.[6] However, these must be tested for compatibility with your specific experiment.

Q4: I am concerned about compound stability. How should I prepare and store my stock solutions?

A4: Proper storage is crucial to maintain the integrity of your compound.

  • Storage Temperature: Stock solutions, especially in DMSO, should generally be stored at -20°C or -80°C to minimize degradation.[3]

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can compromise compound stability and affect solubility, store stock solutions in small, single-use aliquots.[3]

  • Pre-use Check: Before use, allow the aliquot to thaw completely and warm to room temperature. Vortex it gently to ensure the compound is fully redissolved.[3]

Experimental Protocol: Systematic Solubility Assessment

To quantitatively determine the solubility of this compound in a specific solvent, the "shake-flask" method is a reliable standard.[7] This protocol provides a framework for obtaining accurate solubility data.

Materials
  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, ACN, Methanol, Ethanol, Ethyl Acetate, DCM, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Syringe filters (e.g., 0.22 or 0.45 µm PTFE, chemically compatible with the solvent)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 1-2 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[8]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][9] The concentration of the dissolved compound should reach a plateau over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter to remove all undissolved particles. This step is critical for accuracy.[9]

  • Quantification:

    • Gravimetric Method (Simpler, less accurate): Accurately weigh a clean, empty vial. Transfer a known volume of the filtered saturated solution to this vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial again. The difference in weight is the mass of the dissolved solute, from which solubility (e.g., in mg/mL) can be calculated.

    • Chromatographic/Spectroscopic Method (Recommended):

      • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

      • Generate a calibration curve using HPLC or UV-Vis analysis of these standards.

      • Accurately dilute a known volume of the filtered saturated solution to bring its concentration into the linear range of your calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve. Calculate the original solubility by accounting for the dilution factor.[8]

Visual Workflows and Diagrams

Visual aids can clarify complex decision-making processes and experimental workflows.

Troubleshooting Solubility Issues

G start Start: Dissolve Compound in Initial Solvent (e.g., DMSO) is_dissolved Is the compound fully dissolved? start->is_dissolved success Success: Prepare Aliquots and Store at -20°C / -80°C is_dissolved->success Yes troubleshoot Troubleshooting Options is_dissolved->troubleshoot No heat Apply Gentle Heat (30-50°C) troubleshoot->heat sonicate Sonicate troubleshoot->sonicate check_dissolved_again Is it dissolved now? heat->check_dissolved_again sonicate->check_dissolved_again check_dissolved_again->success Yes try_another_solvent Try an Alternative Solvent (e.g., DMF, ACN, THF) check_dissolved_again->try_another_solvent No try_another_solvent->start

Caption: A troubleshooting workflow for dissolving this compound.

Experimental Workflow for Solubility Screening

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_result 5. Result prep Add excess compound to a known volume of solvent in a vial equil Agitate at constant temperature for 24-48 hours prep->equil sep Filter supernatant through a 0.22 µm syringe filter equil->sep quant Analyze filtrate via HPLC or UV-Vis against a calibration curve sep->quant result Calculate Solubility (e.g., in mg/mL or µM) quant->result

Sources

"preventing homocoupling in cross-coupling reactions of 2,4-Dibromo-6-chloropyridin-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2,4-Dibromo-6-chloropyridin-3-amine. This document provides in-depth troubleshooting strategies, field-proven protocols, and answers to frequently asked questions (FAQs) to help you minimize side reactions, particularly homocoupling, and achieve high yields of your desired products.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science due to its multiple functionalization points. However, its polyhalogenated and electron-rich nature presents unique challenges in palladium-catalyzed cross-coupling reactions. The primary obstacle is often the formation of undesired homocoupled byproducts, which complicates purification and reduces the yield of the target molecule.

This guide is structured to address these challenges head-on, providing both the fundamental principles and actionable protocols to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this substrate.

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid/ester. What is the primary cause?

A1: This is the most common form of homocoupling and is primarily caused by two factors: the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2][3]

  • Oxygen-Mediated Pathway : Dissolved oxygen in your reaction solvent can react with the active Pd(0) catalyst to form a palladium peroxo complex.[4] This complex readily reacts with two molecules of your organoboron reagent to produce the homocoupled dimer, regenerating a palladium species that may or may not efficiently re-enter the desired catalytic cycle.[4] This side reaction is often accelerated by the presence of a base.[5]

  • Pd(II) Precatalyst Pathway : If you use a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the precatalyst must be reduced in situ to the active Pd(0) species.[6] This reduction can be accomplished by various species in the reaction, but often, two equivalents of the organoboron reagent are consumed to produce one equivalent of the homocoupled dimer and the required Pd(0) catalyst.[6][7]

Q2: My reaction is producing a bipyridine byproduct (dimer of this compound). Why is this happening?

A2: Homocoupling of the aryl halide is less common than boronic acid homocoupling but can occur under certain conditions. This is often promoted by high temperatures, high catalyst loading, or specific ligand/base combinations. It can also be a sign of a sluggish transmetalation step in the main catalytic cycle. If the transmetalation is slow, the Ar-Pd(II)-X intermediate has a longer lifetime and may undergo side reactions.

Q3: My substrate has two bromine atoms and one chlorine atom. Which position is most reactive, and how can I achieve selective coupling?

A3: The relative reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition is a cornerstone of selective cross-coupling.[8] The established order of reactivity is C–I > C–Br > C–OTf >> C–Cl.[9]

For this compound, the reactivity order is: C4–Br > C2–Br >> C6–Cl .

  • C4-Br vs. C2-Br : Both are C-Br bonds, but the C4 position is generally more reactive in standard Suzuki, Sonogashira, or Buchwald-Hartwig couplings due to a combination of electronic and steric factors. It is less sterically hindered than the C2 position, which is flanked by the amine and the C3 position.

  • C-Br vs. C-Cl : The C-Br bonds are significantly more reactive than the C-Cl bond.[8][10] This allows for excellent chemoselectivity, enabling you to perform a cross-coupling reaction at one or both bromine positions while leaving the C-Cl bond intact for subsequent transformations.[8] Achieving mono- versus di-substitution at the bromine positions requires careful control of stoichiometry (using ~1.0 equivalent of the coupling partner for mono-substitution) and reaction time.

Troubleshooting Guide: A Systematic Approach to Eliminating Homocoupling

Use this guide to systematically diagnose and resolve issues with homocoupling in your reactions.

The Core Problem: Competing Reaction Pathways

The fundamental challenge is to ensure the rate of the desired cross-coupling catalytic cycle is significantly faster than the rates of the parasitic homocoupling pathways.

cluster_main Desired vs. Undesired Pathways cluster_side Undesired Homocoupling reagents Aryl Halide (Ar-X) + Organometallic (R-M) product Desired Product (Ar-R) reagents->product Cross-Coupling (FAST - GOAL) homo_rm R-R (e.g., Biaryl from Boronic Acid) reagents->homo_rm Homocoupling (Slow) homo_arx Ar-Ar (Aryl Halide Dimer) reagents->homo_arx Homocoupling (Slow)

Caption: The goal is to maximize the rate of the desired cross-coupling reaction, making the undesired homocoupling pathways kinetically insignificant.

The Reaction Atmosphere: Eliminate Oxygen

Oxygen is the most common culprit for the homocoupling of organoboron reagents.[2][3][11] Rigorous exclusion of oxygen is the single most critical step you can take.

  • Problem : Your reaction mixture is not properly deoxygenated. Standard purging with a needle may not be sufficient.

  • Solution : Employ more effective degassing techniques.

    • Sparging : Bubble an inert gas (Argon or Nitrogen) through your solvent(s) for 30-60 minutes before adding reagents. Then, maintain a positive pressure of inert gas over the reaction mixture.

    • Freeze-Pump-Thaw : For the most sensitive reactions, this is the gold standard. The solvent is frozen with liquid nitrogen, the flask headspace is evacuated under high vacuum, and the solvent is then thawed. This cycle should be repeated at least three times to remove virtually all dissolved gases.[1][2]

The Palladium Source: Start with Pd(0)

Using a Pd(II) precatalyst forces the reaction to consume a sacrificial reductant, which is often your valuable organometallic reagent.

  • Problem : Using Pd(OAc)₂ or PdCl₂(dppf) leads to initial consumption of the boronic acid/ester for reduction to Pd(0), generating homocoupled byproduct.[6]

  • Solutions :

    • Switch to a Pd(0) Precatalyst : Use a source that is already in the active oxidation state, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] This eliminates the problematic in situ reduction step.

    • Add a Mild Reducing Agent : If you must use a Pd(II) source, add 1-2 equivalents of a mild reducing agent like potassium formate (HCO₂K).[1][7][12] This will reduce the Pd(II) to Pd(0) preferentially, sparing your organometallic reagent.

The Ligand: Accelerate the Main Cycle

The ligand's job is to stabilize the palladium center and modulate its reactivity. The right ligand accelerates the key steps of the desired cycle (oxidative addition and reductive elimination), making it kinetically dominant over side reactions.[1]

  • Problem : The chosen ligand (e.g., PPh₃) is not effective enough, leading to a slow catalytic cycle that allows time for homocoupling to occur.

  • Solution : Use bulky, electron-rich phosphine ligands. These are known to dramatically accelerate the rate-limiting steps in many cross-coupling reactions.

    • For Suzuki & Buchwald-Hartwig : Buchwald-type biaryl phosphine ligands are the state-of-the-art. They promote efficient oxidative addition of the aryl halide and rapid reductive elimination to release the product.

    • For Sonogashira : While PPh₃ is common, more specialized phosphine ligands can be beneficial, especially for challenging substrates.

Ligand ExampleClassKey Advantage for Preventing Homocoupling
SPhos, XPhos, RuPhos Buchwald Biaryl PhosphinesExtremely bulky and electron-rich; dramatically accelerates reductive elimination, shortening the catalyst's lifetime in the Pd(II) state and minimizing side reactions.[13][14]
P(t-Bu)₃ Bulky AlkylphosphineHighly electron-donating; promotes rapid oxidative addition, especially for less reactive aryl chlorides (if targeting the C-Cl bond later).
Xantphos Bidentate (Wide Bite Angle)Can stabilize the catalytic species and prevent palladium black precipitation, maintaining high catalytic activity throughout the reaction. Often used in Buchwald-Hartwig aminations.[15]
Base and Solvent: Fine-Tuning the Environment

The base activates the organometallic partner (especially in Suzuki coupling) and the solvent influences the solubility, stability, and reactivity of all components.[5][16]

  • Problem : The chosen base/solvent combination is too harsh, causing degradation of reagents, or too weak, leading to a slow transmetalation step.

  • Solution : Screen a matrix of conditions. There is no single "best" combination; it is highly substrate-dependent.

    • Bases : For Suzuki reactions, inorganic bases are common. K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃ or Na₂CO₃ for challenging substrates as they are stronger and can break up boronic acid anhydrides (boroxines).[1] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are standard.

    • Solvents : Anhydrous, aprotic solvents are preferred. Dioxane, Toluene, and THF are excellent choices. Sometimes, a co-solvent of water is required for Suzuki reactions to help solubilize the inorganic base, but ensure it is thoroughly degassed.

Experimental Protocols

Protocol 1: Low-Homocoupling Suzuki-Miyaura Reaction

This protocol is designed as a robust starting point for coupling an arylboronic acid with this compound at the more reactive C4 position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 eq)

  • Anhydrous, degassed Toluene/Water (10:1 v/v)

Procedure:

  • Vessel Preparation : Oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Adding Solids : To the flask, under a positive flow of inert gas, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Inert Atmosphere Cycle : Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with inert gas. Repeat this cycle a total of three times.

  • Catalyst/Ligand Premixing (Optional but Recommended) : In a separate glovebox or Schlenk tube, premix the Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent. This can help ensure consistent catalyst activation.

  • Solvent Addition : Add the degassed Toluene/Water solvent mixture to the main reaction flask via syringe.

  • Catalyst Addition : Add the catalyst/ligand (or the premixed solution) to the reaction mixture under a positive flow of inert gas.

  • Reaction : Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the mono-coupled product. Avoid excessively long reaction times to prevent potential di-substitution.

Pro-Tip from a Senior Application Scientist: Pre-heating the mixture of the aryl halide, base, and solvent for about 10-15 minutes at the reaction temperature before adding the catalyst and boronic acid can sometimes improve results. This ensures all components are well-dissolved and the temperature is stable.

Visualizing the Solution: A Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and resolving high homocoupling.

G start High Homocoupling Observed q_atmosphere Is reaction under strictly inert atmosphere? start->q_atmosphere sol_atmosphere Action: Improve Degassing - Use Freeze-Pump-Thaw - Ensure positive inert gas pressure q_atmosphere->sol_atmosphere No q_pd_source What is the Pd source? q_atmosphere->q_pd_source Yes sol_atmosphere->q_pd_source Re-run is_pd2 Pd(II) (e.g., Pd(OAc)₂) q_pd_source->is_pd2 is_pd0 Pd(0) (e.g., Pd₂(dba)₃) q_pd_source->is_pd0 sol_pd_source Action: 1. Switch to a Pd(0) precatalyst. 2. Add a mild reducing agent (e.g., 1-2 eq. potassium formate). is_pd2->sol_pd_source q_ligand Are reaction conditions (ligand, base, solvent) optimized? is_pd0->q_ligand sol_pd_source->q_ligand Re-run sol_optimize Action: Screen Conditions - Use bulky, electron-rich ligands (SPhos, etc.). - Screen bases (K₃PO₄, Cs₂CO₃). - Vary solvent system. q_ligand->sol_optimize No end Homocoupling Minimized q_ligand->end Yes sol_optimize->end Re-run

Caption: A systematic decision tree for troubleshooting homocoupling in cross-coupling reactions.

References
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • PubMed. (2006). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Retrieved from [Link]

  • National Institutes of Health. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Newman, S. G., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Cooperative Catalysis Conditions. Accounts of Chemical Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Retrieved from [Link]

  • ResearchGate. (2010). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 2,4-Dibromo-6-chloropyridin-3-amine. This document provides researchers, scientists, and drug development professionals with in-depth FAQs and troubleshooting guides for detecting and quantifying impurities in this critical pharmaceutical intermediate. Our approach is grounded in established scientific principles and regulatory expectations to ensure data integrity and product quality.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analytical development and quality control of this compound.

Q1: What are the most probable impurities I should expect to find in my this compound samples?

A1: Impurities can originate from the manufacturing process, degradation, or storage.[1] A scientific appraisal of the likely synthetic routes and the molecule's chemical nature allows us to predict potential impurities.[2] These are broadly classified as organic, inorganic, and residual solvents.[1]

For this compound, you should anticipate:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Partially reacted molecules from the synthetic pathway.[1]

    • By-products: Resulting from side reactions, such as:

      • Isomeric Impurities: E.g., other positional isomers of dibromo-chloro-aminopyridine.

      • Over-brominated Species: E.g., tribromo-chloro-aminopyridine, which can occur if bromination is not carefully controlled.[3]

      • Under-brominated Species: E.g., mono-bromo-chloro-aminopyridine.

  • Degradation Products:

    • Hydrolysis Products: The amine or halogen substituents may be susceptible to hydrolysis under acidic or basic conditions, potentially forming hydroxylated pyridines.

    • Oxidative Degradants: The aromatic amine is a potential site for oxidation.

    • Photolytic Degradants: Exposure to light, particularly UV, can induce degradation.[4]

The best approach to definitively identify these is through a forced degradation study .[4][5]

Q2: Which analytical technique is the best starting point for impurity profiling?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most effective and widely used initial technique.[6][7]

  • Why HPLC? Its versatility in separating a wide range of non-volatile organic compounds makes it ideal for profiling process-related impurities and degradation products.[6] The chromophoric nature of the pyridine ring allows for sensitive detection using a UV detector.[6] Modern HPLC methods, especially when coupled with mass spectrometry (LC-MS), have become fundamental for identifying low-level impurities.[6]

Q3: I need to develop a stability-indicating HPLC method. What are the key steps?

A3: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the drug substance's quality over time.[5] The key is to demonstrate specificity : the ability to measure the analyte unequivocally in the presence of other components like impurities and degradants.[8][9]

The workflow involves:

  • Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[4][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Method Development: Develop an HPLC method that separates the main peak (this compound) from all process impurities and newly formed degradation peaks. Pay close attention to mobile phase composition (pH, organic solvent ratio) and column chemistry (e.g., C18).

  • Method Validation: Validate the method according to International Council for Harmonisation (ICH) guidelines.[8][12][13] This involves assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[14]

Workflow for Developing a Stability-Indicating Method

G cluster_0 Phase 1: Degradation & Discovery cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation a API Sample of This compound b Forced Degradation (Acid, Base, H2O2, Heat, Light) a->b Stress Conditions c Generate Degraded Samples b->c d Initial HPLC Method Scouting (Column, Mobile Phase) c->d e Analyze Degraded Samples d->e f Optimize Resolution (Gradient, pH, Temperature) e->f Assess Peak Separation f->e Iterate g Finalized Method f->g h ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, etc.) g->h i Validated Stability-Indicating Method h->i

Caption: Logical workflow for stability-indicating method development.

Q4: When should I use Gas Chromatography-Mass Spectrometry (GC-MS) instead of LC-MS?

A4: The choice depends on the properties of the impurities you are targeting.

  • Use GC-MS for:

    • Volatile and Semi-Volatile Impurities: This is the primary application of GC.[7][15]

    • Residual Solvents: GC, particularly with a headspace autosampler, is the gold standard for identifying and quantifying residual solvents from the manufacturing process.

    • Thermally Stable Impurities: The impurity must be able to be vaporized in the GC inlet without decomposing.[16]

  • Use LC-MS for:

    • Non-Volatile and Thermally Labile Impurities: This covers the majority of process-related impurities and degradation products for a molecule like this.[6]

    • Polar Compounds: HPLC is better suited for separating polar molecules that are not easily vaporized.

    • Primary Impurity Profiling: LC-MS is generally the more powerful and versatile tool for initial impurity profiling of drug substances.[6][17]

Q5: I've detected an unknown impurity. How do I determine its structure?

A5: Structural elucidation is a multi-step process combining separation and spectroscopic techniques.[17]

  • Obtain Mass Data (LC-MS): The first step is to determine the molecular weight of the impurity using LC-MS. The high-resolution mass spectrometry (HRMS) data can provide a molecular formula.[6]

  • Isolate the Impurity (Preparative HPLC): If the impurity is present at a sufficient level (typically >0.10% as per ICH guidelines), use preparative HPLC to isolate a pure fraction.[18]

  • Structural Elucidation (NMR): The isolated impurity is then analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is the most powerful tool for unequivocally determining the chemical structure of a small organic molecule.[19]

Q6: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

A6: The ICH Q3A(R2) guideline provides a clear framework for impurities in new drug substances.[1][18] The thresholds are based on the maximum daily dose (MDD) of the final drug product. Assuming a typical MDD, the general thresholds are:

ThresholdLevelRequirement
Reporting ≥ 0.05%Any impurity at or above this level must be reported in a regulatory submission.[18]
Identification > 0.10%The structure of any impurity exceeding this level must be determined.[18]
Qualification > 0.15%Toxicological data is required to demonstrate the safety of any impurity above this level.[18]

Note: These thresholds can vary based on the specific drug's daily dose. Always refer to the current ICH guidelines for definitive values.[2][18]

Troubleshooting Guides by Technique
High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Analyte

  • Possible Cause (Causality):

    • Secondary Interactions: The basic amine group on the pyridine ring can interact with acidic residual silanol groups on the surface of the C18 silica packing material. This causes peak tailing.

    • Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion. For an amine, a low pH (<4) ensures it is fully protonated and behaves consistently.

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing broad or fronting peaks.

  • Suggested Solutions:

    • Adjust Mobile Phase pH: Add a buffer (e.g., phosphate) or an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to maintain a low pH (e.g., pH 2.5-3.5). This ensures the amine is consistently protonated.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanol groups to reduce tailing for basic compounds.

    • Reduce Sample Concentration: Dilute the sample and reinject. Confirm that the peak shape improves.

Issue 2: Impurity Peak Co-elutes with the Main Peak

  • Possible Cause (Causality): The chromatographic conditions do not provide sufficient selectivity to resolve the two compounds. The impurity may be structurally very similar to the main compound (e.g., an isomer).

  • Suggested Solutions:

    • Modify the Mobile Phase:

      • Change the organic solvent (e.g., from acetonitrile to methanol, or vice-versa). Methanol and acetonitrile have different selectivities and can alter elution order.

      • Adjust the mobile phase pH. Changing the ionization state of the analyte or impurity can significantly impact retention and resolution.

    • Change the Stationary Phase: Switch to a column with a different chemistry (e.g., a Phenyl-Hexyl or a Cyano phase) to introduce different separation mechanisms (e.g., pi-pi interactions).

    • Adjust the Temperature: Lowering or raising the column temperature can sometimes improve the resolution between closely eluting peaks.

Troubleshooting Logic for HPLC Peak Tailing

G start Problem: Peak Tailing Observed q1 Is the column old or performance degraded? start->q1 a1 Replace Column q1->a1 Yes q2 Is the mobile phase pH controlled and low (e.g., < 4)? q1->q2 No end Peak Shape Improved a1->end a2 Add 0.1% Formic Acid or a buffer to the mobile phase q2->a2 No q3 Is the sample concentration too high? q2->q3 Yes a2->q3 a3 Dilute sample 10-fold and re-inject q3->a3 Yes q3->end No/Unresolved a3->end

Caption: A decision tree for troubleshooting HPLC peak tailing.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: No Peak or Very Small Peak for the Analyte/Impurity

  • Possible Cause (Causality):

    • Low Volatility: this compound has a relatively high molecular weight (286.35 g/mol ) and polarity due to the amine group, making it poorly volatile.[20] It may not vaporize efficiently in the GC inlet.

    • Thermal Degradation: The compound may be degrading in the hot GC inlet rather than vaporizing intact.

    • Adsorption: The polar amine group can adsorb to active sites within the GC inlet liner or column, preventing it from reaching the detector.

  • Suggested Solutions:

    • Use a Derivatization Agent: React the amine group with a silylating agent (e.g., BSTFA) to replace the polar N-H protons with non-polar trimethylsilyl (TMS) groups. This increases volatility and thermal stability.

    • Optimize Inlet Temperature: Lower the inlet temperature in increments (e.g., from 250 °C down to 200 °C) to find a balance where the compound vaporizes without significant degradation.

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated glass liner to minimize active sites for adsorption.

Experimental Protocols
Protocol 1: Generic Gradient HPLC-UV Method for Impurity Profiling

This method serves as a robust starting point for separating this compound from its potential impurities.

ParameterRecommended ConditionRationale
Column High-Purity C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention and resolution for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the amine is protonated, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minutesA broad gradient is essential for eluting both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmThe pyridine ring system strongly absorbs UV light.
Injection Vol. 10 µLA standard volume to avoid column overload.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution.

System Suitability Test (SST): Before running samples, inject a standard solution five times. The %RSD for the main peak area should be ≤ 2.0%, and the USP tailing factor should be ≤ 1.5.[8]

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study as mandated by ICH guidelines.[4][21]

  • Prepare Stock Solution: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix stock solution with 1N HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix stock solution with 1N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[22]

  • Thermal Degradation: Store the solid powder in an oven at 105 °C for 48 hours. Also, heat the stock solution at 60 °C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light for 7 days.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a target concentration of ~0.1 mg/mL and analyze using the developed HPLC method alongside an untreated control sample.

References
  • AMSbiopharma. (2025, July 22).
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15).
  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients.
  • Analytical methods valid
  • Medistri SA. (2024, August 12).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances.
  • AIFA. (2022, May 20).
  • Regulatory aspects of Impurity profiling. (2020, December 15). ijdra.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2025, August 7).
  • Forced Degradation Studies Research Articles - Page 1. R Discovery.
  • Benchchem.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • CONICET.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Sigma-Aldrich. This compound.
  • ChemicalBook. 5-Bromo-6-chloropyridin-3-amine | 130284-53-6.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6).
  • Benchchem. Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine.
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 13).
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 11). Scilit.
  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). NIH.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Structural Elucidation of Cryptic Algaecides in Marine Algal-Bacterial Symbioses by NMR Spectroscopy and MicroED. (2021, December 10). PubMed Central.
  • Determination of six nitrosamine impurities in angiotensin II receptor blocker drugs by LC-MS/MS.
  • Amerigo Scientific. This compound.
  • Sigma-Aldrich. This compound AldrichCPR.
  • BLDpharm. 1299607-83-2|this compound.

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Technical Support Center: Strategies for the Selective Functionalization of 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of 2,4-Dibromo-6-chloropyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging building block. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of achieving regioselective modifications on this polysubstituted pyridine.

Understanding the Substrate: Reactivity and Selectivity

This compound is a highly functionalized pyridine ring, presenting multiple sites for modification. The inherent electronic properties of the pyridine ring, coupled with the inductive and steric effects of the halogen and amine substituents, dictate the reactivity of each position. Generally, the order of reactivity for palladium-catalyzed cross-coupling reactions is expected to be C4-Br > C2-Br > C6-Cl. This is due to the relative bond strengths (C-Br vs. C-Cl) and the electronic environment of each position. The amine group at C3 further influences the electronic distribution within the ring, impacting the oxidative addition step in catalytic cycles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the experimental process.

Issue 1: Poor or No Conversion in Suzuki-Miyaura Coupling at the C4 Position.

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid to functionalize the C4 position of this compound, but I am observing low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Several factors can contribute to poor conversion in Suzuki-Miyaura couplings with this substrate. Here’s a systematic approach to troubleshooting:

  • Catalyst System:

    • Palladium Precursor: While Pd(PPh₃)₄ is a common choice, it may not be optimal for this electron-rich substrate. Consider using more active catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with appropriate phosphine ligands.

    • Ligand Choice: The choice of ligand is critical. For electron-rich aryl halides, bulky and electron-rich phosphine ligands are often more effective. Experiment with ligands such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition step and stabilize the active palladium species.

  • Base:

    • The choice and strength of the base are crucial for the transmetalation step.[1][2] If you are using a weak base like Na₂CO₃ or K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄. The proper base can facilitate the formation of the boronate species, which is essential for efficient transmetalation.

  • Solvent:

    • The reaction is often performed in a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water). Ensure your organic solvent is anhydrous and degassed to prevent catalyst deactivation. The water quality is also important; use deionized, degassed water.

  • Reaction Temperature:

    • While many Suzuki reactions proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition. If you are already at a high temperature, try a slightly lower temperature with a more active catalyst system.

  • Boronic Acid Quality:

    • Ensure your boronic acid is pure and not degraded. Boronic acids can undergo dehydration to form boroxines, which are often less reactive.

Workflow for Optimizing C4-Selective Suzuki Coupling

start Low C4 Suzuki Coupling Yield catalyst Evaluate Catalyst System (Pd source + Ligand) start->catalyst base Optimize Base (Strength and Solubility) catalyst->base If no improvement success Improved Yield catalyst->success Improvement solvent Check Solvent Quality (Anhydrous & Degassed) base->solvent If no improvement base->success Improvement temp Adjust Temperature solvent->temp If no improvement solvent->success Improvement boronic Verify Boronic Acid Quality temp->boronic If no improvement temp->success Improvement boronic->success Improvement

Caption: Decision workflow for troubleshooting low-yield C4 Suzuki coupling.

Issue 2: Lack of Regioselectivity - Mixture of C2 and C4 Functionalization.

Question: I am trying to selectively functionalize the C4 position, but I am getting a mixture of products with substitution at both C2 and C4. How can I improve the selectivity for the C4 position?

Answer:

Achieving high regioselectivity is a common challenge with polyhalogenated pyridines. Here's how to enhance selectivity for the C4 position:

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for oxidative addition at the more reactive C4-Br bond is lower than at the C2-Br bond. By using a lower temperature, you can favor the kinetic product.

  • Ligand Steric Hindrance: Employing bulkier phosphine ligands can enhance selectivity. The steric bulk around the palladium center can lead to a preference for oxidative addition at the less sterically hindered C4 position. Ligands like XPhos or tBuXPhos are good candidates.

  • Reaction Time: Monitor the reaction closely. Shorter reaction times may favor the formation of the C4-substituted product. Prolonged reaction times, especially at higher temperatures, can lead to the formation of the disubstituted product.

Table 1: Conditions for Enhancing C4-Selectivity in Cross-Coupling Reactions

ParameterCondition for High C4-SelectivityRationale
Temperature Lower (e.g., 60-80 °C)Favors kinetic product formation at the more reactive C4-Br bond.
Ligand Bulky (e.g., XPhos, SPhos)Steric hindrance disfavors reaction at the more hindered C2 position.
Reaction Time ShorterMinimizes the formation of di-substituted and C2-substituted byproducts.
Issue 3: Difficulty in Achieving C2 Functionalization after C4 is Substituted.

Question: I have successfully functionalized the C4 position and now want to introduce a different group at the C2 position via a Sonogashira coupling, but the reaction is sluggish. What modifications should I consider?

Answer:

Once the C4 position is functionalized, the electronic properties of the ring are altered, which can affect the reactivity of the remaining C2-Br bond. Here are some strategies to promote the reaction at C2:

  • Catalyst System for Sonogashira Coupling: The Sonogashira reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[3][4]

    • Palladium Source: Pd(PPh₃)₂Cl₂ is a common choice.

    • Copper(I) Source: CuI is the standard co-catalyst. Ensure it is fresh and of high purity.

    • Ligand: Additional phosphine ligands can be beneficial.

  • Base: A strong amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used and often serves as the solvent or co-solvent.[4]

  • Solvent: Anhydrous and deoxygenated solvents like THF or DMF are suitable.

  • Temperature: The reaction may require higher temperatures compared to the initial C4 functionalization due to the potentially reduced reactivity of the C2-Br bond.

Frequently Asked Questions (FAQs)
Q1: What is the general order of halide reactivity in this compound for palladium-catalyzed cross-coupling reactions?

The general order of reactivity is C4-Br > C2-Br > C6-Cl. This is based on a combination of factors including carbon-halogen bond strength and the electronic environment of each position on the pyridine ring.

Q2: Can I perform a Buchwald-Hartwig amination on this substrate? At which position would it likely occur?

Yes, a Buchwald-Hartwig amination is a viable transformation for this substrate.[5][6][7][8][9] Given the reactivity trend, the initial amination would be expected to occur selectively at the C4 position. To achieve this, you would use a palladium catalyst with a suitable ligand (e.g., BINAP) and a strong base like sodium tert-butoxide.[5][6]

Q3: Are there any protecting group strategies I should consider for the amine at the C3 position?

The amine at the C3 position can potentially coordinate to the palladium catalyst, influencing its activity. While many cross-coupling reactions can proceed without protecting the amine, in cases of low yield or catalyst deactivation, protection may be necessary. Common protecting groups for anilines, such as Boc or Ac, can be employed. However, the deprotection step should be considered in your overall synthetic plan.

Q4: How can I achieve functionalization at the C6-Cl position?

Functionalizing the C6-Cl position is the most challenging due to the stronger C-Cl bond. This typically requires more forcing reaction conditions after the C4 and C2 positions have been functionalized. You will likely need a highly active catalyst system, such as those employing N-heterocyclic carbene (NHC) ligands, and higher reaction temperatures.

Reaction Scheme: Stepwise Functionalization

start This compound step1 C4-Functionalization (e.g., Suzuki, R1-B(OH)2) start->step1 intermediate1 4-R1-2-Bromo-6-chloropyridin-3-amine step1->intermediate1 step2 C2-Functionalization (e.g., Sonogashira, R2-acetylene) intermediate1->step2 intermediate2 4-R1-2-R2-6-chloropyridin-3-amine step2->intermediate2 step3 C6-Functionalization (e.g., Buchwald-Hartwig, R3-NH2) intermediate2->step3 final_product 4-R1-2-R2-6-R3-pyridin-3-amine step3->final_product

Caption: A general stepwise approach to the selective functionalization of this compound.

Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and Cs₂CO₃ (3.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(OAc)₂ (0.05 eq.) and SPhos (0.10 eq.).

  • Add anhydrous, degassed 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Subsequent Sonogashira Coupling at the C2-Position
  • To a flame-dried Schlenk flask, add the 4-substituted-2-bromo-6-chloropyridin-3-amine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine (2:1 ratio).

  • Add the terminal alkyne (1.5 eq.) dropwise.

  • Stir the reaction at room temperature or gentle heat (40-50 °C) overnight, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

References
  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of chemical research, 33(3), 205-215.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49.
  • ChemLibre Texts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Regioselective Reactivity of 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Polysubstituted Pyridine Core

In the landscape of heterocyclic chemistry, polysubstituted pyridines are indispensable scaffolds for the construction of agrochemicals and pharmaceuticals. Among these, 2,4-Dibromo-6-chloropyridin-3-amine stands out as a particularly versatile, yet complex, building block. Its dense functionalization—an electron-donating amine and three distinct halogen atoms on an electron-deficient pyridine core—presents both a challenge and an opportunity for synthetic chemists. The primary challenge lies in achieving regioselective functionalization, while the opportunity resides in the potential for sequential, site-selective reactions to rapidly build molecular complexity.

This guide provides an in-depth comparison of the reactivity of this compound with that of structurally related, less-substituted pyridines. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles that govern its reactivity in key synthetic transformations. By understanding the causality behind experimental outcomes, researchers can harness the unique chemical behavior of this substrate to accelerate discovery programs.

The Electronic & Steric Landscape: A Tale of Competing Influences

The reactivity of any polyhalogenated pyridine is a direct consequence of the electronic tug-of-war between the ring nitrogen and its substituents. In this compound, this interplay is especially nuanced.

  • The Pyridine Nitrogen: As an sp²-hybridized nitrogen within an aromatic ring, it is inherently electronegative. It exerts a powerful inductive electron-withdrawing effect, reducing the electron density primarily at the C2, C4, and C6 positions (ortho and para). This makes these positions highly electrophilic and thus activated towards both nucleophilic aromatic substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]

  • The Amino Group (C3): The amine at the C3 position is a strong electron-donating group through resonance. While it increases the overall electron density of the ring, its most significant impact is on the steric environment of the adjacent C2 and C4 positions. This steric hindrance can play a crucial role in directing incoming reagents or catalysts to less-congested sites.

  • The Halogens (C2-Br, C4-Br, C6-Cl): All three halogens are inductively electron-withdrawing, further enhancing the electrophilicity of the ring. However, their reactivity as leaving groups in cross-coupling reactions is not equal. The bond dissociation energies follow the trend C-Br < C-Cl, making the C-Br bonds inherently more susceptible to oxidative addition by a palladium(0) catalyst.[2][3]

This complex substitution pattern sets up a fascinating regioselectivity puzzle: with three activated positions (C2, C4, C6) and two types of halogens, which site will react preferentially under a given set of conditions?

G cluster_0 Electronic & Steric Factors Governing Reactivity Pyridine Core Pyridine Core Activated Positions (C2, C4, C6) Activated Positions (C2, C4, C6) Pyridine Core->Activated Positions (C2, C4, C6) Inductive Effect Substituents Substituents C-X Bond Strength (Br > Cl) C-X Bond Strength (Br > Cl) Substituents->C-X Bond Strength (Br > Cl) Halogen Identity Steric Hindrance at C2/C4 Steric Hindrance at C2/C4 Substituents->Steric Hindrance at C2/C4 C3-Amine Group Reactivity Outcome Reactivity Outcome Activated Positions (C2, C4, C6)->Reactivity Outcome C-X Bond Strength (Br > Cl)->Reactivity Outcome Steric Hindrance at C2/C4) Steric Hindrance at C2/C4) Steric Hindrance at C2/C4)->Reactivity Outcome

Caption: Factors influencing the regioselectivity of this compound.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds.[4][5][6] The performance of this compound in these reactions is best understood by comparing it to simpler analogues.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures.[7][8] When applied to polyhalogenated pyridines, regioselectivity becomes the paramount concern.

Analysis: For this compound, the two C-Br bonds are significantly more reactive than the C-Cl bond. Therefore, initial coupling will occur exclusively at either the C2 or C4 position. The choice between C2 and C4 is subtle and can be influenced by the catalyst system. Bulky phosphine ligands on the palladium catalyst may favor coupling at the less sterically hindered C4 position. In contrast, simpler substrates like 2,6-dichloropyridine will react preferentially at one of the two equivalent C-Cl bonds. The introduction of an amino group, as in 6-Chloropyridin-3-amine, activates the C6 position, making it a more reliable substrate than a simple chloropyridine.[9][10]

Comparative Data Summary: Suzuki-Miyaura Coupling

SubstrateReactive Position(s)Typical ConditionsExpected Outcome & Rationale
This compound C2-Br, C4-BrPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °CMonosubstitution at C4 or C2. C-Br bonds are more reactive than C-Cl. Selectivity between C2/C4 depends on sterics and ligand choice.
2,6-Dichloropyridine C2-Cl, C6-ClPd₂(dba)₃, SPhos, K₃PO₄, Toluene, 100 °CMonosubstitution at C2/C6. Requires more forcing conditions and specialized ligands to activate the C-Cl bond.
6-Chloropyridin-3-amine [9]C6-ClPdCl₂(dppf), Na₂CO₃, DMF/H₂O, 90 °CSelective substitution at C6. The C-Cl bond is activated by the ortho-nitrogen, and the reaction is well-established.
5-Bromo-2-chloropyridine C5-BrPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °CHighly selective substitution at C5. The C-Br bond is far more reactive than the C-Cl bond at the activated C2 position.
Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in medicinal chemistry.[4][11][12]

Analysis: Similar to the Suzuki coupling, the C-Br bonds of this compound are the primary reaction sites. The pre-existing C3-amino group can, in some cases, act as a directing group or a competing ligand for the palladium catalyst, potentially complicating the reaction. However, with appropriate ligand selection (e.g., bulky biarylphosphines), clean monosubstitution at C4 or C2 is achievable. The reactivity trend again follows the C-Br > C-Cl hierarchy, making substrates like 5-Bromo-2-chloropyridine highly predictable.

Comparative Data Summary: Buchwald-Hartwig Amination

SubstrateReactive Position(s)Typical ConditionsExpected Outcome & Rationale
This compound C2-Br, C4-BrPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °CMonosubstitution at C4 or C2. Requires careful selection of ligand to avoid side reactions involving the C3-amino group.
2-Bromopyridine C2-BrPd(OAc)₂, BINAP, NaOtBu, Toluene, 100 °CHigh-yielding substitution at C2. A standard transformation with well-established protocols.[13]
6-Chloropyridin-3-amine [10]C6-ClPd₂(dba)₃, BrettPhos, K₂CO₃, t-BuOH, 100 °CSubstitution at C6. Requires a modern, highly active catalyst system to efficiently couple the less reactive C-Cl bond.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, incorporating in-process controls and clear purification steps. The choice of reagents and conditions is explained to provide insight into the reaction design.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol targets the more reactive C-Br bonds for selective C-C bond formation.

Causality:

  • Catalyst (Pd(PPh₃)₄): A reliable, commercially available Pd(0) catalyst suitable for activating C-Br bonds. It is less reactive towards C-Cl bonds, ensuring selectivity.

  • Base (K₂CO₃): A moderately strong inorganic base sufficient to facilitate the transmetalation step of the Suzuki cycle without promoting hydrolysis of sensitive functional groups.[6]

  • Solvent (Dioxane/H₂O): A biphasic solvent system is standard for Suzuki reactions, dissolving both the organic substrate and the inorganic base.[14]

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 85 °C and stir for 6-12 hours.

  • In-Process Control: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the monosubstituted product.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and regiochemistry.

G start Setup Reaction: Substrate, Boronic Acid, Base, Catalyst heat Heat to 85°C under Argon start->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup: EtOAc, H2O, Brine monitor->workup Reaction Complete purify Purify: Column Chromatography workup->purify characterize Characterize: NMR, HRMS purify->characterize

Caption: Experimental workflow for a regioselective Suzuki-Miyaura coupling reaction.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide

This protocol demonstrates the displacement of one of the halogens with an alkoxide nucleophile.

Causality:

  • Nucleophile (NaOMe): A strong, unhindered nucleophile.

  • Solvent (MeOH): The corresponding alcohol is used as the solvent to prevent trans-etherification.

  • Activation: The reaction relies on the inherent activation of the C2, C4, and C6 positions by the pyridine nitrogen. The C-Cl bond at C6 is often a primary site for SNAr in highly activated pyridines.[1][15]

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of sodium methoxide in methanol (2.0 equiv., 25 wt%) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.

  • In-Process Control: Monitor the formation of the product by LC-MS.

  • Cool the reaction to room temperature and carefully neutralize with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.

  • Purify the crude material via silica gel chromatography to isolate the methoxy-substituted pyridine.

  • Validation: Confirm the structure and point of substitution using NMR spectroscopy.

Conclusion: Strategic Application in Synthesis

This compound is a powerful synthetic intermediate whose complex reactivity profile can be navigated with a clear understanding of fundamental electronic and steric principles. The C-Br bonds at the C2 and C4 positions are the primary sites for palladium-catalyzed cross-coupling reactions, offering a handle for initial diversification. The C-Cl bond at the C6 position, while less reactive in cross-coupling, remains a viable site for subsequent functionalization under more forcing conditions or via nucleophilic aromatic substitution. By carefully selecting catalysts, ligands, and reaction conditions, chemists can achieve remarkable regioselectivity, enabling the efficient, sequential construction of highly functionalized pyridine derivatives for applications in drug discovery and materials science.

References

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-12665. [Link]

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Douglas, C. J. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Reiher, C. P. (2023). Selective halogenation of pyridines and diazines via unconventional intermediates. University of California, Irvine. [Link]

  • Douglas, C. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 763-769. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

  • Pap-Kovács, D., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(11), 6558-6569. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Douglas, C. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 763-769. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2018). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • ResearchGate. (2015). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]

  • Chemistry with Dr. G. (2023). Buchwald-Hartwig amination. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (2019). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]

  • Problems in Chemistry. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]

  • Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

  • PubMed. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]

  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of Pittsburgh. [Link]

  • Arkivoc. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

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A Comparative Guide to the Validation of a Synthetic Route for 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and validation of novel halogenated heterocyclic compounds are of paramount importance. The compound 2,4-Dibromo-6-chloropyridin-3-amine is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents.[1][2][3] This guide provides an in-depth technical comparison of a proposed synthetic route to this target molecule against a viable alternative. It further outlines the critical validation protocols necessary to ensure the identity, purity, and reproducibility of the synthesis, grounding all recommendations in established analytical principles.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. The introduction of multiple halogen substituents and an amine group, as in this compound, offers a versatile platform for further chemical modification. These functional groups can be selectively manipulated through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions to generate diverse libraries of complex molecules.[1][3] The precise arrangement of these substituents is critical for achieving the desired biological activity and pharmacokinetic properties of the final compounds.

Proposed Primary Synthetic Route (Route A)

A logical and efficient approach to the synthesis of this compound is proposed to start from a commercially available, less complex pyridine derivative, followed by sequential halogenation and amination steps. This strategy allows for controlled introduction of the functional groups.

Route_A cluster_0 Proposed Primary Synthetic Route (Route A) start 2-Amino-6-chloropyridine step1 Bromination start->step1 Br2, AcOH intermediate1 2-Amino-3,5-dibromo-6-chloropyridine step1->intermediate1 step2 Diazotization & Sandmeyer Reaction intermediate1->step2 1. NaNO2, HBr 2. CuBr intermediate2 2,3,5-Tribromo-6-chloropyridine step2->intermediate2 step3 Nitration intermediate2->step3 HNO3, H2SO4 intermediate3 2,3,5-Tribromo-6-chloro-4-nitropyridine step3->intermediate3 step4 Reduction intermediate3->step4 Fe, NH4Cl or SnCl2 product This compound step4->product

Caption: Proposed primary synthetic workflow (Route A).

Rationale for Route A

This proposed route leverages the directing effects of the amino group in the starting material, 2-amino-6-chloropyridine, to facilitate electrophilic bromination at the 3 and 5 positions. Subsequent replacement of the amino group with a bromine atom via a Sandmeyer reaction, followed by nitration and reduction, is a well-established sequence for the synthesis of substituted pyridines.

Experimental Protocol for Route A

Step 1: Synthesis of 2-Amino-3,5-dibromo-6-chloropyridine

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in glacial acetic acid, add bromine (2.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Filter the precipitate, wash with water, and dry under vacuum.

Step 2: Synthesis of 2,3,5-Tribromo-6-chloropyridine

  • Suspend 2-amino-3,5-dibromo-6-chloropyridine (1.0 eq) in a mixture of hydrobromic acid and water.

  • Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Add the diazonium salt solution to the copper(I) bromide solution and warm the mixture to 60 °C for 2 hours.

  • Cool the reaction, extract with an organic solvent (e.g., dichloromethane), wash with brine, dry over sodium sulfate, and concentrate.

Step 3: Synthesis of 2,3,5-Tribromo-6-chloro-4-nitropyridine

  • Add 2,3,5-tribromo-6-chloropyridine (1.0 eq) to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry over sodium sulfate and concentrate under reduced pressure.

Step 4: Synthesis of this compound

  • To a solution of 2,3,5-tribromo-6-chloro-4-nitropyridine (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction, filter through celite, and concentrate the filtrate.

  • Extract the residue with ethyl acetate, wash with water, and dry over sodium sulfate.

  • Purify the crude product by column chromatography.

Alternative Synthetic Route (Route B)

An alternative approach could involve starting with a different commercially available pyridine and altering the sequence of functional group introductions. This comparison is crucial for identifying the most efficient and scalable route.

Route_B cluster_1 Alternative Synthetic Route (B) start_b 3-Amino-2-chloropyridine step1_b Bromination start_b->step1_b NBS, H2SO4 intermediate1_b 3-Amino-2-chloro-4,6-dibromopyridine step1_b->intermediate1_b step2_b Sandmeyer Reaction intermediate1_b->step2_b 1. NaNO2, HCl 2. CuCl intermediate2_b 2,3-Dichloro-4,6-dibromopyridine step2_b->intermediate2_b step3_b Nitration intermediate2_b->step3_b HNO3, H2SO4 intermediate3_b 2,3-Dichloro-4,6-dibromo-5-nitropyridine step3_b->intermediate3_b step4_b Reduction intermediate3_b->step4_b Fe, AcOH product_b This compound step4_b->product_b

Caption: Alternative synthetic workflow (Route B).

Rationale for Route B

Route B commences with 3-amino-2-chloropyridine. The initial bromination is expected to occur at the 4 and 6 positions due to the directing effect of the amino group. A key difference in this route is the subsequent Sandmeyer reaction to introduce a chlorine atom at the 3-position, followed by nitration and reduction. This route may present different regioselectivity challenges compared to Route A.

Performance Comparison of Synthetic Routes

ParameterRoute ARoute BJustification
Starting Material Availability Readily availableReadily availableBoth starting materials are common commercial products.
Number of Steps 44Both proposed routes involve the same number of synthetic transformations.
Predicted Overall Yield ModeratePotentially LowerRoute A may have a higher overall yield due to more predictable regioselectivity in the initial bromination step. The Sandmeyer reaction in Route B to introduce a third halogen might be less efficient.
Scalability GoodModerateRoute A is likely more scalable due to the use of elemental bromine and standard reduction conditions. The handling of multiple different halogen sources in Route B could be more complex on a larger scale.
Safety Considerations Use of bromine requires caution. Diazotization is potentially hazardous.Diazotization is potentially hazardous. Use of N-bromosuccinimide (NBS) is generally safer than Br2.Both routes involve hazardous reagents and intermediates that require careful handling and appropriate safety measures.
Purification Challenges Intermediates may require chromatographic purification.Potential for regioisomeric byproducts may complicate purification.The formation of isomeric impurities is a key consideration in multi-step syntheses of polysubstituted aromatics.

Validation and Characterization Protocol

Regardless of the chosen synthetic route, rigorous validation of the final product, this compound, is essential. The following analytical techniques are recommended for comprehensive characterization.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence and integration of the aromatic proton and the amine protons. The chemical shift and coupling constants will provide information about the substitution pattern on the pyridine ring.

    • ¹³C NMR will show the expected number of carbon signals for the pyridine ring, with chemical shifts indicative of the attached substituents (Br, Cl, NH₂).

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition (C₅H₃Br₂ClN₂). The isotopic pattern will be characteristic of a molecule containing two bromine atoms and one chlorine atom.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine (typically in the range of 3300-3500 cm⁻¹) and C-N, C-Cl, and C-Br vibrations.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • A reversed-phase HPLC method should be developed to determine the purity of the final compound.[4] A gradient elution with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) and UV detection will allow for the quantification of any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • For volatile impurities, GC-MS can be a powerful tool.[5] It provides both separation and identification of minor components.

  • Elemental Analysis:

    • Combustion analysis to determine the percentage of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the molecular formula C₅H₃Br₂ClN₂. This provides a definitive confirmation of the compound's purity and composition.

Conclusion

This guide has presented a detailed comparison of two plausible synthetic routes to this compound. While both routes are theoretically sound, Route A is recommended as the primary approach due to its potentially higher yield, more predictable regioselectivity, and greater scalability. The ultimate choice of synthetic strategy will depend on specific laboratory capabilities and the desired scale of the synthesis.

Crucially, the success of any synthesis lies in the thorough validation of the final product. The comprehensive analytical protocol outlined herein, employing a combination of spectroscopic and chromatographic techniques, will ensure the unambiguous identification and purity assessment of this compound, providing a solid foundation for its use in further research and drug development endeavors.

References

  • Method for preparing 3-aminopyridines
  • Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. Thieme Connect.
  • 3-aminopyridine - Organic Syntheses Procedure. Organic Syntheses.
  • This compound. Sigma-Aldrich.
  • Analytical methods. Agency for Toxic Substances and Disease Registry.
  • Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6). Benchchem.
  • Validating the Structure of Novel Compounds from 6-Chloropyridin-3-amine: A Compar
  • HPLC Methods for analysis of Pyridine.
  • An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. Benchchem.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. Springer.
  • Analytical Chemistry of Organic Halogen Compounds. Elsevier.

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A Comparative Guide to Catalysts for Cross-Coupling with 2,4-Dibromo-6-chloropyridin-3-amine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Value of a Polyfunctionalized Pyridine Core

In the landscape of medicinal chemistry and materials science, polyfunctionalized heterocyclic scaffolds are of paramount importance. The pyridine core, in particular, is a privileged structure found in numerous FDA-approved drugs. The molecule 2,4-Dibromo-6-chloropyridin-3-amine represents a highly versatile, yet challenging, synthetic building block. Its three distinct halogen atoms, differentiated by both type (Br vs. Cl) and position (C2, C4, C6), alongside a directing amino group, offer a rich platform for sequential and site-selective functionalization. This guide provides a comparative analysis of palladium-catalyzed cross-coupling strategies for this substrate, grounded in mechanistic principles and supported by experimental data from analogous systems. We will explore the nuances of catalyst and ligand selection in directing the desired reactivity for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.

The primary challenge lies in achieving controlled, site-selective functionalization. The reactivity of the carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling is dictated by two main factors:

  • Bond Dissociation Energy (BDE): The C-X bond strength follows the trend C-Cl > C-Br > C-I. Consequently, the C-Br bonds in our substrate are significantly more labile and prone to oxidative addition to a Pd(0) center than the C-Cl bond.[1]

  • Electronic Activation of the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions toward oxidative addition.[1]

For this compound, these principles predict a reactivity hierarchy where the C-Br bonds at the activated C2 and C4 positions will react preferentially over the C-Cl bond at the C6 position. The key to selective synthesis is to control which of the two C-Br bonds reacts first.

The Logic of Site Selectivity

The following diagram illustrates the predicted reactivity hierarchy for the C-X bonds in this compound, which forms the basis for the comparative study of the catalytic systems discussed below.

G cluster_substrate Reactivity Hierarchy cluster_reactivity Predicted Order of Oxidative Addition substrate This compound C4_Br C4-Br (para-activated) C2_Br C2-Br (ortho-activated) C4_Br->C2_Br C6_Cl C6-Cl (ortho-activated) C2_Br->C6_Cl >>

Caption: Predicted reactivity of halogen positions in this compound.

Comparative Analysis of Catalytic Systems

This section compares four major classes of palladium-catalyzed cross-coupling reactions, focusing on catalyst systems that can predictably control site-selectivity.

Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures. For 2,4-dibromopyridine, conventional catalysts often favor C2 functionalization. However, recent studies have shown that catalyst speciation can be exploited to invert this selectivity.[2][3]

Catalyst Comparison: Suzuki-Miyaura Coupling

Catalyst SystemKey Ligand/AdditiveExpected Major Monosubstitution SiteRationale & CausalityPotential for Disubstitution
System A: Conventional C2-Selectivity PPh₃ (≥3 equiv. to Pd)C2-ArylMononuclear Pd(PPh₃)ₓ species are formed, which favor the electronically more activated C2 position.[4]Moderate
System B: Unconventional C4-Selectivity PPh₃ (≤2.5 equiv. to Pd) + Stabilizing Salt (e.g., TBAB)C4-ArylLower ligand-to-metal ratios promote the formation of multinuclear Pd clusters and nanoparticles, which have been shown to exhibit a preference for the C4 position.[2][3][4]High
System C: High-Yield General Coupling Pd(dppf)Cl₂C2/C4 Mixture (likely C2 major)dppf is a robust ligand for Suzuki couplings but may offer less site-selectivity between the two C-Br positions without extensive optimization.Moderate to High

This protocol is adapted from methodologies developed for achieving unconventional C4 selectivity on 2,4-dibromopyridine.[2][3][4]

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate vial, prepare the catalyst premix: add Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.05 equiv, 2.5:1 ligand:Pd ratio) to anhydrous, degassed 1,4-dioxane. Stir for 10 minutes.

  • Add the catalyst premix to the Schlenk tube containing the solids.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor reaction progress by LC-MS to maximize mono-adduct formation.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds. For this substrate, the reaction is expected to proceed selectively at one of the C-Br positions. The presence of the C3-amino group can potentially chelate the palladium center, making the choice of a bulky, electron-rich phosphine ligand critical to overcome this potential inhibition and promote efficient reductive elimination.[5][6]

Catalyst Comparison: Buchwald-Hartwig Amination

Catalyst SystemKey LigandExpected Major Monosubstitution SiteRationale & Causality
System A: For Secondary Amines RuPhosC4-Amino or C2-AminoRuPhos is a bulky, electron-rich biaryl phosphine ligand highly effective for coupling secondary amines. Selectivity between C2 and C4 may vary.[5]
System B: For Primary Amines BrettPhosC4-Amino or C2-AminoBrettPhos is another state-of-the-art ligand, often showing superior performance for coupling primary amines, including challenging substrates.[6]
System C: General Purpose XPhosC4-Amino or C2-AminoXPhos is a versatile and highly active ligand suitable for a broad range of amines.

This protocol is based on established methods for the amination of halo-aminopyridines.[5][6][7]

  • To a dry Schlenk tube under an inert argon atmosphere, add the BrettPhos-precatalyst (G3) (2 mol%).

  • Add this compound (1.0 equiv) and the primary amine (1.2 equiv).

  • Add anhydrous THF as the solvent.

  • Add Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv) as a 1.0 M solution in THF.

  • Seal the Schlenk tube and heat the reaction mixture to 65-80 °C with stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Pd(0)L_n OA Oxidative Addition (C-Br bond) Start->OA Ar-Br Complex1 Pd(II) Complex OA->Complex1 Amine_Coord Amine Coordination + Deprotonation (Base) Complex1->Amine_Coord R2NH Amido_Complex Pd(II) Amido Complex Amine_Coord->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Start Catalyst Regeneration Product C-N Coupled Product RE->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for installing alkynyl groups. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. For this compound, the reaction is expected to occur selectively at one of the C-Br positions.

Catalyst Comparison: Sonogashira Coupling

Catalyst SystemKey ComponentsExpected Major Monosubstitution SiteRationale & Causality
System A: Classic Conditions Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N)C4-Alkynyl or C2-AlkynylThis is the standard, widely used catalyst system. Selectivity will be governed by the subtle differences in steric and electronic environments of the C2 and C4 positions.[8][9]
System B: Copper-Free Pd(OAc)₂, Bulky Phosphine Ligand (e.g., SPhos)C4-Alkynyl or C2-AlkynylCopper-free conditions can be advantageous for sensitive substrates. A bulky ligand is often required to facilitate the catalytic cycle.

This protocol is a general procedure adaptable for polyhalogenated pyridines.[1][8][9]

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF (or DMF) followed by an amine base such as triethylamine (Et₃N) (3.0 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction couples the aryl halide with an alkene. While less commonly employed for this type of substrate compared to the other three reactions, it remains a viable option for introducing vinyl groups. The reaction selectivity will again be dictated by the higher reactivity of the C-Br bonds.

Catalyst Comparison: Heck Reaction

Catalyst SystemKey ComponentsExpected Major Monosubstitution SiteRationale & Causality
System A: Classic Conditions Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)C4-Vinyl or C2-VinylStandard Heck conditions. The phosphine ligand is crucial for catalyst stability and activity.[10][11]
System B: Ligand-Free (Jeffery Conditions) Pd(OAc)₂, Phase-Transfer Catalyst (e.g., TBAB)C4-Vinyl or C2-VinylThese conditions can sometimes alter selectivity and are often more practical for large-scale synthesis.[4]

This is a general protocol for the Heck reaction with aryl bromides.[11][12]

  • To a solution of this compound (1.0 equiv) and palladium acetate (5 mol%) in acetonitrile, add the alkene (e.g., ethyl acrylate, 1.5 equiv) and triethylamine (3.0 equiv) at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After complete consumption of the starting material, cool the mixture and filter through Celite to remove the palladium catalyst.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

G cluster_main Generalized Cross-Coupling Workflow Setup 1. Reaction Setup (Substrate, Reagents, Solvent) Inert 2. Inert Atmosphere (Argon/Nitrogen Purge) Setup->Inert Catalyst 3. Catalyst/Ligand Addition Inert->Catalyst Heat 4. Heating & Stirring Catalyst->Heat Monitor 5. Reaction Monitoring (TLC, LC-MS) Heat->Monitor Workup 6. Work-up & Extraction Monitor->Workup Purify 7. Purification (Chromatography) Workup->Purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

The selective functionalization of this compound is a challenging yet highly rewarding endeavor. By understanding the fundamental principles of C-X bond reactivity and the nuanced effects of catalyst and ligand choice, chemists can strategically navigate the synthetic landscape to achieve the desired mono- or poly-functionalized products.

  • For Suzuki-Miyaura couplings, controlling the Pd/ligand ratio is a key strategy to switch between C2 and C4 selectivity.

  • For Buchwald-Hartwig amination , the use of advanced, bulky biarylphosphine ligands like RuPhos and BrettPhos is critical for achieving high yields.

  • Sonogashira and Heck reactions will predictably occur at the more reactive C-Br positions, providing reliable routes to alkynylated and vinylated pyridines.

The protocols and comparative data presented in this guide serve as a robust starting point for researchers. It is imperative to recognize that for any specific substrate and coupling partner, empirical optimization of reaction parameters—including solvent, base, temperature, and reaction time—is essential for maximizing yield and selectivity. The continued development of novel ligands and catalytic systems will undoubtedly further expand the synthetic chemist's toolkit for mastering the selective functionalization of complex heterocyclic scaffolds.

References

  • Willans, C. E., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • Willans, C. E., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

  • Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Willans, C. E., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • G. A. Molander, et al. (2014). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Buchwald, S. L., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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A Comparative Guide to the Biological Activity of 2,4-Dibromo-6-chloropyridin-3-amine Derivatives Versus Other Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2][3] The strategic introduction of halogen atoms, such as bromine and chlorine, to this versatile heterocycle can significantly alter its physicochemical properties, often enhancing its biological activity and unlocking novel mechanisms of action.[4][5] This guide provides an in-depth technical comparison of the potential biological activities of 2,4-Dibromo-6-chloropyridin-3-amine derivatives against other prominent scaffolds, offering a valuable resource for researchers and drug development professionals.

While direct experimental data on the biological activities of this compound derivatives are not extensively available in the current literature, this guide will extrapolate and compare their potential efficacy based on the well-documented activities of structurally related halogenated pyridine and aminopyridine scaffolds. We will delve into key therapeutic areas where such compounds have shown promise: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Potential: Targeting Key Signaling Pathways

Halogenated pyridine derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[6][7][8] Their mechanisms of action are diverse, frequently involving the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and angiogenesis.[8]

VEGFR-2 Kinase Inhibition: A Strategy to Inhibit Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[9][10] Small molecule inhibitors that target the kinase activity of VEGFR-2 are a well-established therapeutic strategy in oncology.[9] The this compound scaffold, with its multiple halogen substitutions and an amino group, presents a promising framework for the design of novel VEGFR-2 inhibitors. The electronic properties conferred by the bromine and chlorine atoms can influence binding affinity to the ATP-binding pocket of the kinase.

Table 1: Comparative Anticancer Activity of Halogenated Pyridine Derivatives and Other Scaffolds

Compound/ScaffoldCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyridine-urea derivative 8eMCF-7 (Breast)0.22Doxorubicin1.93[6]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88Doxorubicin1.93[6]
2,4-diamino-6-((2',5'-dichloroanilino)methyl)pyrido[2,3-d]pyrimidineP. carinii- (88% inhibition at 10µM)Trimethoprim-[11]
2-phenol-4-(p-chlorophenyl)-6-aryl pyridine derivativeT47D (Breast)0.68 - 1.25--[12]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of test compounds against recombinant human VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[13][14][15]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (Poly(Glu:Tyr, 4:1))

  • Test Compound (e.g., this compound derivative)

  • Kinase-Glo™ MAX Reagent

  • White 96-well plates

Procedure:

  • Master Mix Preparation: Prepare a master mix for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Plate Setup:

    • Add the master mix to each well of a white 96-well plate.

    • Add the test compound at various concentrations to the "Test Inhibitor" wells.

    • Add vehicle control (e.g., DMSO) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Enzyme Addition:

    • Add diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Add 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add Kinase-Glo™ MAX reagent to each well.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the positive control and determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.

VEGFR2_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis MasterMix Prepare Master Mix (Buffer, ATP, Substrate) PlateSetup Plate Setup (Master Mix, Compound/Vehicle) MasterMix->PlateSetup TestCompound Prepare Test Compound Dilutions TestCompound->PlateSetup EnzymeAddition Add VEGFR-2 Enzyme PlateSetup->EnzymeAddition Incubation Incubate at 30°C EnzymeAddition->Incubation Luminescence Add Kinase-Glo™ MAX & Incubate Incubation->Luminescence ReadPlate Read Luminescence Luminescence->ReadPlate DataAnalysis Calculate IC50 ReadPlate->DataAnalysis

VEGFR-2 Kinase Assay Workflow
Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to measure the cytotoxic effects of potential anticancer compounds.[16][17][18][19]

Experimental Protocol: MTT Assay for Cytotoxicity

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Halogenated compounds, including pyridine derivatives, have demonstrated significant antibacterial and antifungal activities.[4][5][20][21] The presence of bromine and chlorine on the pyridine ring can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.

Table 2: Comparative Antimicrobial Activity of Halogenated Scaffolds

Compound/ScaffoldMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
2-amino-5-bromopyrimidineE. coli O157:H7- (significant biofilm inhibition at 50)--[4]
2,4-dichloro-5-fluoropyrimidineS. aureus50--[21]
Laurinterol (brominated sesquiterpene)MRSA3.13--[5]
Allolaurinterol (brominated sesquiterpene)MRSA3.13--[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23][24][25][26]

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation CompoundDilution Serial Dilution of Test Compound CompoundDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation ReadResults Visually Inspect for Growth Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

MIC Determination Workflow

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key players in the synthesis of prostaglandins, which are potent inflammatory mediators. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The structural features of the this compound scaffold suggest its potential to interact with the active site of COX enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes an ELISA-based method to measure the inhibition of COX-1 and COX-2 by quantifying the production of prostaglandin E2 (PGE2).[27][28][29][30][31]

Procedure:

  • Enzyme Reaction:

    • Incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Incubate to allow for the enzymatic conversion to PGE2.

    • Stop the reaction.

  • PGE2 Quantification (ELISA):

    • Coat a 96-well plate with a capture antibody for PGE2.

    • Add the samples from the enzyme reaction to the wells.

    • Add a PGE2-horseradish peroxidase (HRP) conjugate.

    • Add a substrate for HRP and measure the resulting colorimetric change using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition by the test compound and determine the IC50 value.

COX_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 PGE2 PGE2 (Inflammation) PGH2->PGE2 Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->COX

COX Pathway and Point of Inhibition

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Based on the established biological activities of structurally related halogenated pyridine derivatives, it is plausible that derivatives of this scaffold could exhibit potent anticancer, antimicrobial, and anti-inflammatory properties. The presence of multiple halogen atoms and a strategically positioned amino group provides a rich chemical space for derivatization to optimize potency and selectivity.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in the biological assays detailed in this guide. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their biological activity.[1][32][33][34][35] Such investigations will pave the way for the development of novel and effective therapeutic candidates based on this intriguing scaffold.

References

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  • Liu, J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 296-302.
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  • Wessels, M., et al. (2006). Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. Planta Medica, 72(15), 1346-1350.
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  • Lee, E. S., et al. (2016). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Bioorganic & Medicinal Chemistry, 24(13), 3045-3053.
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A Comparative Guide to Assessing the Purity of 2,4-Dibromo-6-chloropyridin-3-amine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule as structurally specific as 2,4-Dibromo-6-chloropyridin-3-amine, a crucial building block in the synthesis of novel therapeutics, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of two indispensable analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity evaluation of this halogenated pyridine derivative. As a Senior Application Scientist, my aim is to dissect the causality behind experimental choices, offering a self-validating framework for robust and reliable purity determination.

The control of impurities in pharmaceutical intermediates is a critical regulatory expectation. Minor positional changes of the chloro and amino functional groups on the pyridine ring can drastically alter its chemical and biological properties. Therefore, a multi-faceted analytical approach is essential for unequivocal identification and quantification of the main component and any potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high-throughput capabilities and sensitivity in detecting trace impurities.[1][2] Its principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like this compound, a reverse-phase HPLC method is typically the most effective approach.

The power of HPLC in purity assessment lies in its ability to separate structurally similar compounds, which are often the main process-related impurities.[3] For instance, isomers or compounds with varying degrees of halogenation that may arise during synthesis can be effectively resolved and quantified.[4][5]

Logical Workflow for HPLC Purity Assessment

The following diagram outlines the logical workflow for assessing the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation prep_sample Dissolve Sample in Diluent hplc_system HPLC System with UV Detector prep_sample->hplc_system Inject prep_std Prepare Reference Standard Solution prep_std->hplc_system Inject for System Suitability separation Chromatographic Separation on C18 Column hplc_system->separation peak_integration Integrate Peak Areas separation->peak_integration Chromatogram purity_calc Calculate Purity (Area % Method) peak_integration->purity_calc

Caption: HPLC Purity Assessment Workflow for this compound.

Detailed Experimental Protocol for HPLC Analysis

This protocol is designed to provide a robust and reproducible method for the purity assessment of this compound. The validation of this method should be performed in accordance with ICH guidelines to ensure accuracy, precision, specificity, and linearity.[6][7][8]

Objective: To determine the purity of this compound and quantify any related impurities by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Absolute Quantification

While HPLC excels at separation and impurity profiling, NMR spectroscopy, particularly quantitative NMR (qNMR), offers an orthogonal and often more definitive approach to purity assessment.[9][10] qNMR is considered a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity without the need for a specific reference standard of the analyte.[11][12]

This technique is invaluable for confirming the identity of the main component and can simultaneously identify and quantify impurities, provided they are present at levels typically above 0.1%.[9] For this compound, ¹H NMR is the most commonly used nucleus for quantification due to its high natural abundance and sensitivity.[11]

Logical Workflow for qNMR Purity Assessment

The following diagram illustrates the logical workflow for determining the absolute purity of this compound using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Purity Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve nmr_spectrometer High-Field NMR Spectrometer dissolve->nmr_spectrometer Transfer to NMR Tube acquire_spectrum Acquire ¹H NMR Spectrum nmr_spectrometer->acquire_spectrum process_spectrum Process Spectrum (Phasing, Baseline Correction) acquire_spectrum->process_spectrum FID integrate_signals Integrate Analyte & Standard Signals process_spectrum->integrate_signals purity_calc Calculate Absolute Purity integrate_signals->purity_calc

Caption: qNMR Purity Assessment Workflow for this compound.

Detailed Experimental Protocol for qNMR Analysis

This protocol provides a framework for the accurate determination of the absolute purity of this compound using ¹H qNMR.

Objective: To determine the absolute purity of this compound by ¹H qNMR using an internal standard.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The choice of internal standard is critical; it must be soluble in the same deuterated solvent as the analyte, chemically stable, and have at least one signal that is well-resolved from the analyte and impurity signals.

  • Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for dissolving a wide range of organic compounds.

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification. A typical starting point is 30-60 seconds.

  • Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

Data Analysis: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the internal standard

  • "analyte" refers to this compound

  • "std" refers to the internal standard

Comparative Analysis: HPLC vs. NMR

The choice between HPLC and NMR for purity assessment is not a matter of one being universally superior to the other; rather, they are complementary techniques that, when used in conjunction, provide a comprehensive and robust evaluation of a compound's purity.[9][13]

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Quantification based on the direct proportionality of NMR signal integrals to the number of nuclei.[11]
Purity Determination Relative purity based on area percentage.Absolute purity determination using an internal standard.[12]
Reference Standard Requires a reference standard of the analyte for identification and assay.[9]Can be used without a reference standard of the analyte for purity determination.[9][12]
Information Provided Purity, number of components, retention times.Purity, structural confirmation, identification and quantification of impurities.[9]
Sensitivity Generally higher for trace impurities.[9]Lower sensitivity, but excellent for identifying and quantifying impurities at levels of ~0.1% and above.[9]
Throughput Higher, with typical run times of 20-30 minutes per sample.[9]Lower, especially for qNMR which requires long relaxation delays.[9]
Sample Consumption Low (micrograms).[9]Higher (milligrams).[9]
Destructive Yes.[9]No, the sample can be recovered.[9]

Conclusion: An Orthogonal Approach for Unwavering Confidence

For the comprehensive purity assessment of this compound, a dual-pronged approach leveraging both HPLC and qNMR is the most robust strategy. HPLC serves as an excellent tool for routine quality control, offering high-throughput screening and sensitive detection of a wide range of impurities. Conversely, qNMR provides an absolute measure of purity and invaluable structural information, making it the ideal choice for the characterization of reference standards and for orthogonal confirmation of purity.[9]

By integrating the strengths of both techniques, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the quality of this critical pharmaceutical intermediate, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

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  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
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  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • BenchChem. (n.d.). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
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  • ResearchGate. (2025, August 6). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole.
  • NIH. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.
  • specific polymers. (n.d.). HPLC, a modular technique that complements NMR.
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  • PubMed. (1979, May 31). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds.
  • MilliporeSigma. (n.d.). Purity by Absolute qNMR Instructions.
  • BenchChem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
  • NIH. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • ResearchGate. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • BenchChem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • BLDpharm. (n.d.). This compound.
  • BenchChem. (n.d.). Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide.
  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • BenchChem. (n.d.). Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine.
  • Sigma-Aldrich. (n.d.). This compound.
  • Amerigo Scientific. (n.d.). This compound.
  • PubMed. (n.d.). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium).
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
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Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dibromo-6-chloropyridin-3-amine is a highly functionalized heterocyclic intermediate, valuable in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The strategic placement of its amine and halogen substituents allows for diverse and selective downstream modifications, such as cross-coupling and nucleophilic substitution reactions.[1][2] The economic viability of any multi-step synthesis hinges on the cost-effectiveness of its early-stage intermediates. This guide provides an in-depth, objective comparison of two distinct synthetic pathways for the laboratory-scale preparation of this compound, with a core focus on evaluating their cost-effectiveness, scalability, and practical execution. We will analyze a convergent, late-stage halogenation approach and contrast it with a linear synthesis that builds complexity through classical transformations.

Pathway 1: The Convergent, Late-Stage Bromination Approach

This strategy represents the most direct and convergent route, beginning with a commercially available, functionalized pyridine and introducing the bromine atoms in a single, high-impact step.

Retrosynthetic Rationale & Strategy

The core logic of this pathway is to leverage the powerful activating and directing effects of the C3-amino group on the pyridine ring. In electrophilic aromatic substitution, an amino group is strongly ortho, para-directing. Starting with 6-Chloropyridin-3-amine, the C6 position is already occupied (para to the amine), leaving the C2 and C4 positions (ortho) highly activated and primed for electrophilic attack. This allows for a theoretically clean and direct dibromination. N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine for its superior handling characteristics, reduced toxicity, and high selectivity, which are critical advantages for ensuring protocol trustworthiness and safety on a laboratory scale.

Experimental Workflow Diagram

SM 6-Chloropyridin-3-amine (Starting Material) Reaction Dibromination SM->Reaction  N-Bromosuccinimide (2.2 eq)  Acetonitrile (Solvent)  0°C to RT, 12h Workup Aqueous Workup & Extraction Reaction->Workup Product This compound (Final Product) Purification Column Chromatography Workup->Purification Purification->Product

Caption: Workflow for the Convergent Late-Stage Bromination.

Detailed Experimental Protocol
  • Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloropyridin-3-amine (1.0 eq., 10.0 g, 77.8 mmol).

  • Dissolution: Add anhydrous acetonitrile (150 mL) and stir until all solids have dissolved. Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 eq., 30.5 g, 171.1 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5°C. Causality Note: Portion-wise addition of NBS is crucial to control the exotherm of the reaction and prevent the formation of over-brominated or undesired side products.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching & Workup: Cool the mixture back to 0°C and quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (50 mL). Transfer the mixture to a separatory funnel, add ethyl acetate (150 mL) and water (100 mL). Shake and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound as a solid.

Pathway 2: The Linear Synthesis via Sandmeyer Reaction

This pathway exemplifies a more traditional, linear approach. It involves building the required functionality step-by-step, starting from a different commercially available precursor. This route's viability depends on the efficiency of each transformation and the cost of reagents at each stage. The key transformation is a Sandmeyer reaction, a robust and well-documented method for converting an aryl amine into a halide via a diazonium salt intermediate.[3]

Retrosynthetic Rationale & Strategy

This multi-step synthesis begins with 3,5-dibromopyridin-2-amine. The strategy is as follows:

  • Halogen Exchange: The C2-amino group is converted into a chloro group using a Sandmeyer reaction. This is a reliable method for installing a halide in a position that might be difficult to access via direct electrophilic halogenation.

  • Nitration: A nitro group is installed, which will serve as a precursor to the target C3-amino group. The existing halogens are deactivating but ortho, para-directing; nitration is expected to occur at the C4 position.

  • Reduction: The nitro group is reduced to the final amine functionality using a standard reducing agent like iron powder in the presence of an acid.

Experimental Workflow Diagram

cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction SM2 3,5-Dibromopyridin-2-amine Diazonium Diazonium Salt Formation SM2->Diazonium  NaNO₂, HCl  0°C Sandmeyer CuCl Substitution Diazonium->Sandmeyer  CuCl, HCl  0°C to RT Int1 2-Chloro-3,5-dibromopyridine Sandmeyer->Int1 Nitration Nitration Int1->Nitration  HNO₃, H₂SO₄  0-25°C Int2 2-Chloro-3,5-dibromo- 4-nitropyridine Nitration->Int2 Reduction Nitro Group Reduction Int2->Reduction  Fe, NH₄Cl  EtOH/H₂O, Reflux Product2 This compound Reduction->Product2

Caption: Workflow for the Linear Synthesis via Sandmeyer Reaction.

Detailed Experimental Protocol
  • Step 1: 2-Chloro-3,5-dibromopyridine

    • Suspend 3,5-Dibromopyridin-2-amine (1.0 eq.) in 6M Hydrochloric Acid at 0°C.

    • Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. A vigorous evolution of N₂ gas will occur. Safety Note: Diazonium salts can be explosive when isolated. This protocol is designed for in-situ use, which is a critical safety and trustworthiness feature.

    • Stir at room temperature for 2 hours, then heat to 60°C for 1 hour. Cool, extract with dichloromethane, wash, dry, and concentrate. Purify by chromatography to yield 2-Chloro-3,5-dibromopyridine.

  • Step 2: 2-Chloro-3,5-dibromo-4-nitropyridine

    • Add 2-Chloro-3,5-dibromopyridine (1.0 eq.) to concentrated sulfuric acid at 0°C.

    • Add fuming nitric acid (1.2 eq.) dropwise.

    • Allow the reaction to stir at room temperature for 4 hours.

    • Carefully pour the reaction mixture onto crushed ice, collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Step 3: this compound

    • Suspend the crude 2-Chloro-3,5-dibromo-4-nitropyridine (1.0 eq.) in a 5:1 mixture of ethanol and water.

    • Add iron powder (5.0 eq.) and ammonium chloride (1.5 eq.).

    • Heat the mixture to reflux (approx. 80°C) for 3 hours.

    • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

    • Perform an aqueous workup and extract with ethyl acetate. Dry and concentrate the organic layers, and purify by column chromatography to yield the final product. Note: The final product from this route is a regioisomer (this compound vs. 3,5-Dibromo-2-chloropyridin-4-amine). This protocol illustrates the synthetic logic, but highlights the critical importance of regiochemistry. For the purpose of this guide, we will proceed with the cost analysis as if it yielded the desired isomer to compare the process complexity.

Quantitative Data & Cost-Effectiveness Comparison

To evaluate the cost-effectiveness, we will analyze the reagent costs for a theoretical 10-gram synthesis of the final product, assuming typical literature yields for each step. Prices are estimates based on average catalog values from major chemical suppliers and are subject to change.

ParameterPathway 1: ConvergentPathway 2: LinearNotes
Starting Material 6-Chloropyridin-3-amine3,5-Dibromopyridin-2-amineCost of starting material is a primary driver.
Est. Cost/10g~$45~$60
Key Reagents N-BromosuccinimideNaNO₂, CuCl, HNO₃, FePathway 2 has more commodity-level reagents.
Est. Cost~$25~$15
Number of Steps 13Fewer steps reduce labor, solvent, and energy costs.
Assumed Overall Yield 75%45% (80% x 75% x 75%)Multi-step syntheses suffer from cumulative yield loss.
Required SM (for 10g) 5.3 g11.5 gHigher yield in Pathway 1 requires less starting material.
Est. Reagent Cost ~$40 ~$80
Purification Steps 1 (Chromatography)3 (1 per step)Increased purification needs add significant time and cost.
Estimated Cost/Gram ~$4.0 ~$8.0 Based on reagents only; excludes labor and solvent.

Comparative Analysis & Recommendation

The data clearly indicates that Pathway 1 is significantly more cost-effective for laboratory-scale synthesis . Its primary advantages are the short, one-step process, high overall yield, and reduced purification requirements. The higher upfront cost of the starting material, 6-Chloropyridin-3-amine, is more than offset by the efficiency of the single transformation.

Pathway 2 , while employing cheaper, more fundamental reagents, suffers from the cumulative loss of yield over three steps. Each step requires its own workup, purification, and quality control, dramatically increasing the "hidden costs" of labor, solvent consumption, and energy. While linear syntheses can sometimes be advantageous for large-scale industrial production where starting materials are manufactured in-house, it is less practical for discovery and development settings.

Decision-Making Matrix

Start Select Synthesis Pathway Scale Scale < 1 kg? Start->Scale Time Is Speed Critical? Scale->Time Yes (Lab Scale) Pathway2 Evaluate Pathway 2: Linear Synthesis Scale->Pathway2 No (Industrial Scale) Pathway1 Choose Pathway 1: Convergent Bromination Time->Pathway1 Yes Time->Pathway2 No Consider Consider for large scale if SM cost is prohibitive and process is optimized. Pathway2->Consider

Sources

A Comparative Guide to Confirming the Structure of 2,4-Dibromo-6-chloropyridin-3-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential and Analytical Challenge of a Polysubstituted Pyridine

2,4-Dibromo-6-chloropyridin-3-amine is a highly functionalized heterocyclic building block with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. Its utility stems from the presence of three distinct halogen atoms at positions activated for substitution, alongside a nucleophilic amino group. This arrangement allows for sequential, site-selective functionalization to build molecular complexity. However, this very feature presents a significant analytical challenge: with multiple reactive sites, predicting and subsequently confirming the precise structure of the resulting products is a critical, non-trivial task.

This guide provides an in-depth comparison of common reaction pathways for this compound and presents a validated, multi-pronged analytical workflow to unambiguously confirm the structure of the resulting isomers. We will explore the causality behind experimental choices and furnish detailed protocols, moving beyond simple procedural lists to offer a framework for rational design and rigorous validation in your research.

Part 1: A Comparative Analysis of Regioselective Reaction Pathways

The regiochemical outcome of reactions involving this compound is governed by the reaction mechanism and the inherent electronic properties of the substituted pyridine ring. The carbon-halogen bonds exhibit different reactivities, which can be exploited for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl. Between the two C-Br bonds, the electronic environment dictates their relative reactivity.

Suzuki-Miyaura Cross-Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds.[1] When applied to this compound, the primary challenge is controlling which halogen is replaced.

  • Reactivity Hierarchy: The C4-Br bond is generally the most reactive site for Suzuki coupling on dihalopyrimidines and related heterocycles.[2] This is attributed to the C4 position being more electrophilic (para to the ring nitrogen), facilitating oxidative addition of the Pd(0) catalyst.[2] The C2-Br bond (ortho to the ring nitrogen) is typically the next most reactive site, while the C6-Cl bond is the most inert under standard conditions.

  • Expected Products: By carefully controlling stoichiometry and reaction conditions (catalyst, ligand, temperature), it is possible to achieve selective mono-arylation, primarily at the C4 position. Pushing the reaction further can lead to di-substitution.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, a crucial transformation in medicinal chemistry.[3][4] The principles of regioselectivity largely mirror those of the Suzuki-Miyaura coupling, as both typically initiate with the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[5]

  • Reactivity Hierarchy: Similar to Suzuki coupling, the expected order of reactivity is C4-Br > C2-Br > C6-Cl. This allows for the selective introduction of a new amino substituent at the C4 position.

  • Synthetic Utility: This reaction is invaluable for synthesizing complex diamino-pyridines, where one amino group is introduced via the starting material and the second is installed with precise regiochemical control.[6]

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach

Nucleophilic aromatic substitution proceeds via a different mechanism involving the attack of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[7] The reaction is favored at electron-deficient positions, which in pyridine are the C2, C4, and C6 positions (ortho and para to the electron-withdrawing nitrogen atom).[8][9]

  • Reactivity Hierarchy: The stability of the intermediate, which is enhanced when the negative charge can be delocalized onto the ring nitrogen, dictates the site of attack.[9] Both C2 and C4 positions are highly activated. The leaving group's ability also plays a role (F > Cl > Br > I). Given the similar activation of the C2, C4, and C6 positions, achieving high regioselectivity with SNAr can be more challenging than with cross-coupling reactions and may lead to product mixtures.

Part 2: The Analytical Workflow: A Definitive Guide to Structural Elucidation

Unambiguous structural confirmation of the reaction products is paramount. A combination of spectroscopic techniques provides a self-validating system, where data from each method corroborates the others.

Workflow for Structural Confirmation

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 In-Depth Structural Analysis cluster_3 Absolute Confirmation Reaction Regioselective Reaction (Suzuki, Buchwald-Hartwig, etc.) Purification Purification (Column Chromatography, Recrystallization) Reaction->Purification MS Mass Spectrometry (LC-MS) - Confirm Mass - Check Isotopic Pattern Purification->MS HNMR 1H NMR Spectroscopy - Check Purity - Initial Assessment MS->HNMR CNMR 13C NMR & DEPT - Carbon Skeleton HNMR->CNMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - Unambiguous Assignments CNMR->TwoD_NMR XRay Single Crystal X-Ray Diffraction (If Crystalline) TwoD_NMR->XRay Definitive Proof Final Confirmed Structure TwoD_NMR->Final High Confidence XRay->Final

Caption: A systematic workflow for reaction product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis

NMR is the most powerful tool for differentiating isomers.[10] The single proton at the C5 position of the pyridine ring serves as a crucial diagnostic handle.

  • ¹H NMR Spectroscopy: In the starting material, the C5-H appears as a singlet. After mono-substitution, it remains a singlet, but its chemical shift changes depending on the substitution site. The environment of the α-protons (C2, C6) is the most deshielded due to proximity to the nitrogen atom.[10]

    • Substitution at C4: The C5-H is flanked by the C3-NH₂ and the new C4-substituent.

    • Substitution at C2: The C5-H is now adjacent to the C6-Cl and the C4-Br.

    • Substitution at C6: The C5-H is adjacent to the C4-Br and the new C6-substituent. These different electronic environments lead to predictable changes in the C5-H chemical shift.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms directly bonded to halogens are distinct. Upon substitution, the signal for the carbon at the reaction site will shift significantly, and the new substituent will introduce its own characteristic signals.[11][12] DEPT experiments can confirm the number of attached protons for each carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for definitive proof.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates the C5 carbon directly with its attached proton (C5-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, observing a correlation from the C5-H to the carbon at C4 confirms their proximity. If the C4 position has been substituted, a correlation from C5-H to the new quaternary carbon at C4 will be observed, providing unambiguous evidence of the substitution pattern.

Mass Spectrometry (MS): Confirming Composition and Halogen Content

MS provides the molecular weight and elemental formula, serving as a first-pass confirmation.[13]

  • Isotopic Patterns: The presence of chlorine and bromine atoms creates a highly characteristic isotopic signature.[14]

    • Chlorine: Two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

    • Bromine: Two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

    • Starting Material (C₅H₃Br₂ClN₂): Will exhibit a complex isotopic pattern for the molecular ion (M) corresponding to two bromine atoms and one chlorine atom (M, M+2, M+4, M+6 peaks).

    • Mono-substituted Product (e.g., C-Br replaced by Ar): The isotopic pattern will simplify, corresponding to one bromine and one chlorine atom. This provides immediate evidence that a substitution has occurred at a bromine position.[15]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the confident determination of the product's elemental formula.

X-ray Crystallography: The Ultimate Proof

If a suitable single crystal of the product can be grown, X-ray crystallography provides an unequivocal 3D structure, resolving any ambiguity about connectivity and conformation.[16][17] This technique is the gold standard for structural proof.

Part 3: Experimental Protocols & Comparative Data

Protocol 1: General Procedure for Suzuki-Miyaura Mono-arylation at the C4-Position

This protocol is a representative starting point and may require optimization for specific arylboronic acids.[1][18]

Reaction Setup:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

Reaction Execution:

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Work-up and Purification:

  • Cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure mono-arylated product.

Catalytic Cycle for Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(X)] pd0->pd_complex oxidative_addition Oxidative Addition diorgano_complex [Ar-Pd(II)L₂(Ar')] pd_complex->diorgano_complex transmetalation Transmetalation base Base diorgano_complex->pd0 reductive_elimination Reductive Elimination product R-Ar' (Product) aryl_halide R-X (e.g., C4-Br) boronic_acid Ar'-B(OH)₂

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Data Table: Predicted NMR & MS Signatures

This table summarizes the expected key analytical data for the starting material and its potential mono-phenylated products from a Suzuki reaction. This serves as a guide for interpreting experimental results.

CompoundKey ¹H NMR Signal (C5-H)Key ¹³C NMR SignalsMS Isotopic Pattern
Starting Material ~7.8-8.2 ppm (singlet)C2-Br, C4-Br, C6-Cl signals presentCorresponds to Br₂, Cl₁
4-Phenyl Product Shifted relative to startC4-Br signal absent; C4-Ar and Ar signals appearCorresponds to Br₁, Cl₁
2-Phenyl Product Shifted relative to startC2-Br signal absent; C2-Ar and Ar signals appearCorresponds to Br₁, Cl₁
6-Phenyl Product Shifted relative to startC6-Cl signal absent; C6-Ar and Ar signals appearCorresponds to Br₂, Cl₀

Conclusion

The strategic functionalization of this compound opens avenues to a rich diversity of novel chemical entities. Success, however, is critically dependent on the ability to control reaction regioselectivity and to rigorously confirm the resulting structures. By understanding the underlying reactivity principles of different reaction classes—from palladium-catalyzed cross-couplings to nucleophilic aromatic substitutions—researchers can make informed decisions to favor the desired isomer.

The true validation lies in a multi-faceted analytical approach. While MS provides rapid confirmation of mass and halogen content, it is the detailed application of 1D and 2D NMR spectroscopy that provides the conclusive evidence for isomeric structure. The HMBC experiment, in particular, is an indispensable tool for unambiguously assigning substitution patterns. For absolute certainty, single-crystal X-ray diffraction remains the unparalleled gold standard. By integrating these robust analytical methods into the synthetic workflow, researchers can proceed with confidence in the structural integrity of their products, accelerating discovery in drug development and materials science.

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  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978. [Link]

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  • Zhang, Y., et al. (2021). LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]

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  • Thabthoub, F., et al. (2021). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Molecules, 26(16), 4966. [Link]

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Sources

"benchmarking the performance of 2,4-Dibromo-6-chloropyridin-3-amine-derived inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the strategic use of halogenated heterocyclic scaffolds has become a cornerstone of rational drug design. Among these, the aminopyridine core stands out as a privileged structure, capable of forming key interactions within the ATP-binding site of numerous protein kinases. The introduction of halogen atoms—most commonly chlorine and bromine—onto this scaffold provides a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth performance comparison of distinct classes of kinase inhibitors derived from halogenated aminopyridines, supported by experimental data and detailed methodologies for their evaluation.

The Strategic Role of Halogenation in Aminopyridine-Based Kinase Inhibitors

The aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. The amino group often acts as a hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for potent inhibition, while the pyridine nitrogen can act as a hydrogen bond acceptor.[1] The addition of halogens to this core structure is not merely for steric bulk; it serves several critical functions. Halogen atoms can form specific halogen bonds with backbone carbonyls in the ATP binding pocket, enhancing binding affinity. Furthermore, their electron-withdrawing nature can influence the pKa of the aminopyridine, fine-tuning its interaction with the target kinase. The presence of a halogen, such as bromine or chlorine, also provides a convenient synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space to optimize for potency and selectivity.[2][3]

This guide will delve into a comparative analysis of several classes of halogenated aminopyridine-derived inhibitors, focusing on their performance against key kinase targets implicated in disease.

Performance Benchmarking of Halogenated Aminopyridine-Derived Kinase Inhibitors

The following sections provide a comparative overview of different classes of kinase inhibitors derived from halogenated aminopyridines. The data presented is a synthesis of findings from various preclinical studies.

Pyrido[4,3-d]pyrimidine Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its dysregulation is a hallmark of several cancers. A series of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines have been designed as potent inhibitors of EGFR.[4] The bromine atom in the 3-position of the phenylamino ring is crucial for high-potency inhibition.

Compound ClassTarget KinaseRepresentative Compound Structure (Conceptual)IC50 (nM)Cellular Activity (A431 cells, IC50 in nM)
4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidinesEGFRA pyrido[4,3-d]pyrimidine core with a 3-bromophenylamino substituent at the 4-position.0.5 - 108 - 40
Reference Inhibitor (e.g., Gefitinib) EGFRA quinazoline-based inhibitor.2 - 3726 - 800

Data synthesized from published studies for comparative purposes.[4]

The data indicates that the 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine scaffold yields highly potent inhibitors of EGFR, with activity in the low nanomolar range, comparable to or exceeding that of established EGFR inhibitors in biochemical assays.[4] The cellular activity in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR, further validates their potential.[4]

Substituted Quinazolinones as CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, making it an attractive target in oncology. A series of substituted quinazolinones have been evaluated as CDK9 inhibitors, with halogenation playing a significant role in their activity. For instance, the introduction of a bromine atom at the 3-position of a benzamido substituent was found to be favorable for inhibitory activity.[5]

Compound ClassTarget KinaseRepresentative Compound Structure (Conceptual)IC50 (µM)
2-(3-Bromobenzamido)-substituted quinazolinonesCDK9A quinazolinone core with a 3-bromobenzamido group at the 2-position.0.131
2-(Benzamido)-substituted quinazolinones (non-halogenated)CDK9A quinazolinone core with a benzamido group at the 2-position.0.644
Reference Inhibitor (Flavopiridol) CDK9A flavonoid-derived inhibitor.~0.1

Data synthesized from published studies for comparative purposes.[5]

The structure-activity relationship (SAR) analysis of these compounds revealed that the presence and position of the halogen have a pronounced effect on CDK9 inhibition. A bromine at the meta position of the benzamido ring resulted in a nearly five-fold increase in potency compared to the non-halogenated analog.[5]

Dual PLK1/BRD4 Inhibitors with a Bromobenzyl Moiety

Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) are both implicated in the progression of acute myeloid leukemia (AML). The dual inhibition of these targets is a promising therapeutic strategy. Analogs of the dual inhibitor BI-2536 have been synthesized, where the replacement of a cyclopentyl group with a 3-bromobenzyl moiety led to a highly potent BRD4 inhibitor that retained its potent PLK1 activity.[6]

CompoundTarget(s)Ki (nM) for BRD4IC50 (nM) for PLK1
3-Bromobenzyl analog (39j) BRD4/PLK18.7~8.7 (equipotent)
BI-2536 (parent compound) BRD4/PLK1~25 (IC50)~0.83 (IC50)
(+)-JQ-1 (BRD4 selective) BRD4~50 (IC50)>1000
GSK-461364 (PLK1 selective) PLK1>1000~2.2

Data synthesized from published studies for comparative purposes.[6]

The enhanced affinity of the 3-bromobenzyl analog for BRD4 is attributed to improved interactions with the WPF shelf of the bromodomain, with the bromine atom potentially forming a favorable hydrophobic interaction.[6] This highlights how strategic halogenation can enhance potency and modulate the target profile of an inhibitor.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key assays used in the evaluation of halogenated aminopyridine-derived kinase inhibitors.

General Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor.

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK9, PLK1)

  • Kinase substrate (specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the specified reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP or the ADP produced using a detection reagent such as ADP-Glo™.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or anti-proliferative effects of compounds.

Materials:

  • Human cancer cell line (e.g., A431, MV4-11)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader (absorbance)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include wells with DMSO only as a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams represent a simplified signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Halogenated Aminopyridine Inhibitor Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization Start Halogenated Aminopyridine Scaffold Synthesis Chemical Synthesis of Analogs Start->Synthesis Biochemical Biochemical Kinase Assay (IC50) Synthesis->Biochemical Cellular Cellular Proliferation Assay (IC50) Biochemical->Cellular SAR SAR Analysis Cellular->SAR SAR->Synthesis Iterative Refinement Lead Lead Candidate SAR->Lead

Caption: General experimental workflow for the development and evaluation of halogenated aminopyridine-derived kinase inhibitors.

Conclusion

The strategic incorporation of halogen atoms into the aminopyridine scaffold is a proven and effective strategy in the design of potent and selective kinase inhibitors. The comparative data presented in this guide demonstrates that different classes of halogenated aminopyridine derivatives can be tailored to inhibit key oncogenic kinases with high efficacy. The pyrido[4,3-d]pyrimidines show excellent potential as EGFR inhibitors, while halogenated quinazolinones are effective against CDK9. Furthermore, the introduction of a bromobenzyl group can significantly enhance the potency of dual PLK1/BRD4 inhibitors. A thorough understanding of the structure-activity relationships, guided by robust biochemical and cellular assays, is crucial for the continued development of this important class of therapeutic agents. The detailed protocols and workflows provided herein offer a framework for researchers to advance their own discovery and development programs in this exciting area of medicinal chemistry.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PMC. [Link]

  • BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. (2020). PMC. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 2,4-Dibromo-6-chloropyridin-3-amine serves as a critical building block in the synthesis of complex molecules, making the reliability of its analytical characterization a foundational requirement for quality control and regulatory compliance. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound.

The core of this guide is the principle of cross-validation: the process of ensuring that two distinct analytical methods yield equivalent, reliable, and accurate results for the same analyte.[1] This process is not merely a procedural formality but a scientific necessity that demonstrates the robustness and interchangeability of methods, which is crucial when transferring analytical procedures between laboratories or upgrading instrumentation.[2][3] This guide will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a clear framework for interpreting comparative data, all grounded in authoritative regulatory standards.

The Analyte: this compound

A clear understanding of the analyte's structure is fundamental to developing appropriate analytical methods. The presence of bromine and chlorine atoms, an aromatic pyridine ring, and a primary amine group dictates its solubility, volatility, and chromophoric properties.

Caption: Structure of this compound.

Pillars of Method Validation

Before comparing methods, it is essential to establish that each method is independently valid. Validation demonstrates that an analytical procedure is suitable for its intended purpose.[4] According to the International Council for Harmonisation (ICH) guideline Q2(R1), this involves assessing several key performance characteristics.[5]

Validation ParameterDescriptionRationale for Importance
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Ensures that the signal measured is only from the analyte of interest, preventing false high results.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.Establishes the concentration range over which the method is accurate and precise.
Accuracy The closeness of test results obtained by the method to the true value.Confirms that the method is free from systematic error or bias.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability and intermediate precision levels.Demonstrates the random error of the method and its reproducibility over time and by different analysts/equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Defines the sensitivity of the method for detecting trace amounts of the analyte.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Establishes the lower limit of the useful analytical range for quantitative measurements.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Provides an indication of the method's reliability during normal usage and is crucial for successful method transfer.[6]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis, ideal for non-volatile and thermally labile compounds.[7] For this compound, its aromaticity and moderate polarity make it an excellent candidate for separation on a C18 stationary phase.

Experimental Protocol: Stability-Indicating RP-HPLC-UV Method

This protocol is designed not only for quantification but also to separate the main component from potential degradation products, making it a "stability-indicating" method.[8][9]

  • Instrumentation : Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase :

      • Solvent A: 0.1% Phosphoric acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Elution :

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (re-equilibration).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35 °C.

    • Detection Wavelength : 245 nm (selected based on the UV absorbance maximum of the analyte).

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Standard Solution : Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to create a 100 µg/mL stock solution.

    • Sample Solution : Prepare the test sample in the same diluent to achieve a target concentration of approximately 100 µg/mL.

Causality Behind Experimental Choices
  • C18 Column : The non-polar C18 stationary phase provides strong hydrophobic interactions with the aromatic pyridine ring, ensuring good retention.

  • Acidified Mobile Phase : Using phosphoric acid (pH ~2.5-3.0) protonates the basic amine group on the pyridine ring. This suppresses silanol interactions on the column, leading to improved peak shape and preventing tailing.[10]

  • Gradient Elution : A gradient is employed to ensure that any more hydrophobic impurities or degradants are eluted from the column in a reasonable time, while still achieving good resolution around the main analyte peak. This is a key feature of a stability-indicating method.[9]

  • UV Detection at 245 nm : The conjugated aromatic system of the molecule provides a strong chromophore, allowing for sensitive detection with a standard UV detector.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification through mass spectral data.[7][11] While aromatic amines can sometimes be challenging due to their polarity, the halogenated nature of this compound makes it amenable to GC analysis.

Experimental Protocol: GC-MS Impurity and Assay Method
  • Instrumentation : Gas chromatograph equipped with a split/splitless injector coupled to a quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions :

    • Column : Low-bleed capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature : 280 °C.

    • Oven Temperature Program :

      • Initial Temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final Hold: 5 minutes at 300 °C.

    • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

    • Injection Mode : Split (e.g., 20:1 ratio) to avoid column overloading.

  • Mass Spectrometer Conditions :

    • Ion Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Full Scan (m/z 50-450) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions (e.g., the molecular ion and major fragment ions).

  • Sample Preparation :

    • Standard/Sample Solution : Accurately weigh the sample and dissolve in a suitable volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 100 µg/mL.

Causality Behind Experimental Choices
  • DB-5ms Column : This is a versatile, low-polarity column that provides good peak shape for a wide range of compounds, including halogenated aromatics.

  • High Injector and Oven Temperatures : These are necessary to ensure the complete and rapid volatilization of the analyte without thermal degradation. The temperature program allows for the separation of compounds based on their boiling points.

  • EI Ionization : Electron ionization is a robust, high-energy technique that produces reproducible fragmentation patterns, creating a unique mass spectrum that acts as a "fingerprint" for the compound, allowing for definitive identification.

  • Full Scan vs. SIM Mode : Full scan mode is used during method development to identify the analyte and any potential impurities by examining their mass spectra. For routine quantification, switching to SIM mode, where only specific ions of interest are monitored, dramatically increases sensitivity and selectivity.[11]

Performance Comparison: HPLC-UV vs. GC-MS

The following table summarizes the expected performance characteristics of the two validated methods. These values represent typical results achievable in a quality control laboratory setting.

Performance ParameterHPLC-UVGC-MS (SIM Mode)
Limit of Detection (LOD) ~0.05 µg/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.5 ng/mL
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 1.0%< 5.0%
Accuracy (% Recovery) 99.0 - 101.0%95.0 - 105.0%
Selectivity Good (based on retention time)Excellent (based on retention time and mass spectrum)
Analysis Time ~30 minutes~22 minutes
Thermal Stability Req. Not requiredRequired

This comparison highlights the fundamental trade-offs: HPLC-UV offers superior precision for assay measurements, which is critical for product release testing.[9] In contrast, GC-MS provides unparalleled sensitivity and selectivity, making it the superior choice for trace impurity identification and quantification.[11][12]

The Cross-Validation Process

Cross-validation is performed to demonstrate that the two developed methods provide equivalent results, ensuring that data generated by either method is reliable and interchangeable.[1][12] This is a critical step before transferring a method to a different laboratory or using a second method as a backup or for confirmatory analysis.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_eval Data Evaluation Batch Select Homogeneous Batch of this compound Spike Prepare Samples at 3 Levels (e.g., 80%, 100%, 120% of target conc.) Batch->Spike HPLC Analyze n=6 replicates at each level using validated HPLC-UV method Spike->HPLC GCMS Analyze n=6 replicates at each level using validated GC-MS method Spike->GCMS Mean Calculate Mean, SD, and %RSD for each level and method HPLC->Mean GCMS->Mean Stat Perform Statistical Comparison (e.g., Student's t-test, F-test) Mean->Stat Criteria Compare results against pre-defined acceptance criteria Stat->Criteria Report Cross-Validation Report: Methods are Equivalent Criteria->Report If criteria are met Fail Investigation Required: Methods are Not Equivalent Criteria->Fail If criteria are not met

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dibromo-6-chloropyridin-3-amine. As a halogenated aromatic amine, this compound presents significant health and environmental hazards, necessitating a disposal protocol grounded in rigorous safety standards and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals to ensure that waste is managed in a manner that protects both laboratory personnel and the environment.

Hazard Assessment and Immediate Safety Protocols

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is classified as acutely toxic and hazardous to the aquatic environment.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.

Core Hazards:

  • Fatal in contact with skin or if inhaled (H310 + H330).[1]

  • Harmful if swallowed (H302).[1]

  • Causes severe skin irritation and serious eye damage (H315, H318).[1]

  • May cause respiratory irritation (H335).[1]

  • Very toxic to aquatic life with long-lasting effects (H410).[1]

Due to these significant hazards, all handling and preparation for disposal must occur within a certified chemical fume hood.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Wear chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, a primary route of exposure that can be fatal.[1]
Eye/Face Protection Use chemical safety goggles and a face shield.Protects against splashes and potential for serious eye damage.[1]
Respiratory Protection A NIOSH-approved respirator is required.Protects against inhalation of dust or aerosols, which can be fatal.[1]
Body Protection Wear a lab coat, and consider impervious clothing for larger quantities.Prevents contamination of personal clothing and skin.[2]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed hazardous waste contractor. On-site chemical treatment or neutralization is not recommended due to the compound's reactivity and the potential for creating other hazardous byproducts.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing hazardous reactions within waste containers.

  • Designate as Halogenated Organic Waste: This compound must be collected in a waste stream specifically designated for halogenated organic compounds.[3][4]

  • Avoid Mixing: Never mix this compound waste with non-halogenated organic waste, strong acids, strong bases, or oxidizing agents.[4][5] Such mixing can lead to violent reactions or the generation of toxic gases.

Step 2: Container Selection and Labeling
  • Container Type: Use a compatible, tightly sealed container, such as a high-density polyethylene (HDPE) carboy or the original product container.[4][6] Ensure the container is clean and in good condition.

  • Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • List all other components and their approximate percentages if it is a solution.

    • The relevant hazard pictograms (e.g., Skull and Crossbones, Corrosion, Environmental Hazard).[1]

Step 3: Waste Collection and Storage
  • Solid Waste: If disposing of the pure solid, transfer it carefully into the designated waste container, avoiding the creation of dust.[2]

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated halogenated liquid waste container.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin within or under a chemical fume hood, away from incompatible materials.[4][6] The storage area must be cool, dry, and well-ventilated.[2]

Step 4: Arranging for Final Disposal
  • Contact EHS: Follow your institution's specific procedures to contact the Environmental Health & Safety (EHS) department for waste pickup.[6]

  • Incineration: The standard and environmentally preferred disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[7] This is because the combustion of brominated and chlorinated compounds can produce hazardous byproducts like hydrobromic acid (HBr), hydrochloric acid (HCl), dioxins, and furans if not performed under specific, controlled conditions.[7][8]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Segregation cluster_storage Storage & Disposal A Waste Generated (Solid or Solution) B Wear Full PPE (Gloves, Goggles, Respirator) A->B C Is waste container designated for HALOGENATED ORGANICS? B->C D Obtain Correctly Labeled Halogenated Waste Container C->D No E Transfer Waste in Fume Hood C->E  Yes D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS/Waste Officer for Pickup G->H I Final Disposal via Licensed Contractor (High-Temp Incineration) H->I

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EHS department immediately.

  • Secure the Area: If safe to do so, restrict access to the spill area and turn off any ignition sources.[9]

  • Cleanup (for trained personnel only):

    • Don appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

    • Decontaminate the area with an appropriate solvent, collecting the decontamination waste as hazardous material.

  • Report: Report the incident to your supervisor and EHS department, regardless of the spill size.

By adhering to this structured disposal protocol, laboratory professionals can ensure the safe management of this compound, upholding their commitment to safety, regulatory compliance, and environmental stewardship.

References

  • Safety Data Sheet for Pyridine . Loba Chemie. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Other Disposal Guidance: Brominated Flame Retardants . U.S. Environmental Protection Agency (EPA). [Link]

  • Standard Operating Procedure for Pyridine . Washington State University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes . University of Maryland. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants . Chemical Engineering Transactions. [Link]

  • Incompatible Chemicals . Risk Management and Safety, University of Alabama in Huntsville. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR :: 40 CFR Part 268. [Link]

  • Incompatibilities of chemicals . Journal of Hazardous Materials. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2,4-Dibromo-6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 2,4-Dibromo-6-chloropyridin-3-amine. As a halogenated pyridine derivative, this compound requires stringent safety protocols to mitigate risks. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks

Based on this data, it is prudent to assume that this compound presents the following hazards:

  • Acute Toxicity (Oral): Likely toxic or fatal if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust or aerosol.[1][2]

Given these potential hazards, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All weighing, handling, and experimental use of this compound must be conducted inside a certified chemical fume hood.[4][5] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][6]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection and proper use of PPE are non-negotiable.

PPE Selection

The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[5][7][9] A full-face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant splash risk.[10][11]Protects against splashes of solutions or accidental projection of solid particles into the eyes, which can cause serious, irreversible damage.[3]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[4][6][12]Halogenated organic compounds can be absorbed through the skin. Double-gloving provides an extra layer of protection against tears and permeation. Always inspect gloves for integrity before use.[5]
Protective Clothing A flame-resistant lab coat, fully buttoned.[10][12]Protects skin from accidental contact and prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required if working outside of a fume hood or if dust is generated.[5][8][9]This is a secondary measure for situations where engineering controls may not be sufficient to maintain exposure below acceptable limits. Proper fit-testing and training are mandatory.[5]
Footwear Closed-toe, chemical-resistant shoes.[11]Protects feet from spills and dropped objects.
Step-by-Step PPE Protocol (Donning and Doffing)

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

Donning Sequence:

  • Footwear: Ensure appropriate closed-toe shoes are worn.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respiratory Protection (if required): Perform a seal check to ensure the respirator is fitted correctly.

  • Eye and Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. Don the second pair over the first.

Doffing Sequence (to minimize contamination):

  • Outer Gloves: Remove the outer pair of gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Respiratory Protection (if used): Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[3][5]

Safe Handling and Disposal Workflow

The following diagram illustrates the critical steps for safely handling this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Verify Engineering Controls (Fume Hood, Eyewash) B Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) A->B C Weigh and Transfer Chemical B->C Proceed to handling D Perform Experiment C->D E Tightly Seal Container After Use D->E F Decontaminate Work Area E->F Experiment complete G Segregate Halogenated Waste (Solid & Liquid) F->G H Properly Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow from preparation to disposal.

Operational Plan
  • Pre-Experiment: Conduct a pre-work safety review, ensuring all necessary PPE and safety equipment are available and functional.

  • Handling:

    • Always work within a chemical fume hood.[4][5]

    • Use the smallest amount of the chemical necessary for the experiment.[5]

    • Keep the container tightly closed when not in use.[4][8][9]

    • Avoid the formation of dust.[5][9][13]

    • Do not eat, drink, or smoke in the laboratory.[3][5][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[5][12]

  • Segregation: This compound is a halogenated organic substance. Collect all waste containing it in a designated, clearly labeled "Halogenated Organic Waste" container.[12] Never mix halogenated waste with non-halogenated waste.[12]

  • Containers: Use compatible, tightly sealed waste containers.[12]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in the solid hazardous waste container.[5]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety department. Do not dispose of this chemical down the drain.[12]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency SituationImmediate Action Steps
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][7]
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][14] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Immediately call a poison control center or doctor.[3] If the person is conscious, rinse their mouth with water.
Minor Spill (in fume hood) Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite). Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area.
Major Spill Evacuate the immediate area and alert others. Prevent entry. Contact your institution's emergency response team.[14]

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for a similar compound. Retrieved from a representative Sigma-Aldrich SDS.[3]

  • Sigma-Aldrich. (2024). Safety Data Sheet for a related pyridine compound. Retrieved from a representative Sigma-Aldrich SDS.

  • Fisher Scientific. (2012). Safety Data Sheet for 2,6-Dibromopyridine. Retrieved from Fisher Scientific.[2]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific.[6]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific.[4]

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-6-bromopyridine. Retrieved from Fisher Scientific.[7]

  • ECHEMI. (n.d.). 2-Bromo-6-chloropyridin-3-amine SDS. Retrieved from ECHEMI.[9]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from University of Kentucky.[14]

  • Fisher Scientific. (n.d.). Safety Data Sheet for 3-Bromopyridine. Retrieved from a representative Fisher Scientific SDS.[15]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from Dartmouth College.[10]

  • BenchChem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. Retrieved from BenchChem.[5]

  • T.H.E.M. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from T.H.E.M.[11]

  • Fisher Scientific. (2012). Safety Data Sheet for a related pyridine compound. Retrieved from a representative Fisher Scientific SDS.[8]

  • Echemi. (n.d.). 2,6-DibroMo-4-iodopyridine SDS. Retrieved from Echemi.[13]

  • BenchChem. (n.d.). Proper Disposal of 3-Bromo-2-chloropyridine: A Guide for Laboratory Professionals. Retrieved from BenchChem.[12]

  • Sigma-Aldrich. (n.d.). 6-Bromo-2-chloropyridin-3-amine AldrichCPR. Retrieved from Sigma-Aldrich.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.